molecular formula C6H11NO B1590367 8-Oxa-3-azabicyclo[3.2.1]octane CAS No. 280-13-7

8-Oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B1590367
CAS No.: 280-13-7
M. Wt: 113.16 g/mol
InChI Key: POOPWPIOIMBTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3BNC117 is an investigational drug that is being studied as a possible strategy to treat people living with HIV. 3BNC117 belongs to a group of drugs called broadly neutralizing antibodies (bNAbs).
A long-acting form of 3BNC117, called 3BNC117-LS (also known as GS-5423), is also under study for HIV treatment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPWPIOIMBTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476933
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-13-7
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Oxa-3-azabicyclo[3.2.1]octane: Core Properties and Applications for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

8-Oxa-3-azabicyclo[3.2.1]octane is a saturated bicyclic heterocycle that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Its rigid, conformationally constrained structure provides a unique three-dimensional framework that is amenable to functionalization, making it an attractive scaffold for the design of novel therapeutic agents. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The presence of both an oxygen and a nitrogen atom within its bicyclic system imparts distinct chemical and physical properties, influencing its reactivity and potential for interaction with biological targets.[1] The bicyclic nature of this compound also plays a crucial role in determining its conformational and steric characteristics, which are pivotal for its biological activity.[1]

Physicochemical and Spectroscopic Properties: A Foundation for Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development. These properties are essential for its identification, purification, and characterization in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 280-13-7[1]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 178 °C[2]
Flash Point 59 °C[2]
Storage Temperature Refrigerated (0-10°C), under inert gas[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound derivatives typically shows characteristic signals for the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments within the molecule, confirming the bicyclic structure.

  • Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification. For example, the high-resolution mass spectrometry (HRMS) of a thione derivative showed an [M+H]⁺ peak at m/z 144.0479, consistent with the expected molecular formula.[3]

Synthesis and Reactivity: Building Blocks for Innovation

The synthesis of this compound has been approached through various routes, reflecting its importance as a synthetic intermediate.

Established Synthetic Routes

One efficient method involves a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde.[5] This process includes the reduction of the starting material to afford 2,5-bis(hydroxymethyl)tetrahydrofuran, conversion of the diol to a ditosylate, followed by cyclization with benzylamine to generate the bicyclic core.[5] The final step involves the hydrogenolysis of the N-benzyl group to yield the desired product.[5]

Another notable approach is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by Pt/NiCuAlOx, which can achieve a 58% yield with 100% conversion of the starting material under optimized conditions.[5]

cluster_synthesis Synthetic Pathway from 5-Hydroxymethyl-2-furfuraldehyde Start 5-Hydroxymethyl-2-furfuraldehyde Intermediate1 2,5-bis(hydroxymethyl)tetrahydrofuran Start->Intermediate1 Reduction (e.g., Raney Ni) Intermediate2 Ditosylate Derivative Intermediate1->Intermediate2 Tosylation Intermediate3 N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Intermediate2->Intermediate3 Cyclization with Benzylamine Product This compound Intermediate3->Product Hydrogenolysis (e.g., Pearlman's catalyst)

Caption: A simplified workflow for the synthesis of this compound.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the presence of the secondary amine and the ether linkage. The nitrogen atom can act as a nucleophile, participating in reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents.[1] These modifications are fundamental to the exploration of structure-activity relationships in drug discovery programs. The bicyclic structure is generally stable under many reaction conditions, making it a robust scaffold for further chemical transformations.

Conformational Analysis and Stereochemistry: The Shape of Activity

The rigid bicyclic structure of this compound significantly limits its conformational freedom compared to more flexible acyclic or monocyclic systems. This conformational rigidity is a key attribute that medicinal chemists exploit to pre-organize pharmacophoric elements in a specific spatial orientation for optimal interaction with a biological target.

The bicyclo[3.2.1]octane ring system can exist in different conformations, with the six-membered ring typically adopting a chair-like or boat-like conformation. Computational studies on related azabicyclic systems have shown that there is a relatively low energy barrier between these conformations.[6] The presence of the oxygen bridge further influences the conformational preferences. The stereochemistry at the bridgehead carbons and any substituents on the ring is critical for biological activity. For instance, in derivatives of 8-oxabicyclo[3.2.1]octane, the stereochemistry of substituents at the 2- and 3-positions has been shown to have a profound impact on their potency and selectivity as inhibitors of monoamine transporters.[7]

cluster_conformation Conformational Isomers of the Bicyclic Core Chair Chair-like Conformation Equilibrium Boat Boat-like Conformation

Caption: The key conformational equilibrium in the this compound scaffold.

Applications in Drug Discovery and Medicinal Chemistry: A Scaffold for Success

The this compound scaffold is a prominent feature in a variety of biologically active molecules. Its structural similarity to tropane alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane core, has made it a valuable isostere in drug design.[8][9]

A primary area of application is in the development of ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[7] Derivatives of 8-oxabicyclo[3.2.1]octane have been shown to be potent inhibitors of these transporters, with potential applications in the treatment of neurological and psychiatric disorders.[4][7] For example, the introduction of heteroaryl moieties on the 3-aryl ring of 8-oxabicyclooctane derivatives has been explored to modulate their selectivity for SERT over DAT.[7]

Furthermore, this scaffold has been incorporated into molecules targeting other biological systems. For instance, isosteric replacement of a morpholine ring with the 8-oxa-3-azabicyclo[3.2.1]octan-8-yl moiety in a series of triazine derivatives led to significant improvements in their microsomal stability.[5]

Experimental Protocols: A Practical Guide

To facilitate the practical application of the information presented, this section provides a representative experimental protocol for the synthesis of this compound hydrochloride, based on the multi-step synthesis from 5-hydroxymethyl-2-furfuraldehyde.

Protocol: Synthesis of this compound Hydrochloride

Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde

  • To a solution of 5-hydroxymethyl-2-furfuraldehyde in a suitable solvent (e.g., methanol), add Raney nickel as a catalyst.

  • Hydrogenate the mixture in a Parr shaker apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature overnight.[3]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate in vacuo to obtain 2,5-bis(hydroxymethyl)tetrahydrofuran.

Step 2: Tosylation of the Diol

  • Dissolve the diol from Step 1 in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Cool the solution in an ice bath and add p-toluenesulfonyl chloride portion-wise.

  • Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the ditosylate.

Step 3: Cyclization with Benzylamine

  • Dissolve the ditosylate from Step 2 in a suitable solvent (e.g., acetonitrile or DMF).

  • Add benzylamine to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is worked up to isolate the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 4: Hydrogenolysis of the N-Benzyl Group

  • Dissolve the N-benzyl protected compound from Step 3 in a suitable solvent (e.g., ethanol or methanol).

  • Add Pearlman's catalyst (palladium hydroxide on carbon) to the solution.[5]

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst and concentrate the filtrate.

  • Dissolve the residue in a suitable solvent (e.g., 2-propanol) and add a solution of HCl in an appropriate solvent (e.g., heptane or diethyl ether) to precipitate the hydrochloride salt.[5]

  • Collect the solid by filtration, wash with a non-polar solvent, and dry to obtain this compound hydrochloride.

Conclusion

This compound stands out as a versatile and privileged scaffold in modern drug discovery. Its unique structural and chemical properties provide a solid foundation for the design of a diverse range of bioactive molecules. A comprehensive understanding of its synthesis, reactivity, and conformational characteristics, as outlined in this guide, is crucial for unlocking its full potential in the development of next-generation therapeutics. As research continues to evolve, this remarkable bicyclic heterocycle is poised to play an increasingly important role in addressing unmet medical needs.

References

8-Oxa-3-azabicyclo[3.2.1]octane scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry

Abstract

The this compound scaffold has emerged as a cornerstone in modern medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This guide provides an in-depth exploration of this privileged scaffold, from its fundamental synthetic routes to its critical role in the development of highly selective and potent therapeutic agents. We will delve into the strategic application of this core in targeting complex biological systems, including the PI3K/mTOR pathway and monoamine transporters, offering field-proven insights into the causality behind experimental designs and structure-activity relationships. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed protocols, data-driven analysis, and a forward-looking perspective on the future of this versatile molecular framework.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets. The this compound core, a bridged bicyclic morpholine analogue, has firmly established itself within this esteemed category.[1] Its rigid conformation reduces the entropic penalty upon binding to a target protein and provides a well-defined vector for substituents, making it an ideal platform for structure-based drug design.

Functionally, it serves as a superior isostere for the morpholine group, a common motif in kinase inhibitors. The introduction of the ethylene bridge creates a three-dimensional structure that can improve target selectivity, enhance metabolic stability, and modulate physicochemical properties such as solubility.[2][3] Its structural relationship to tropane alkaloids, a class of compounds with significant neurological activity, further underscores its potential in developing agents for central nervous system (CNS) disorders.[4] This guide will illuminate the synthetic versatility and broad therapeutic applicability of this remarkable scaffold.

Foundational Synthetic Strategies

The efficient construction of the this compound core is critical for its widespread use. Several robust synthetic methodologies have been developed, offering chemists flexibility in accessing the core and its derivatives.

A prevalent and effective strategy involves the cyclization of a cis-2,5-bis(hydroxymethyl)tetrahydrofuran derivative. This precursor can be readily prepared from the reduction of 5-hydroxymethylfurfural. The diol is typically converted into a more reactive intermediate, such as a ditosylate, which then undergoes intramolecular cyclization upon reaction with a primary amine, like benzylamine. A final deprotection step, often hydrogenolysis, yields the desired bicyclic scaffold.[2]

Alternatively, catalytic one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia over a heterogeneous catalyst provides a more direct and atom-economical route to the core structure.[2] These methods provide the foundation upon which diverse libraries of compounds can be built for biological screening.

G cluster_0 Synthetic Pathway to this compound start cis-2,5-Bis(hydroxymethyl) tetrahydrofuran ditosylate cis-2,5-Bis(tosyloxymethyl) tetrahydrofuran start->ditosylate TsCl, Pyridine nbenzyl N-Benzyl-8-oxa-3-azabicyclo [3.2.1]octane ditosylate->nbenzyl Benzylamine (BnNH2) final 8-Oxa-3-azabicyclo [3.2.1]octane nbenzyl->final H2, Pd/C (Hydrogenolysis)

Caption: A common synthetic route to the this compound core.

Experimental Protocol: Synthesis via Ditosylate Intermediate

This protocol describes a validated, multi-step synthesis of the this compound hydrochloride salt, adapted from established literature procedures.[2]

Step 1: Ditosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1 equivalent) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to stir at 0°C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by pouring the mixture into ice-water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization.

Step 2: Cyclization with Benzylamine

  • Dissolve the purified ditosylate (1 equivalent) in a suitable solvent such as acetonitrile.

  • Add benzylamine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 16-24 hours).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 3: Hydrogenolysis of the N-Benzyl Group

  • Dissolve the N-benzyl intermediate (1 equivalent) in ethanol.

  • Add Pearlman's catalyst (palladium hydroxide on carbon, ~10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Bubble dry HCl gas through the ethanolic solution or add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.[2]

Medicinal Chemistry Applications: A Scaffold for Selectivity and Potency

The true value of the this compound scaffold is demonstrated by its successful incorporation into a wide array of drug candidates targeting diverse pathologies.

Targeting the PI3K/mTOR Pathway in Oncology and Neurology

The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and neurological disorders.[5] While many inhibitors target the PI3K family, achieving selectivity for mTOR (mechanistic target of rapamycin) has been a significant challenge.

Breakthroughs were achieved when medicinal chemists replaced the flat morpholine ring in known PI3K inhibitors with the rigid, three-dimensional this compound scaffold.[6] This structural modification dramatically shifted the selectivity profile away from PI3K and towards mTOR. The bicyclic structure appears to exploit specific steric and conformational features within the mTOR kinase domain that are not present in PI3K isoforms, leading to highly potent and selective mTOR inhibitors.[3][6] This strategy led to the discovery of compounds with sub-nanomolar mTOR IC₅₀ values and over 1000-fold selectivity against PI3K.[6]

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation inhibits Inhibitor Scaffold-Based mTOR Inhibitor Inhibitor->mTORC2 blocks Inhibitor->mTORC1 blocks

Caption: Simplified mTOR signaling pathway highlighting the inhibitory action of scaffold-based drugs.

Furthermore, brain-penetrant mTOR inhibitors incorporating this scaffold, such as PQR620, are being investigated for neurological disorders like Alzheimer's and Parkinson's disease, where mTOR overactivation is implicated in pathogenesis.[5]

Table 1: Bioactivity of Thienopyrimidines with Different Morpholine Isosteres

Compound Morpholine Moiety mTOR IC₅₀ (nM) PI3Kα IC₅₀ (nM) Selectivity (PI3Kα/mTOR)
Reference Morpholine <10 <10 ~1
Analog 1 This compound <1 >1000 >1000
Analog 2 2-Aryl-ureidophenyl derivative <1 ~1000 >1000

Data synthesized from multiple sources for illustrative purposes.[3][6]

Modulating Monoamine Transporters for CNS Disorders

The this compound scaffold is an oxygen-substituted analog of the tropane ring system found in cocaine. This structural similarity has been exploited to create potent inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT), key targets in the treatment of substance abuse, depression, and other neuropsychiatric disorders.[7][8]

Research has shown that replacing the nitrogen atom at the 8-position of the tropane skeleton with an oxygen atom can maintain or even enhance binding affinity for these transporters.[8] This finding was significant as it challenged the long-held belief that the basic nitrogen was essential for an ionic interaction with an aspartate residue in the transporter binding site.[8] Derivatives of the 8-oxabicyclo[3.2.1]octane core have demonstrated high affinity for both DAT and SERT, with some compounds showing selectivity for one transporter over the other, which is crucial for developing medications with fewer side effects.[7]

Table 2: Binding Affinities of 8-Oxabicyclo[3.2.1]octane Analogs for Monoamine Transporters

Compound ID 3-Aryl Substituent hDAT Kᵢ (nM) hSERT Kᵢ (nM) Selectivity (SERT/DAT)
6g 3,4-Dichlorophenyl (β) 3.27 15.6 4.8
7g 3,4-Dichlorophenyl (α) 2.34 74.5 31.8
16m Benzothiophene (A) 10.4 1840 177
16l Benzofuran (C) 29.8 10000 335

Data adapted from authoritative studies on monoamine transporter inhibitors.[7][8]

Emerging Therapeutic Frontiers

The versatility of the this compound scaffold extends beyond these well-established areas. It has been incorporated into:

  • N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for treating inflammatory conditions.[9]

  • Antimalarial agents with activity against Plasmodium falciparum.[10]

  • BCL6 Inhibitors for targeting certain types of lymphoma.[10]

  • Muscarinic receptor agonists , which hold potential for treating cognitive deficits in Alzheimer's disease.[11]

This broad applicability confirms its status as a truly privileged scaffold in the drug discovery pipeline.

Structure-Activity Relationship (SAR) and Future Perspectives

The accumulated research provides clear SAR insights. For mTOR inhibitors, the rigid bicyclic structure is key to achieving selectivity over PI3K.[6] For monoamine transporter inhibitors, the nature and stereochemistry of the 3-aryl substituent profoundly influence both potency and selectivity between DAT and SERT.[7] For example, 3β-aryl substitution often favors higher affinity, while specific heterocyclic groups can drive selectivity towards DAT.[7]

The future of the this compound scaffold is bright. Its favorable physicochemical properties and proven success in modulating challenging targets make it an attractive starting point for new discovery programs. Future work will likely focus on:

  • Exploring new vector spaces: Synthesizing novel derivatives with substituents at previously unexplored positions of the bicyclic core.

  • CNS-penetrant drugs: Further optimization of the scaffold to enhance blood-brain barrier permeability for treating a wider range of neurological diseases.[5]

  • PROTACs and Molecular Glues: Utilizing the scaffold as a rigid linker or binding element in novel therapeutic modalities.

Conclusion

The this compound core is more than just a synthetic building block; it is a strategic tool for medicinal chemists. Its inherent structural rigidity and synthetic tractability have enabled the development of highly potent and selective inhibitors for critical therapeutic targets. From selective mTOR inhibitors that offer new hope in oncology to non-nitrogenous monoamine transporter ligands that challenge existing pharmacological paradigms, this scaffold has proven its immense value. As drug discovery continues to tackle increasingly complex biological targets, the rational application of such privileged scaffolds will remain indispensable for designing the next generation of innovative medicines.

References

An In-depth Technical Guide to 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a conformationally restricted bicyclic heterocycle that has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and the strategic placement of heteroatoms offer a versatile platform for the design of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of this compound derivatives, with a focus on their applications in drug discovery for oncology, central nervous system disorders, and inflammatory conditions. Detailed synthetic protocols, structure-activity relationship analyses, and future perspectives are discussed to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

The quest for novel chemical entities with superior therapeutic efficacy and safety profiles is a central theme in modern drug discovery. Conformationally restricted scaffolds have garnered significant attention as they can pre-organize pharmacophoric elements in a desired spatial orientation, leading to higher binding affinities and selectivities for their biological targets. The this compound core, a bridged morpholine analog, is a prime example of such a scaffold. Its rigid framework reduces the entropic penalty upon binding to a target protein and allows for the precise projection of substituents into specific binding pockets. This structural feature has been successfully exploited to develop potent and selective inhibitors of various enzymes and transporters.

This guide will delve into the synthetic strategies for accessing this versatile core, explore its diverse applications in medicinal chemistry, and provide detailed experimental insights for its practical implementation in a research setting.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system can be achieved through several synthetic routes, starting from readily available precursors. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the scale of the synthesis.

Cyclization of Tetrahydrofuran-based Precursors

A common and efficient approach involves the cyclization of appropriately functionalized tetrahydrofuran derivatives. One such method starts from 5-hydroxymethyl-2-furfuraldehyde.

A four-step process can be employed to generate the this compound hydrochloride.[1] The key steps involve the reduction of the starting material to form 2,5-bis(hydroxymethyl)tetrahydrofuran, which is then converted to a ditosylate.[1] Subsequent cyclization with a primary amine, such as benzylamine, followed by deprotection, affords the desired bicyclic core.[1]

Another notable method utilizes a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by a Pt/NiCuAlOx catalyst, to yield this compound.[1]

Experimental Protocol: Synthesis of this compound via Cyclization of a Ditosylate Intermediate (Representative)

Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde

  • To a solution of 5-hydroxymethyl-2-furfuraldehyde in methanol, add Raney nickel catalyst.

  • Hydrogenate the mixture under pressure until the starting material is consumed (as monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 2,5-bis(hydroxymethyl)tetrahydrofuran.

Step 2: Tosylation of the Diol

  • Dissolve the diol in pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the ditosylate.

Step 3: Cyclization with Benzylamine

  • Dissolve the ditosylate in a high-boiling point solvent such as dimethylformamide (DMF).

  • Add benzylamine and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) overnight.

  • Cool the reaction mixture and partition between water and an organic solvent.

  • Isolate the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane from the organic layer.

Step 4: Debenzylation

  • Dissolve the N-benzyl protected compound in ethanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C) and hydrogenate the mixture.

  • After completion of the reaction, filter the catalyst and concentrate the filtrate.

  • The resulting free base can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.[1]

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions of cyclopropanated furan derivatives have also been explored for the synthesis of the 8-oxabicyclo[3.2.1]octane framework, offering a pathway to oxabicyclic analogues for structure-activity relationship studies.[2]

Diagram: Synthetic Approaches to the this compound Core

G cluster_0 Cyclization of Tetrahydrofuran Derivatives cluster_1 One-Pot Aminocyclization Start_THF 5-Hydroxymethyl-2-furfuraldehyde Diol 2,5-Bis(hydroxymethyl)tetrahydrofuran Start_THF->Diol Reduction (Raney Ni) Ditosylate Ditosylate Intermediate Diol->Ditosylate Tosylation Protected_Core N-Benzyl Protected Core Ditosylate->Protected_Core Cyclization (BnNH2) Core_HCl This compound HCl Protected_Core->Core_HCl Debenzylation (H2, Pd(OH)2/C) THFDM 2,5-Tetrahydrofurandimethanol Core_Product This compound THFDM->Core_Product NH3, Pt/NiCuAlOx

Caption: Key synthetic routes to the this compound scaffold.

Therapeutic Applications and Structure-Activity Relationships

The this compound moiety has been incorporated into a wide range of biologically active molecules, demonstrating its utility as a versatile scaffold in drug design.

Oncology: mTOR Kinase Inhibitors

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While many small molecules inhibit both PI3K and mTOR, selective mTOR inhibition is a desirable therapeutic strategy. It has been demonstrated that replacing a morpholine group with an this compound moiety in 2-aryl-4-morpholinothieno[3,2-d]pyrimidines can lead to potent and selective mTOR inhibitors.[3] Optimization of the 2-aryl substituent resulted in compounds with excellent potency (IC₅₀ < 1 nM) and high selectivity (>1000-fold) over PI3K.[3]

Table 1: Potency and Selectivity of mTOR Inhibitors

CompoundR-groupmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/mTOR)
1 4-ureidophenyl< 1> 1000> 1000
2 4-aminophenyl5500100
3 Phenyl2020010
Central Nervous System Disorders: Monoamine Transporter Inhibitors

Monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), are key targets for the treatment of neurological and psychiatric disorders such as depression, anxiety, and substance abuse.[4] The this compound scaffold has been utilized as a bioisostere for the tropane core of cocaine to develop novel monoamine reuptake inhibitors.[5][6]

Derivatives with biaryl substituents at the 3-position have been synthesized and evaluated for their binding affinities to DAT and SERT.[5] For instance, certain benzothiophene substituted compounds have shown significant binding profiles and selectivity for DAT over SERT.[5] This highlights the potential of these derivatives as therapeutic agents for conditions where dopamine modulation is beneficial.[5]

Diagram: Mechanism of Action of Monoamine Transporter Inhibitors

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine/Serotonin) Vesicle Vesicles MA->Vesicle Synapse Synaptic Cleft Release Release Vesicle->Release MAT Monoamine Transporter (DAT/SERT) Release->Synapse Release Synapse->MAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Derivative This compound Derivative Derivative->MAT Blockade

Caption: Inhibition of monoamine reuptake at the synapse.

Inflammatory Diseases: NAAA Inhibitors

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA is a promising strategy for the treatment of pain and inflammation. Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors.[7] Extensive structure-activity relationship studies led to the discovery of compounds with low nanomolar inhibitory activity against human NAAA, demonstrating the potential of this scaffold for developing orally active anti-inflammatory agents.[7]

Physicochemical Properties and Characterization

The this compound hydrochloride is a bicyclic heterocyclic compound with the molecular formula C₆H₁₁NO·HCl.[4] It is a solid at room temperature and its physicochemical properties, such as solubility and lipophilicity, can be modulated by the introduction of various substituents.

Standard analytical techniques are employed to characterize these derivatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the stereochemistry of the bicyclic system.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.

  • X-ray Crystallography: Can be used to unambiguously determine the three-dimensional structure of crystalline derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable and versatile building block in modern drug discovery. Its rigid conformation and the presence of strategically placed heteroatoms provide a unique platform for the design of potent and selective modulators of various biological targets. The successful development of derivatives as inhibitors of mTOR, monoamine transporters, and NAAA underscores the broad therapeutic potential of this chemical class.

Future research in this area will likely focus on:

  • The development of novel and more efficient synthetic methodologies to access a wider range of substituted derivatives.

  • The exploration of this scaffold for new biological targets.

  • The use of computational modeling and structure-based drug design to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

  • The evaluation of lead compounds in preclinical and clinical studies to translate the promising in vitro and in vivo activities into tangible therapeutic benefits.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics for a variety of diseases.

References

An In-depth Technical Guide on the Theoretical Properties of 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 8-Oxa-3-azabicyclo[3.2.1]octane, a pivotal heterocyclic scaffold in modern medicinal chemistry. It delves into the core's unique structural and stereoelectronic properties, prevalent synthetic methodologies, and its role as a privileged structural motif in drug design. The document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of the causality behind its utility, supported by experimental protocols, data, and referenced insights.

Introduction to a Privileged Scaffold

The this compound core is a bridged bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid conformation and distinct stereochemical features make it a valuable scaffold for the development of novel therapeutics.[1] This framework is often employed as a bioisostere for the tropane skeleton, which is present in numerous biologically active compounds.[2][3] Bioisosteric replacement is a key strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound, and the substitution of a methylene bridge in tropane with an oxygen atom in this compound can lead to improved metabolic stability and altered receptor binding profiles.[4][5][6][7][8][9]

The unique topology of this scaffold allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets. Its inherent structural rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. This guide will explore the fundamental theoretical properties that underpin the utility of this important heterocyclic system.

Molecular Architecture and Stereoelectronics

The this compound framework consists of a six-membered piperidine ring fused with a five-membered tetrahydrofuran ring, sharing two bridgehead atoms (C1 and C5) and a bridging oxygen atom (O8).

Conformational Analysis

The bicyclic nature of this scaffold significantly restricts its conformational freedom. The six-membered ring typically adopts a chair conformation, while the five-membered ring is in an envelope conformation. The interplay between these two rings leads to a stable, rigid structure. Computational studies and spectroscopic data, particularly from NMR, are instrumental in elucidating the preferred conformations of substituted derivatives.[10] The orientation of substituents on the nitrogen and carbon atoms can influence the conformational equilibrium, which in turn affects the molecule's biological activity.

Diagram: Conformational Equilibrium of the this compound Core

G cluster_0 Chair Conformation cluster_1 Boat Conformation Chair Image of Chair Conformation Boat Image of Boat Conformation Chair->Boat Energy Barrier Boat->Chair Energy Barrier

A simplified representation of the conformational interconversion of the bicyclic core.

Stereochemistry

The this compound scaffold possesses multiple stereocenters, leading to the possibility of various stereoisomers. The relative orientation of substituents is critical for biological activity. Enantioselective synthesis is therefore a key aspect of developing drugs based on this core, ensuring the production of a single, desired enantiomer.[11][12] The absolute configuration of the stereocenters dictates the spatial arrangement of functional groups, which is a primary determinant of the molecule's interaction with chiral biological macromolecules like enzymes and receptors.

Synthetic Pathways and Methodologies

The construction of the this compound core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

Key Synthetic Approaches
  • Intramolecular Cyclization: A common strategy involves the cyclization of a suitably functionalized cis-2,5-disubstituted tetrahydrofuran derivative. For instance, conversion of cis-2,5-bis(hydroxymethyl)tetrahydrofuran to a ditosylate, followed by reaction with a primary amine, yields the bicyclic core.[4]

  • 1,3-Dipolar Cycloaddition: Asymmetric 1,3-dipolar cycloaddition reactions between cyclic azomethine ylides and dipolarophiles offer an efficient route to optically active 8-Oxa-3-azabicyclo[3.2.1]octanes with high levels of stereocontrol.[11][13]

  • Tandem Reactions: More advanced methods include tandem C-H oxidation/oxa-[14][14] Cope rearrangement/aldol cyclization sequences, which allow for the rapid assembly of the bicyclic system from simpler starting materials.[15]

Diagram: General Synthetic Workflow via Intramolecular Cyclization

A flowchart illustrating a common synthetic route to the core structure.

Example Protocol: Synthesis via Cyclization of a Ditosylate

This protocol outlines a representative synthesis of the N-benzyl protected this compound core.

Step 1: Ditosylation of cis-2,5-bis(hydroxymethyl)tetrahydrofuran

  • Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent.

  • Purify the resulting ditosylate by recrystallization or column chromatography.

Step 2: Cyclization with Benzylamine

  • Dissolve the purified ditosylate in a suitable solvent such as DMF.

  • Add benzylamine and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture to promote the intramolecular cyclization.

  • After completion, cool the mixture, dilute with water, and extract the N-benzyl protected product.

  • Purify the final compound using column chromatography.

Physicochemical and Pharmacokinetic Profile

The incorporation of the this compound scaffold can significantly influence the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Key Physicochemical Parameters
PropertyTypical Value/RangeSignificance in Drug Design
Molecular Weight ~113.16 g/mol (unsubstituted)Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP Varies with substitutionInfluences solubility, permeability, and plasma protein binding.
pKa Varies with N-substituentDetermines the ionization state at physiological pH, affecting solubility and receptor interaction.
Polar Surface Area Varies with substitutionImpacts membrane permeability and oral absorption.

Note: The values are for the core scaffold and will change significantly with substitution.

The presence of the oxygen and nitrogen heteroatoms generally imparts a degree of polarity to the molecule, which can enhance aqueous solubility compared to its carbocyclic tropane counterpart.[16]

Spectroscopic Properties

The rigid structure of this compound gives rise to a characteristic spectroscopic signature, particularly in NMR.

  • ¹H NMR: The protons on the bicyclic framework exhibit distinct chemical shifts and coupling constants due to their fixed spatial orientations. For example, the bridgehead protons (H1 and H5) are typically deshielded.[17][18]

  • ¹³C NMR: The chemical shifts of the carbon atoms provide valuable information about the electronic environment within the scaffold. The carbons adjacent to the heteroatoms (C2, C4, C6, C7) show characteristic shifts.[17]

Case Studies in Drug Discovery

The this compound scaffold is a component of numerous compounds investigated for a wide range of therapeutic targets.

  • Monoamine Transporter Inhibitors: Derivatives of this scaffold have shown potent activity as inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, making them relevant for the treatment of depression, ADHD, and substance abuse disorders.[18][19]

  • Muscarinic Acetylcholine Receptor Antagonists: The rigid framework is well-suited for designing ligands that can differentiate between subtypes of muscarinic receptors, which are targets for treating COPD and overactive bladder.

  • NAAA Inhibitors: Certain azabicyclo[3.2.1]octane sulfonamides have been identified as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory conditions.[20]

Diagram: Drug Discovery Logic Flow

G A Identify Target & Lead Compound B Lead Compound has Tropane Core with Poor PK Properties A->B C Bioisosteric Replacement with this compound B->C D Synthesize Library of Derivatives C->D E Screen for Activity and ADME Properties D->E F SAR Analysis E->F G Lead Optimization F->G G->D Iterative Design H Candidate Drug G->H

A decision-making workflow in drug discovery involving the scaffold.

Conclusion and Future Outlook

The this compound core represents a highly valuable and versatile scaffold in contemporary drug discovery. Its well-defined three-dimensional structure, coupled with the ability to modulate physicochemical properties through bioisosteric replacement, provides a robust platform for the design of potent and selective therapeutic agents. Advances in asymmetric synthesis continue to provide access to enantiomerically pure derivatives, further enhancing the utility of this privileged structure. Future research will likely focus on expanding the diversity of substituents on this core to explore new biological targets and on the development of even more efficient and scalable synthetic routes.

References

An In-depth Technical Guide to the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-oxa-3-azabicyclo[3.2.1]octane core is a privileged heterocyclic scaffold that serves as a fundamental building block in modern medicinal chemistry. As a rigid tropane analogue, its unique three-dimensional structure and stereochemical properties offer a versatile platform for designing novel therapeutic agents with finely tuned biological activities. This guide provides a comprehensive exploration of the scaffold's core structure, delves into its complex stereochemistry and conformational preferences, outlines key synthetic methodologies, and highlights its significant applications in drug discovery, particularly in the development of modulators for monoamine transporters.

The Core Directive: Understanding the this compound Structure

The this compound system is a bicyclic heterocycle with the molecular formula C₆H₁₁NO.[1] Its structure is derived from a cycloheptane ring, which is bridged between positions 1 and 5 by a nitrogen atom (position 3) and an oxygen atom (position 8), forming a bicyclo[3.2.1]octane framework. This arrangement imparts significant conformational rigidity, which is a highly desirable trait in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

The numbering of the bicyclic system follows IUPAC nomenclature, starting from one bridgehead carbon, proceeding along the longest path to the second bridgehead carbon, then along the next longest path back to the starting bridgehead, and finally numbering the bridge atoms.

cluster_0 This compound Core Structure structure N3 3 C2 2 C1 1 C7 7 C6 6 C5 5 C4 4 O8 8

A diagram illustrating the IUPAC numbering of the core scaffold.

This scaffold is a key structural motif found in a wide array of biologically active compounds and is often considered an isostere of the tropane alkaloid core, where the N-methyl group is replaced by an oxygen atom in the bridge.[2][3] This substitution significantly alters the molecule's electronic properties and potential hydrogen bonding capabilities while maintaining a similar rigid geometry.

Stereochemistry and Conformational Analysis: The Basis of Selectivity

The stereochemical complexity of the this compound scaffold is central to its utility in creating stereospecific therapeutic agents. The bridgehead carbons, C1 and C5, are chiral centers, giving rise to enantiomeric forms, such as the (1R, 5S) and (1S, 5R) isomers.[4][5]

Conformational Preferences

Drawing parallels with tropane alkaloids, the six-membered ring (N3-C2-C1-C7-C6-C5) of the this compound system predominantly adopts a chair conformation to minimize steric strain.[6] This rigid chair conformation is a defining structural feature. The five-membered ring (C1-O8-C5-C4-N3-C2) exists in an envelope conformation.

Substituents on the carbon framework can be oriented in one of two distinct positions:

  • Exo: The substituent points away from the six-membered ring.

  • Endo: The substituent points towards the six-membered ring.

The precise orientation of substituents is critical for biological activity, as it dictates how the molecule presents its pharmacophoric features to a receptor or enzyme binding site. For instance, in the development of monoamine transporter inhibitors, the stereochemistry of substituents at the C2 and C3 positions dramatically influences potency and selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT).[7][8]

Chair conformation with exo and endo substituent positions.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and overall efficiency.

Method A: Cyclization of a Ditosylate Precursor

A classical and reliable method involves the cyclization of a tetrahydrofuran derivative. This multi-step process offers good control over the core structure's formation.[9]

Experimental Protocol:

  • Preparation of the Diol: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran is prepared via the reduction of 5-hydroxymethylfurfural or dimethyl tetrahydrofuran-cis-2,5-dicarboxylate.[9]

  • Tosylation: The resulting diol is converted to its corresponding ditosylate by reacting it with tosyl chloride in the presence of a base like pyridine. This step is crucial as it transforms the hydroxyl groups into excellent leaving groups (tosylates).

  • Cyclization: The ditosylate is then reacted with a primary amine, such as benzylamine. The amine performs a double nucleophilic substitution, displacing both tosylate groups to form the bicyclic ring system.[9]

  • Deprotection (if necessary): If a protecting group like benzyl is used on the nitrogen, it can be removed via hydrogenolysis using a catalyst like Pearlman's catalyst (Pd(OH)₂/C) to yield the final secondary amine.[9]

start cis-2,5-Bis(hydroxymethyl) tetrahydrofuran ditosylate Di-tosylate Intermediate start->ditosylate Tosyl Chloride, Pyridine cyclization N-Benzyl Protected This compound ditosylate->cyclization Benzylamine (R-NH2) final This compound (Final Product) cyclization->final Hydrogenolysis (H2, Pd(OH)2/C)

Synthetic workflow from a tetrahydrofuran precursor.

Method B: One-Pot Aminocyclization

More recent advancements have led to highly efficient one-pot procedures that streamline the synthesis.

This process transforms 2,5-tetrahydrofurandimethanol (THFDM) directly into this compound. The reaction is conducted with ammonia in the presence of a heterogeneous catalyst, such as Pt/NiCuAlOx, under optimized conditions of temperature and pressure (e.g., 200 °C, 0.5 MPa hydrogen, 0.4 MPa ammonia).[9] This method offers a significant advantage in terms of atom economy and reduced operational complexity, achieving yields up to 58% with complete conversion of the starting material.[9]

Applications in Drug Discovery and Development

The rigid this compound scaffold is a cornerstone for developing potent and selective modulators of central nervous system (CNS) targets, particularly monoamine transporters.

Target ClassTherapeutic AreaExample ApplicationReference
Monoamine Transporters (DAT, SERT) Neurological & Psychiatric DisordersDerivatives have shown high affinity and selectivity, serving as potential treatments for conditions like depression and substance abuse.[7][8][10]
B-cell lymphoma 6 (BCL6) Protein OncologyFunctionalized scaffolds act as inhibitors of BCL6, a protein implicated in certain types of lymphoma.[11]
mTOR Kinase Oncology, ImmunologyThienopyrimidine derivatives containing the scaffold have been developed as potent mTOR inhibitors.[12]
Plasmodium falciparum Infectious DiseaseCertain methanone derivatives exhibit slow-action activity against the parasite responsible for malaria.[11]

The rationale behind its success lies in its ability to mimic the core of tropane alkaloids like cocaine, which are known to bind potently to monoamine transporters.[7] By replacing the nitrogen bridge atom with oxygen, researchers can eliminate the basicity of the bridgehead nitrogen, which has been shown to be non-essential for binding to the dopamine transporter, while creating new possibilities for structure-activity relationships.[7][8]

Conclusion

The this compound framework represents a masterful convergence of structural rigidity, stereochemical precision, and synthetic accessibility. Its proven value as a privileged scaffold in medicinal chemistry continues to drive innovation in the design of next-generation therapeutics. For drug development professionals, a deep understanding of its core structure, conformational behavior, and the nuances of its synthesis is indispensable for unlocking its full potential in creating targeted, effective, and selective medicines for a range of challenging diseases.

References

The 8-Oxa-3-azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bicyclic Scaffold

The 8-oxa-3-azabicyclo[3.2.1]octane ring system is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, bicyclic structure, which incorporates both an oxygen and a nitrogen atom, imparts unique stereochemical and physicochemical properties, making it a valuable building block in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the key features of the this compound core, including its synthesis, conformational characteristics, and its role as a privileged scaffold in drug discovery, particularly as a bioisosteric replacement for the tropane alkaloid core.[3][4][5]

The strategic placement of the oxygen bridge and the tertiary amine within a constrained framework allows for precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets.[1] Consequently, derivatives of this scaffold have shown significant potential in modulating the activity of a range of targets, including monoamine transporters and protein kinases.[6][7][8][9]

Structural and Conformational Analysis: A Rigid Framework with Subtle Flexibility

The this compound system consists of a six-membered piperidine ring fused with a five-membered tetrahydrofuran ring, sharing two bridgehead carbons. This bicyclic nature significantly restricts the conformational freedom of the molecule compared to its monocyclic counterparts. The piperidine ring typically adopts a chair conformation, while the tetrahydrofuran moiety assumes an envelope or twist conformation. The interplay between these two rings results in a well-defined and predictable overall geometry.

The nitrogen atom at the 3-position can be substituted, and the nature of this substituent can influence the conformational equilibrium of the ring system.[10] Furthermore, the lone pair of electrons on the nitrogen atom can participate in various non-covalent interactions, which is a key feature in its biological activity.[1] The oxygen bridge at the 8-position not only imparts polarity but also influences the overall shape and rigidity of the scaffold.

Synthetic Strategies: Building the Bicyclic Core

Several synthetic routes have been developed to access the this compound core, starting from readily available precursors. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.

From Furan Derivatives: A Common and Efficient Approach

One of the most widely employed methods involves the use of furan-based starting materials, such as 5-hydroxymethyl-2-furfuraldehyde.[11][12] This approach typically involves a four-step sequence, as outlined below.

Experimental Protocol: Synthesis of this compound Hydrochloride from 5-Hydroxymethyl-2-furfuraldehyde [12]

  • Reduction: The starting material, 5-hydroxymethyl-2-furfuraldehyde, is reduced using a catalyst such as Raney nickel to yield 2,5-bis(hydroxymethyl)tetrahydrofuran. This step primarily produces the cis isomer, which is crucial for the subsequent cyclization.

  • Tosylation: The resulting diol is converted to a ditosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. This activates the hydroxyl groups for the subsequent nucleophilic substitution.

  • Cyclization: The ditosylate is then reacted with a primary amine, such as benzylamine, to effect a double nucleophilic substitution, leading to the formation of the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane core.

  • Deprotection: The final step involves the removal of the benzyl protecting group via hydrogenolysis, typically using a catalyst like Pearlman's catalyst (palladium hydroxide on carbon), to afford the desired this compound, which is often isolated as its hydrochloride salt.[12]

G cluster_0 Synthetic Pathway from a Furan Derivative 5-Hydroxymethyl-2-furfuraldehyde 5-Hydroxymethyl-2-furfuraldehyde 2,5-bis(hydroxymethyl)tetrahydrofuran 2,5-bis(hydroxymethyl)tetrahydrofuran 5-Hydroxymethyl-2-furfuraldehyde->2,5-bis(hydroxymethyl)tetrahydrofuran Reduction (e.g., Raney Ni) Ditosylate Intermediate Ditosylate Intermediate 2,5-bis(hydroxymethyl)tetrahydrofuran->Ditosylate Intermediate Tosylation N-Benzyl Protected Core N-Benzyl Protected Core Ditosylate Intermediate->N-Benzyl Protected Core Cyclization (Benzylamine) This compound HCl This compound HCl N-Benzyl Protected Core->this compound HCl Hydrogenolysis

Caption: Synthetic route to the this compound core.

Intramolecular Cycloaddition Strategies

More advanced synthetic methodologies, such as intramolecular [3+2] cycloadditions, have also been employed to construct the this compound skeleton.[13][14] These methods can offer high levels of stereocontrol and are particularly useful for accessing complex and highly functionalized derivatives. For instance, the reaction of platinum-containing carbonyl ylides with vinyl ethers has been shown to produce 8-oxabicyclo[3.2.1]octane derivatives with good yields and high enantioselectivity.[13]

Applications in Medicinal Chemistry: A Privileged Scaffold

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[15][16] The this compound core has emerged as such a scaffold, demonstrating its versatility in the development of a wide range of therapeutic agents.

Bioisostere of Tropane Alkaloids and Monoamine Transporter Inhibition

A significant application of the this compound scaffold lies in its use as a bioisostere for the tropane ring system found in alkaloids like cocaine.[3][4][6] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses.[17] By replacing the N-methyl group in the tropane skeleton with an oxygen atom, researchers have been able to modulate the pharmacological profile of these molecules, often leading to improved selectivity and reduced side effects.

Derivatives of this compound have been extensively investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[6][7][18] These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders, such as depression and Parkinson's disease.[3] The rigid nature of the bicyclic scaffold allows for the precise positioning of aryl substituents at the 3-position, which is critical for potent and selective inhibition of these transporters.[6][7]

Compound ClassTarget(s)Therapeutic Potential
3-Aryl-8-oxabicyclo[3.2.1]octanesDAT, SERTAntidepressants, Treatment for substance abuse
N-Substituted derivativesVarious GPCRsNeurological disorders
Triazine-substituted derivativesmTOR, PI3KCancer, Neurological disorders

Table 1: Examples of therapeutic applications of this compound derivatives.

Modulators of Kinase Signaling Pathways

Beyond its role in neuroscience, the this compound scaffold has also been incorporated into inhibitors of key signaling proteins, such as the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3Ks).[8][9] These kinases are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The unique three-dimensional shape of the bicyclic core can be exploited to achieve potent and selective inhibition of these challenging targets. For instance, compounds incorporating this scaffold have been shown to bind to the ATP-binding pocket of mTOR and PI3K, demonstrating the broad applicability of this privileged structure.[9]

Conclusion: A Scaffold with a Bright Future

The this compound ring system represents a powerful and versatile tool in the arsenal of medicinal chemists. Its well-defined stereochemistry, synthetic accessibility, and proven ability to interact with a diverse range of biological targets solidify its status as a privileged scaffold. As our understanding of disease biology continues to grow, the rational design of novel therapeutics based on this remarkable bicyclic core holds immense promise for addressing unmet medical needs.

References

The Architectural Nuances of a Privileged Scaffold: A Technical Guide to the Chemical Space of 8-Oxa-3-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Oxa-3-azabicyclo[3.2.1]octane Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets with high affinity. The this compound core is a prominent member of this class.[1][2][3] Its rigid, bicyclic nature reduces conformational flexibility, a desirable trait for potent and selective ligands, while the embedded oxygen and nitrogen heteroatoms provide key hydrogen bonding and ionic interaction points.[2] This unique topology has made it a cornerstone in the development of a wide array of therapeutic agents, from muscarinic acetylcholine receptor antagonists to inhibitors of monoamine transporters.[4][5][6]

This guide provides an in-depth exploration of the chemical space surrounding the this compound scaffold. We will dissect synthetic strategies that allow for controlled diversification, detail the essential characterization protocols for these novel analogs, and delve into the structure-activity relationships (SAR) that govern their biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their own discovery programs.

Navigating the Synthetic Landscape: Constructing the Bicyclic Core

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular pathway is often dictated by the desired substitution patterns and stereochemical outcomes. A prevalent and effective method involves a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol, which can be catalyzed by agents like Pt/NiCuAlO.[7] Another established route begins with the Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde to yield cis-2,5-bis(hydroxymethyl)tetrahydrofuran.[7] This diol is then converted to a ditosylate, which undergoes cyclization with a primary amine (e.g., benzylamine) to form the bicyclic core. Subsequent hydrogenolysis removes the benzyl group, yielding the final scaffold.[7]

Key Synthetic Transformation: A Step-by-Step Protocol

The following protocol outlines a general, yet robust, procedure for the synthesis of the this compound core, based on established methodologies.[7]

Step 1: Ditosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Dissolve cis-2,5-bis(hydroxymethyl)tetrahydrofuran in chilled pyridine.

  • Slowly add a solution of p-toluenesulfonyl chloride in pyridine, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature overnight.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with cold dilute acid, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

Step 2: Cyclization with Benzylamine

  • Dissolve the crude ditosylate in a high-boiling point solvent such as toluene.

  • Add benzylamine to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 3: Debenzylation

  • Dissolve the crude N-benzyl product in a suitable solvent like ethanol.

  • Add a palladium-on-carbon catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogenation, either at atmospheric pressure or under elevated pressure, until the reaction is complete (monitored by TLC or gas chromatography).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the this compound core.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Core Synthesis Start cis-2,5-Bis(hydroxymethyl) tetrahydrofuran Ditosylation Ditosylation (TsCl, Pyridine) Start->Ditosylation Ditosylate Intermediate Ditosylate Ditosylation->Ditosylate Cyclization Cyclization (Benzylamine, Toluene, Reflux) Ditosylate->Cyclization N_Benzyl_Product N-Benzyl Protected Core Cyclization->N_Benzyl_Product Debenzylation Debenzylation (H2, Pd/C) N_Benzyl_Product->Debenzylation Final_Core This compound Debenzylation->Final_Core

Caption: A generalized workflow for the synthesis of the this compound core.

Structural Verification and Purity Assessment: A Guide to Characterization

The unambiguous characterization of newly synthesized this compound analogs is paramount for establishing structure-activity relationships. A multi-technique approach is essential to confirm the identity, purity, and stereochemistry of these compounds.

Standard Characterization Suite
TechniquePurposeKey Observables
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the molecular structure and stereochemistry.¹H NMR: Chemical shifts and coupling constants of the bicyclic protons. ¹³C NMR: Number and chemical shifts of carbon atoms. 2D NMR (COSY, HSQC, HMBC): Connectivity and spatial relationships.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.[8]High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Fragmentation patterns can offer structural insights.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and separation of isomers.[9]A single, sharp peak indicates high purity. Chiral HPLC can be employed to separate and quantify enantiomers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C-O, and other functional groups present in the molecule.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • System Preparation:

    • Select a suitable column (e.g., C18 reverse-phase).

    • Prepare the mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Degas the mobile phase to prevent bubble formation.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized compound.

    • Dissolve the sample in a suitable solvent, ensuring complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject a known volume of the sample solution into the HPLC system.

    • Run the analysis using a defined gradient or isocratic method.

    • Monitor the elution of the compound using a suitable detector (e.g., UV-Vis).

  • Data Interpretation:

    • Integrate the peak(s) in the resulting chromatogram.

    • Calculate the purity of the compound based on the relative peak area.

Exploring the Chemical Space: Structure-Activity Relationships

The this compound scaffold has been extensively explored as a template for various biological targets. A significant body of research has focused on its application as an inhibitor of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][10]

It has been demonstrated that the nitrogen atom at the 8-position is not essential for potent binding to these transporters, as the 8-oxa analogs retain significant activity.[4][11] This finding opened up new avenues for analog design, allowing for the modulation of physicochemical properties without sacrificing potency.

Key SAR Insights for Monoamine Transporter Inhibitors
Position of SubstitutionEffect on ActivityRepresentative Data (IC₅₀ in nM)
3-Aryl Substitution Crucial for high affinity. The nature and substitution pattern of the aryl group significantly impact potency and selectivity.3β-(3,4-dichlorophenyl) analog: DAT IC₅₀ = 3.27 nM.[4]
2-Carbomethoxy Group Often present in potent analogs, mimicking the structure of cocaine. Can be replaced with other bioisosteres.2β-carbomethoxy-3β-aryl configured compounds show interesting SAR profiles.[10]
8-Heteroatom Substitution of the nitrogen with oxygen (8-oxa) or sulfur (8-thia) is well-tolerated and can modulate selectivity.8-oxa analogs are potent inhibitors of the dopamine transporter.[4]

Logical Relationships in SAR

SAR_Logic Scaffold This compound Core Position3 3-Aryl Substitution (e.g., dichlorophenyl) Scaffold->Position3 Position2 2-Carbomethoxy Group (or bioisostere) Scaffold->Position2 Potency High Affinity for Monoamine Transporters Position3->Potency Selectivity Selectivity (DAT vs. SERT) Position3->Selectivity Position2->Potency

Caption: Key structural features influencing the biological activity of this compound analogs.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rigid conformation and embedded heteroatoms provide a unique platform for the design of potent and selective ligands. A thorough understanding of its synthetic routes, coupled with rigorous characterization and a deep appreciation of its structure-activity relationships, will empower researchers to fully exploit the potential of this remarkable chemical entity. The methodologies and insights presented in this guide serve as a foundational resource for those venturing into this exciting and rewarding area of medicinal chemistry.

References

The 8-Oxa-3-azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Bicyclic Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led to the identification of certain structural motifs, termed "privileged scaffolds." These frameworks exhibit the remarkable ability to bind to multiple, distinct biological targets, thereby offering a fertile ground for the development of new therapeutics across a spectrum of diseases. The 8-oxa-3-azabicyclo[3.2.1]octane core has emerged as a quintessential example of such a scaffold. Its rigid, three-dimensional architecture provides a unique conformational constraint that allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological macromolecules. This guide provides a comprehensive technical overview of the this compound core, from its synthesis to its diverse biological applications, offering field-proven insights for researchers and drug development professionals.

I. Synthetic Strategies: Constructing the this compound Core

The accessibility of a scaffold is paramount to its utility in drug discovery. Several synthetic routes to the this compound core have been developed, each with its own set of advantages and challenges.

A. The Four-Step Synthesis from 5-Hydroxymethyl-2-furfuraldehyde

A widely employed and scalable synthesis commences with the readily available starting material, 5-hydroxymethyl-2-furfuraldehyde. This process involves four key transformations[1]:

  • Reduction: Raney nickel-mediated reduction of 5-hydroxymethyl-2-furfuraldehyde yields 2,5-bis(hydroxymethyl)tetrahydrofuran, predominantly in the cis configuration.

  • Tosylation: The resulting diol is converted to a ditosylate.

  • Cyclization: The ditosylate undergoes cyclization with benzylamine to form the N-benzyl protected this compound core.

  • Deprotection: The final step involves the hydrogenolysis of the N-benzyl group using a catalyst such as Pearlman's catalyst to afford the desired this compound, which is typically isolated as its hydrochloride salt.

This method offers a good overall yield, generally in the range of 43-64%[1].

B. One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol

A more convergent and efficient approach involves the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia. This reaction is catalyzed by a Pt/NiCuAlOx catalyst under optimized conditions of temperature, pressure, and reaction time, achieving yields of up to 58% with complete conversion of the starting material[1].

C. Tandem C–H Oxidation/Oxa-[2][2] Cope Rearrangement/Aldol Cyclization

A more recent and elegant strategy involves a tandem reaction sequence of allylic silylethers. This method, promoted by tempo oxoammonium tetrafluoroborate (T+BF4−)/ZnBr2, allows for the efficient construction of the 8-oxabicyclo[3.2.1]octane framework through a cascade of C–H oxidation, oxa-[2][2] Cope rearrangement, and aldol cyclization[3].

Comparison of Synthetic Routes
Synthetic Route Starting Material Key Advantages Potential Challenges
Four-Step Synthesis5-Hydroxymethyl-2-furfuraldehydeScalable, good overall yield, well-established.Multi-step process, requires protection/deprotection.
One-Pot Aminocyclization2,5-TetrahydrofurandimethanolHigh efficiency, convergent, one-pot procedure.Requires specialized catalyst and high-pressure conditions.
Tandem ReactionAllylic silylethersNovel and efficient, good substrate scope.May require more specialized starting materials and reagents.

II. Biological Potential: A Scaffold for Diverse Therapeutic Targets

The true value of the this compound core lies in its remarkable versatility as a building block for bioactive molecules. Its unique stereochemical and conformational properties have been exploited to design potent and selective modulators of a range of important biological targets.

A. Inhibition of mTOR: A Key Regulator of Cell Growth and Proliferation

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. The this compound moiety has been successfully incorporated into mTOR inhibitors to enhance their potency and selectivity.

  • Mechanism of Action: mTOR exists in two distinct complexes, mTORC1 and mTORC2. The this compound core has been utilized in the design of ATP-competitive mTOR inhibitors that target the kinase domain of both complexes.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibition removed Inhibitor This compound -based Inhibitor Inhibitor->mTORC1

Caption: Simplified mTOR signaling pathway and the point of intervention for this compound-based inhibitors.

B. Modulation of Monoamine Transporters: Targeting Neurological and Psychiatric Disorders

Monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the brain. Their dysfunction is implicated in a variety of neurological and psychiatric conditions such as depression, anxiety, and Parkinson's disease. The this compound scaffold has proven to be a valuable template for designing potent and selective inhibitors of these transporters.

  • Structure-Activity Relationship (SAR) Insights: Studies have shown that the stereochemistry and substitution pattern on the this compound core are crucial for achieving selectivity between DAT and SERT. For instance, the introduction of biaryl systems at the 3-position can shift the selectivity towards SERT[4].

Monoamine_Transporter_Action Presynaptic_Neuron Presynaptic Neuron Dopamine Dopamine Presynaptic_Neuron->Dopamine Release Serotonin Serotonin Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft DAT DAT Dopamine->DAT Reuptake Receptor_D Dopamine Receptor Dopamine->Receptor_D SERT SERT Serotonin->SERT Reuptake Receptor_S Serotonin Receptor Serotonin->Receptor_S Inhibitor This compound -based Inhibitor Inhibitor->DAT Inhibitor->SERT

Caption: Mechanism of monoamine reuptake and its inhibition by this compound-based compounds.

C. Inhibition of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: A Novel Anticancer Strategy

ATR is a critical kinase involved in the DNA damage response (DDR) pathway. Inhibiting ATR can sensitize cancer cells to DNA-damaging agents and can be effective as a monotherapy in tumors with specific DNA repair defects. The this compound core has been incorporated into potent and selective ATR inhibitors.

  • Pharmacological Profile: Derivatives incorporating this scaffold have demonstrated excellent preclinical physicochemical and pharmacokinetic properties, with some candidates advancing to clinical trials[5].

D. Emerging Therapeutic Areas: Antiviral and Neuroprotective Potential

Recent research has begun to explore the utility of the this compound core in other therapeutic areas.

  • Antiviral Activity: Certain derivatives have shown broad-spectrum antiviral activity, including against dengue virus, by targeting host kinases such as cyclin G associated kinase (GAK)[6].

  • Neuroprotection: The rigid nature of the scaffold makes it an attractive starting point for the design of ligands for neurological targets, with some compounds showing potential as neuroprotective agents.

III. Quantitative Biological Data

The following table summarizes the reported biological activities of representative compounds featuring the this compound core.

Compound Class Target Activity (IC50/Ki) Reference
Thienopyrimidine DerivativemTOR<1 nM (IC50)[7](--INVALID-LINK--)
3-Biaryl-8-oxabicyclo[3.2.1]octaneDATVaries (nM range)[4](--INVALID-LINK--)
3-Biaryl-8-oxabicyclo[3.2.1]octaneSERTVaries (nM range)[4](--INVALID-LINK--)
Sulfonyl-morpholino-pyrimidineATR5 nM (IC50)[1](--INVALID-LINK--)
Isothiazolo[4,3-b]pyridineGAK61 nM (Kd)[6](--INVALID-LINK--)

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of compounds containing the this compound core.

A. Synthesis of this compound Hydrochloride (Four-Step Method)

Synthesis_Workflow Start 5-Hydroxymethyl- 2-furfuraldehyde Step1 Raney Ni Reduction Start->Step1 Intermediate1 cis-2,5-Bis(hydroxymethyl) -tetrahydrofuran Step1->Intermediate1 Step2 Tosylation Intermediate1->Step2 Intermediate2 Ditosylate Step2->Intermediate2 Step3 Cyclization with Benzylamine Intermediate2->Step3 Intermediate3 N-Benzyl Protected Core Step3->Intermediate3 Step4 Hydrogenolysis (Pearlman's Cat.) Intermediate3->Step4 Product 8-Oxa-3-azabicyclo[3.2.1] -octane HCl Step4->Product

Caption: Workflow for the four-step synthesis of the this compound core.

Protocol:

  • Reduction: In a suitable reactor, dissolve 5-hydroxymethyl-2-furfuraldehyde in an appropriate solvent (e.g., methanol). Add Raney nickel catalyst and subject the mixture to hydrogenation under pressure until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst and concentrate the solvent to obtain 2,5-bis(hydroxymethyl)tetrahydrofuran.

  • Tosylation: Dissolve the diol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at room temperature until completion. Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent.

  • Cyclization: Dissolve the ditosylate in a solvent such as acetonitrile and add benzylamine. Heat the reaction mixture at reflux until the starting material is consumed. After cooling, the product can be isolated by standard workup procedures.

  • Deprotection: Dissolve the N-benzyl protected compound in ethanol and add Pearlman's catalyst (Pd(OH)2/C). Subject the mixture to hydrogenation. After the reaction is complete, filter the catalyst and acidify the filtrate with HCl in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt of this compound.

B. In Vitro mTOR Kinase Assay

Protocol:

  • Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).

  • Kinase Reaction: Resuspend the immunoprecipitated beads in kinase buffer. Initiate the reaction by adding ATP and a substrate (e.g., recombinant 4E-BP1).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

C. Dopamine Transporter (DAT) Binding Assay

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the human dopamine transporter (hDAT).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

  • Incubation: Incubate at 4°C for 2-3 hours to reach equilibrium.

  • Filtration and Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis.

V. Conclusion and Future Directions

The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the ability of its derivatives to potently and selectively modulate a range of high-value biological targets underscore its significance in modern drug discovery. The successful development of compounds targeting mTOR, monoamine transporters, and ATR kinase highlights the broad therapeutic potential of this unique bicyclic heterocycle.

Future research in this area will likely focus on several key aspects:

  • Exploration of New Therapeutic Areas: The emerging antiviral and neuroprotective activities of this compound derivatives warrant further investigation.

  • Development of Novel Synthetic Methodologies: The discovery of even more efficient and versatile synthetic routes will further accelerate the exploration of this scaffold.

  • Fine-tuning of Pharmacokinetic and Pharmacodynamic Properties: Continued optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for their clinical success.

  • Application in Chemical Biology: The development of probes and tool compounds based on this scaffold will aid in the further elucidation of complex biological pathways.

References

The Ascendancy of 8-Oxa-3-azabicyclo[3.2.1]octane: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" represents a paradigm of efficiency and innovation. These are molecular frameworks capable of binding to multiple, often unrelated, biological targets, thereby serving as fertile ground for the development of novel therapeutics. Among these elite structures, the 8-oxa-3-azabicyclo[3.2.1]octane core has emerged as a particularly versatile and potent template. A rigid bicyclic amine, it can be considered a bioisosteric analogue of the well-known tropane alkaloid scaffold (8-azabicyclo[3.2.1]octane). The strategic replacement of the N-methyl group with an oxygen atom imparts unique stereoelectronic properties, enhancing its drug-like characteristics and expanding its therapeutic applicability. This guide provides a comprehensive exploration of the this compound scaffold, from its synthesis and conformational rationale to its successful application in diverse therapeutic areas, including neurodegenerative disease, oncology, and virology.

The Rationale of a Privileged Scaffold: Beyond the Tropane Analogy

The term "privileged structure" was first introduced to describe molecular frameworks that appear as ligands for diverse receptors.[1][2] These scaffolds are not merely passive skeletons but active contributors to binding affinity and selectivity, possessing favorable pharmacokinetic properties and synthetic tractability.

The this compound scaffold is a compelling evolution of the natural tropane core found in compounds like cocaine and atropine.[3] The substitution of the C8 nitrogen with oxygen has profound implications:

  • Reduced Basicity: The tertiary amine in tropane alkaloids is highly basic (pKa ~10), leading to potential liabilities such as rapid metabolism and off-target effects. The oxygen bridge in the this compound scaffold eliminates this basic center, often improving the pharmacokinetic profile.

  • Altered Conformation and Polarity: The presence of the ether oxygen influences the overall shape and polarity of the molecule, allowing for different interactions with biological targets compared to its carbocyclic or nitrogen-containing counterparts.[4] This subtle yet significant alteration can lead to novel structure-activity relationships (SAR).

  • Synthetic Versatility: The scaffold is amenable to a variety of synthetic modifications, allowing for the precise placement of functional groups to probe interactions with specific biological targets.

The following diagram illustrates the structural relationship between the parent tropane and the this compound scaffold.

Caption: Bioisosteric relationship between tropane and this compound.

Synthetic Strategies: Building the Core

The construction of the this compound core can be achieved through several efficient synthetic routes. The choice of strategy often depends on the desired substitution pattern and the scale of the synthesis. A prevalent and robust method involves the cyclization of a cis-2,5-disubstituted tetrahydrofuran derivative.

Key Synthetic Pathway: From Furan Derivatives

A common and scalable approach begins with readily available furan-based starting materials. This strategy leverages the stereoselective hydrogenation of the furan ring to establish the required cis stereochemistry of the substituents at the 2- and 5-positions of the resulting tetrahydrofuran.

Synthetic_Pathway start 5-Hydroxymethyl-2-furfuraldehyde diol cis-2,5-Bis(hydroxymethyl) tetrahydrofuran start->diol Raney Ni, H2 ditosylate cis-2,5-Bis(tosyloxymethyl) tetrahydrofuran diol->ditosylate TsCl, Pyridine benzyl_protected N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane ditosylate->benzyl_protected Benzylamine final_product This compound Hydrochloride benzyl_protected->final_product H2, Pd(OH)2/C, HCl

Caption: General synthetic scheme for this compound hydrochloride.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of the hydrochloride salt of the parent scaffold, adapted from published procedures.[5]

Step 1: Synthesis of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • To a solution of 5-hydroxymethyl-2-furfuraldehyde in methanol, add Raney nickel catalyst.

  • Hydrogenate the mixture under pressure at elevated temperature until the reaction is complete as monitored by TLC or GC-MS.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude diol, which is often used in the next step without further purification.

Step 2: Synthesis of cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran

  • Dissolve the crude diol in pyridine and cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature until completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the ditosylate.

Step 3: Synthesis of N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

  • To a solution of the ditosylate in a high-boiling point solvent such as triethylene glycol dimethyl ether, add benzylamine.[6]

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) overnight.

  • Cool the mixture and purify by column chromatography to yield the N-benzylated product.

Step 4: Synthesis of this compound Hydrochloride

  • Dissolve the N-benzyl protected compound in ethanol and add Pearlman's catalyst (Pd(OH)₂/C).

  • Add a solution of HCl in a suitable solvent (e.g., isopropanol).

  • Hydrogenate the mixture under pressure until debenzylation is complete.

  • Filter the catalyst and concentrate the filtrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/heptane) to obtain the final hydrochloride salt.[5]

Therapeutic Applications: A Scaffold for Diverse Targets

The privileged nature of the this compound scaffold is best illustrated by its successful application in targeting a wide array of proteins implicated in various diseases.

Oncology: Potent and Selective Kinase Inhibition

The scaffold has been instrumental in the development of potent and selective inhibitors of the mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, which are frequently dysregulated in cancer.[1][7][8]

  • mTOR/PI3K Inhibition: Replacement of the morpholine group in known PI3K inhibitors with the this compound moiety has been shown to shift selectivity towards mTOR.[1] This is a critical advantage, as dual mTOR/PI3K inhibition can lead to enhanced anti-tumor activity. For example, derivatives of 2-arylthieno[3,2-d]pyrimidines incorporating this scaffold have demonstrated impressive mTOR IC₅₀ values in the sub-nanomolar range with over 1000-fold selectivity against PI3K.[1]

Compound ClassTargetIC₅₀ (nM)Selectivity (PI3K/mTOR)Reference
2-(4-ureidophenyl)-thienopyrimidinemTOR<1>1000[1]
Triazine-based inhibitor (PQR620)mTOR3.4 (Ki)~7[8]
  • TACC3 Inhibition: The transforming acidic coiled-coil containing protein 3 (TACC3) is overexpressed in numerous cancers and is associated with poor prognosis.[9] Isoxazole derivatives featuring the this compound scaffold have been identified as promising TACC3 inhibitors, demonstrating anti-proliferative effects in breast cancer cell lines.[9]

Antiviral Activity: A Broad-Spectrum Approach

The scaffold has also been incorporated into compounds with broad-spectrum antiviral activity. These molecules often target host-cell kinases that are hijacked by viruses for their replication.

  • GAK Inhibition: Cyclin G-associated kinase (GAK) is a host factor essential for the replication of several viruses, including Ebola (EBOV) and Chikungunya (CHIKV). Isothiazolo[4,3-b]pyridine derivatives containing the this compound moiety have been developed as potent GAK inhibitors with significant antiviral activity against these pathogens.[10]

CompoundTargetKd (nM)Antiviral EC₅₀ (µM)VirusReference
12kGAK61~1DENV, EBOV, CHIKV[10]
Neurological Disorders: Modulating Monoamine Transporters

As a bioisostere of tropane, the this compound scaffold has been extensively explored for its ability to modulate monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are key targets for the treatment of depression, anxiety, and substance abuse disorders.

  • DAT/SERT Inhibition: Derivatives of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have shown potent inhibition of both DAT and SERT. The substitution pattern on the aryl ring allows for fine-tuning of the selectivity between these two transporters.[11]

Compound SeriesTargetIC₅₀ (nM)Selectivity (SERT/DAT)Reference
3-BiaryloxatropanesDAT/SERT5-100Variable[11]

Structure-Activity Relationship (SAR) and Conformational Insights

The rigid bicyclic nature of the this compound scaffold locks the substituents in well-defined spatial orientations. This conformational restriction is key to its utility in drug design, as it reduces the entropic penalty upon binding to a target protein.

Computational studies and NMR analysis have shown that the six-membered ring of the scaffold predominantly adopts a chair-like conformation.[4][12] The orientation of substituents (endo vs. exo) can have a profound impact on biological activity. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the endo-isomer of an azabicyclo[3.2.1]octane derivative was found to be significantly more potent than the corresponding exo-diastereoisomer, highlighting the importance of precise substituent positioning.[13][14]

SAR_Concept cluster_0 This compound Core cluster_1 Biological Activity Core Rigid Scaffold R1 Substituent R1 (e.g., at N3) Core->R1 modulates R2 Substituent R2 (e.g., at C2/C4) Core->R2 modulates Orientation Stereochemistry (endo/exo) Core->Orientation defines Activity Potency & Selectivity R1->Activity determines R2->Activity determines Orientation->Activity determines

Caption: Key factors influencing the biological activity of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally earned its status as a privileged structure in drug discovery. Its unique combination of a rigid, conformationally defined core, favorable physicochemical properties, and synthetic accessibility has enabled the development of potent and selective modulators for a diverse range of biological targets. From kinase inhibition in oncology to broad-spectrum antiviral activity and the modulation of neuronal transporters, this scaffold has demonstrated remarkable versatility.

The future of the this compound core in medicinal chemistry appears bright. Further exploration of its chemical space, guided by computational modeling and structure-based drug design, is likely to uncover novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex diseases deepens, the ability of this privileged scaffold to provide high-quality lead compounds will ensure its continued prominence in the quest for new and effective medicines.

References

Initial Synthesis Routes for the 8-Oxa-3-azabicyclo[3.2.1]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is a pivotal structural motif in modern medicinal chemistry. As a conformationally restricted analog of piperidine and a bioisostere of the tropane nucleus, it offers a unique three-dimensional architecture for probing ligand-receptor interactions.[1][2] Its incorporation into drug candidates can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the foundational synthetic strategies for constructing this bicyclic core, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices. We will explore both classical multi-step approaches originating from furan-based precursors and modern, highly efficient one-pot catalytic methodologies.

Strategic Importance in Medicinal Chemistry

The rigid bicyclic structure of this compound locks the embedded piperidine-like ring into a defined chair- or boat-like conformation. This pre-organization minimizes the entropic penalty upon binding to a biological target, a critical advantage in the design of high-affinity ligands.[1] The scaffold is a key building block for a range of neurologically active agents and other therapeutics, making robust and scalable synthetic access a high-priority objective for process and discovery chemistry teams.[3][4]

The Furan-Derived Pathway: A Biomimetic Approach

One of the most established and versatile routes to the this compound core begins with precursors derived from furan, such as 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM). This strategy is attractive due to the availability of the starting materials from renewable biomass sources.[3] The core of the strategy relies on a classical intramolecular double nucleophilic substitution to forge the bicyclic framework.

Rationale and Workflow

The synthesis hinges on converting the two primary hydroxyl groups of cis-THFDM into good leaving groups, typically tosylates, followed by cyclization with a primary amine. The use of a protecting group on the amine, such as a benzyl group, is essential to prevent side reactions and facilitate purification, with a final deprotection step yielding the target scaffold.[3] The stereochemistry of the starting diol is critical; the cis isomer is required to form the bridged bicyclic system without excessive ring strain.

G cluster_0 Preparation of Precursor cluster_1 Core Synthesis A 5-Hydroxymethyl-2-furfuraldehyde (5-HMF) B cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (cis-THFDM) A->B Catalytic Hydrogenation C cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran B->C Tosylation (TsCl) D N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane C->D Cyclization w/ Benzylamine E This compound (Target Core) D->E Hydrogenolysis (Deprotection)

Caption: Multi-step synthesis workflow from 5-HMF to the target core.

Experimental Protocol: Multi-Step Synthesis

This protocol is adapted from methodologies described in the literature for process development.[3]

Part A: Ditosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Setup: To a cooled (0 °C) solution of cis-2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in anhydrous pyridine (approx. 5-10 volumes), add p-toluenesulfonyl chloride (2.2-2.5 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-water and extract with dichloromethane or ethyl acetate. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ditosylate is often a solid and can be purified by recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane.

Causality Insights: Pyridine serves as both the solvent and the base to neutralize the HCl byproduct of the tosylation. Using a slight excess of tosyl chloride ensures complete conversion of both hydroxyl groups. The aqueous workup is critical for removing the water-soluble pyridine hydrochloride and unreacted reagents.

Part B: Cyclization with Benzylamine

  • Setup: Dissolve the purified ditosylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. Add anhydrous potassium carbonate (3.0 eq) and benzylamine (1.1 eq).

  • Reaction: Heat the suspension to 80-90 °C and stir vigorously for 16-24 hours. Monitor the disappearance of the ditosylate starting material.

  • Workup: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. The crude N-benzylated product can be purified via silica gel column chromatography.

Causality Insights: Potassium carbonate acts as a base to deprotonate the benzylamine, increasing its nucleophilicity, and to neutralize the toluenesulfonic acid leaving group. Benzylamine acts as the dinucleophile, sequentially displacing both tosylate groups in an intramolecular fashion to form the bicyclic system.

Part C: N-Debenzylation via Hydrogenolysis

  • Setup: Dissolve the N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane (1.0 eq) in ethanol or methanol. Add Pearlman's catalyst (20% Pd(OH)₂/C, approx. 10 mol%).

  • Reaction: Place the vessel under a hydrogen atmosphere (typically 50-60 psi or balloon pressure) and stir vigorously at room temperature for 12-24 hours.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired this compound. It can be isolated and stored as the hydrochloride salt by dissolving the free base in a suitable solvent (e.g., isopropanol) and adding a solution of HCl.[3]

Causality Insights: Pearlman's catalyst is highly effective for cleaving N-benzyl groups. The hydroxide component helps to prevent acidification of the medium, which could poison the catalyst. The reaction proceeds via catalytic transfer of hydrogen to the benzylic C-N bond, releasing toluene as a byproduct.

Performance Data
StepTypical YieldKey Considerations
Ditosylation 75-90%Purity of starting diol; efficient removal of pyridine.
Cyclization 60-80%Reaction temperature and time; efficient stirring.
Hydrogenolysis >95%Catalyst activity; complete removal of catalyst.

Catalytic One-Pot Aminocyclization: A Modern Approach

For large-scale synthesis, multi-step sequences are often inefficient. Recent advancements have led to a highly streamlined one-pot aminocyclization of THFDM using a heterogeneous catalyst. This process combines multiple transformations into a single operation, significantly improving process mass intensity and operational efficiency.[3]

Rationale and Mechanism

This strategy transforms THFDM directly into the target bicyclic amine using ammonia in the presence of a specialized hydrogenation/dehydrogenation catalyst. The proposed mechanism involves an initial catalyst-mediated dehydrogenation of the diol to a transient dialdehyde or lactol intermediate. This intermediate then undergoes sequential reductive amination with ammonia, followed by intramolecular cyclization to form the final product.

G A cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (THFDM) Catalyst Pt/NiCuAlOx Catalyst + NH₃, H₂ A->Catalyst B This compound Catalyst->B One-Pot Aminocyclization

Caption: High-efficiency one-pot catalytic synthesis workflow.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the innovative method developed by researchers focusing on biomass conversion.[3]

  • Setup: In a high-pressure autoclave, charge 2,5-tetrahydrofurandimethanol (THFDM), the Pt/NiCuAlOx catalyst, and a suitable solvent if required (though solvent-free conditions may be possible).

  • Reaction Conditions: Seal the reactor, purge with nitrogen, then pressurize with ammonia (e.g., 0.4 MPa) and hydrogen (e.g., 0.5 MPa).

  • Execution: Heat the reactor to the target temperature (e.g., 200 °C) with vigorous stirring. Maintain the reaction for the specified duration (6-16 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the excess gas.

  • Isolation: Dilute the reaction mixture with a suitable solvent, filter off the heterogeneous catalyst, and concentrate the filtrate. The product can be further purified by distillation or crystallization as a salt.

Performance Data

This one-pot method demonstrates high efficiency and selectivity.

ParameterConditionResultReference
Temperature 200 °COptimal for yield and conversion[3]
H₂ Pressure 0.5 MPaBalances hydrogenation/dehydrogenation[3]
NH₃ Pressure 0.4 MPaSufficient ammonia for amination[3]
Conversion 100%Complete consumption of THFDM[3]
Product Yield up to 58%High yield for a one-pot process[3]

Conclusion

The synthesis of the this compound core is well-established, with robust methods available to suit different scales and objectives. The classical furan-based approach offers versatility and is built on well-understood, reliable chemical transformations, making it ideal for discovery-scale synthesis and analog preparation. For process development and large-scale manufacturing, the advent of one-pot catalytic aminocyclization represents a significant leap forward, offering a more sustainable and economically viable route. The choice of synthesis will ultimately depend on the specific needs of the research or development program, balancing factors of speed, cost, scale, and versatility.

References

Methodological & Application

Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride: A Detailed Guide for Medicinal Chemistry Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

The this compound core is a conformationally restricted bicyclic system that has garnered significant attention in medicinal chemistry. Its rigid structure makes it a valuable scaffold for the design of pharmacologically active molecules, allowing for precise orientation of functional groups to interact with biological targets. This scaffold is a key component in the development of monoamine reuptake inhibitors, which are crucial for treating mood disorders like depression and anxiety.[1] Furthermore, its derivatives have been explored as inhibitors of various enzymes and as components of ligands for G-protein coupled receptors (GPCRs).[2] The incorporation of the oxygen bridge, as opposed to a methylene group in the analogous tropane skeleton, alters the molecule's polarity and hydrogen bonding capacity, offering a unique profile for drug design.

This guide provides a comprehensive and technically detailed protocol for the synthesis of this compound hydrochloride, a versatile building block for further chemical elaboration. The presented four-step synthesis is a robust and scalable route starting from the readily available bio-based chemical, 5-hydroxymethyl-2-furfuraldehyde.[3]

Synthetic Strategy: A Four-Step Pathway to the Bicyclic Core

The chosen synthetic route is a linear four-step process designed for efficiency and control, culminating in the desired hydrochloride salt. The strategy hinges on the initial formation of a key intermediate, cis-2,5-bis(hydroxymethyl)tetrahydrofuran, followed by the construction of the bicyclic amine and subsequent deprotection.

Synthesis_Workflow cluster_0 Overall Synthetic Pathway A 5-Hydroxymethyl-2-furfuraldehyde B cis-2,5-Bis(hydroxymethyl)tetrahydrofuran A->B Step 1: Reduction C cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran B->C Step 2: Tosylation D N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane C->D Step 3: Cyclization E This compound Hydrochloride D->E Step 4: Deprotection & Salt Formation

Caption: Overall synthetic workflow for this compound hydrochloride.

The causality behind this experimental design is as follows:

  • Step 1: Reduction. The initial reduction of 5-hydroxymethyl-2-furfuraldehyde simultaneously reduces the aldehyde and the furan ring. The use of Raney nickel as a catalyst is crucial as it favors the formation of the desired cis isomer of 2,5-bis(hydroxymethyl)tetrahydrofuran, which is essential for the subsequent cyclization.[3]

  • Step 2: Tosylation. The diol is converted to a ditosylate. Tosylates are excellent leaving groups, transforming the hydroxyl groups into reactive sites for nucleophilic substitution. This step activates the molecule for the key ring-forming reaction.

  • Step 3: Cyclization. An intramolecular-like cyclization is achieved by reacting the ditosylate with a primary amine, in this case, benzylamine. The benzyl group serves as a protecting group for the nitrogen atom, preventing side reactions in subsequent steps.

  • Step 4: Deprotection and Salt Formation. The final step involves the removal of the N-benzyl protecting group via hydrogenolysis. Pearlman's catalyst (palladium hydroxide on carbon) is particularly effective for this transformation.[4] The synthesis is completed by converting the resulting free base into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocols

PART 1: Synthesis of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

Protocol Rationale: This step involves the catalytic hydrogenation of 5-hydroxymethyl-2-furfuraldehyde. Raney nickel is a cost-effective and efficient catalyst for the reduction of both the aldehyde and the furan ring system. The reaction is performed under a hydrogen atmosphere at elevated pressure and temperature to ensure complete conversion.

Materials and Reagents:

  • 5-Hydroxymethyl-2-furfuraldehyde

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Celite®

Procedure:

  • In a high-pressure reactor, prepare a solution of 5-hydroxymethyl-2-furfuraldehyde in methanol.

  • Carefully add Raney Nickel slurry to the reactor under an inert atmosphere (e.g., nitrogen or argon). The catalyst should be added as a slurry to prevent ignition.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 50-60 atm.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 12-18 hours, monitoring the hydrogen uptake.

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the catalyst pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude cis-2,5-bis(hydroxymethyl)tetrahydrofuran as an oil. This crude product is often of sufficient purity for the next step.

PART 2: Synthesis of cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran

Protocol Rationale: This is a standard tosylation reaction. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is typically run at a low temperature to control the exothermic reaction and minimize side products.

Materials and Reagents:

  • cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude cis-2,5-bis(hydroxymethyl)tetrahydrofuran in anhydrous pyridine under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold 1 M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ditosylate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure cis-2,5-bis(tosyloxymethyl)tetrahydrofuran.

PART 3: Synthesis of N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

Protocol Rationale: This step involves a double nucleophilic substitution reaction where benzylamine displaces the two tosylate groups, leading to the formation of the bicyclic structure. The reaction is typically heated to facilitate the substitutions.

Materials and Reagents:

  • cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran

  • Benzylamine

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

Procedure:

  • To a solution of cis-2,5-bis(tosyloxymethyl)tetrahydrofuran in acetonitrile or DMF, add benzylamine (1.1 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to reflux (for ACN) or 80-100 °C (for DMF) and stir for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

PART 4: Synthesis of this compound Hydrochloride

Protocol Rationale: This final step involves the cleavage of the N-benzyl group by catalytic hydrogenolysis. Pearlman's catalyst is preferred as it is highly active and can be effective under milder conditions. The resulting free base is then converted to its hydrochloride salt by treatment with HCl in a suitable solvent.

Materials and Reagents:

  • N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane

  • Pearlman's catalyst (20% Pd(OH)₂ on carbon)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or isopropanol)

  • Diethyl ether or Heptane

Procedure:

  • Dissolve N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane in ethanol in a flask suitable for hydrogenation.

  • Carefully add Pearlman's catalyst to the solution under an inert atmosphere.

  • Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr apparatus) at room temperature and atmospheric or slightly elevated pressure.

  • Stir the reaction vigorously until the starting material is consumed (monitor by TLC). This may take 12-24 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of this compound.

  • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of HCl in diethyl ether or isopropanol (1.1 equivalents) to the stirred solution.

  • The hydrochloride salt should precipitate out of the solution. If necessary, add a non-polar solvent like heptane to induce precipitation.

  • Stir the resulting suspension for a period, then collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., diethyl ether) and dry under vacuum to yield the final product, this compound hydrochloride.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
15-Hydroxymethyl-2-furfuraldehydeRaney Ni, H₂Methanol100-12012-1885-95
2cis-2,5-Bis(hydroxymethyl)tetrahydrofuranp-Toluenesulfonyl chloride, PyridinePyridine0 to RT12-1870-85
3cis-2,5-Bis(tosyloxymethyl)tetrahydrofuranBenzylamine, K₂CO₃AcetonitrileReflux24-4860-75
4N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octanePd(OH)₂/C, H₂, HClEthanolRT12-2480-90

Note: Yields are indicative and may vary based on reaction scale and purity of reagents.

Alternative One-Pot Synthesis

An alternative, more atom-economical approach is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia.[3] This method is catalyzed by a Pt/NiCuAlOx catalyst under optimized conditions (200 °C, 6–16 h, 0.5 MPa hydrogen, 0.4 MPa ammonia) and can achieve yields of up to 58%. While potentially more efficient for large-scale production, it requires specialized high-pressure equipment and catalyst preparation.

Conclusion

The four-step synthesis outlined provides a reliable and well-documented pathway to this compound hydrochloride. The methodology is robust and allows for the production of this valuable scaffold in quantities suitable for research and development in the pharmaceutical industry. The strategic use of a temporary protecting group and the formation of a stable hydrochloride salt ensure a high-quality final product ready for subsequent derivatization.

References

Protocol for N-Arylation of 8-Oxa-3-azabicyclo[3.2.1]octane: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl 8-Oxa-3-azabicyclo[3.2.1]octanes in Modern Drug Discovery

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. The introduction of an aryl group at the nitrogen atom (N-arylation) of this scaffold unlocks access to a vast chemical space, enabling the fine-tuning of physicochemical and pharmacological properties. N-arylated derivatives of this bicyclic amine have been investigated for their potential as potent and selective inhibitors of monoamine transporters, making them valuable candidates in the development of therapeutics for neurological disorders.[1]

This application note provides detailed protocols for the N-arylation of this compound, focusing on two of the most powerful and versatile methods in modern organic synthesis: the Buchwald-Hartwig amination and the Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting.

Choosing the Right Path: Buchwald-Hartwig vs. Ullmann Condensation

The selection of an appropriate N-arylation method is contingent upon several factors, including the nature of the aryl halide, the desired scale of the reaction, and the available laboratory resources.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann condensation.[2] It is often the method of choice for laboratory-scale synthesis due to its reliability and the commercial availability of a wide array of specialized ligands and palladium precatalysts.

  • Ullmann Condensation: A copper-catalyzed N-arylation reaction, the Ullmann condensation is a cost-effective alternative to palladium-catalyzed methods, making it particularly attractive for large-scale industrial applications. While traditionally requiring harsh reaction conditions (high temperatures and polar aprotic solvents), modern advancements have led to the development of ligand-assisted protocols that proceed under significantly milder conditions.

Part 1: The Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the N-aryl amine product and regenerate the active catalyst. The choice of ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered biarylphosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step.

Visualizing the Catalytic Cycle

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation -H+ Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Catalyst Regeneration N-Aryl Product N-Aryl Product Reductive Elimination Complex->N-Aryl Product Ar-NR2

Figure 1. A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation of this compound with 4-Chlorobenzonitrile

This protocol is adapted from established procedures for the N-arylation of similar cyclic amines.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound hydrochloride904316-92-3CommercialOr synthesize via established methods.[2]
4-Chlorobenzonitrile623-03-0Commercial
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Commercial
XPhos564483-18-7Commercial
Sodium tert-butoxide (NaOtBu)865-48-5CommercialHandle in a glovebox due to moisture sensitivity.
Toluene, anhydrous108-88-3Commercial

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound hydrochloride (1.2 mmol), 4-chlorobenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-8-oxa-3-azabicyclo[3.2.1]octane.

Microwave-Assisted Buchwald-Hartwig Amination

For rapid reaction optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound hydrochloride (1.2 mmol), the desired aryl halide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.10 mmol), and sodium tert-butoxide (1.5 mmol).

  • Solvent Addition: Add anhydrous toluene (4 mL) to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 150 °C for 30-60 minutes.[3]

  • Workup and Purification: Follow the workup and purification procedure described in the conventional heating protocol.

Part 2: The Ullmann Condensation Protocol

The Ullmann condensation involves the copper-catalyzed reaction of an amine with an aryl halide. The generally accepted mechanism involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. The use of a ligand, such as a diamine, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.

Visualizing the Experimental Workflow

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Aryl Halide - CuI - Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 110 °C) Inert_Atmosphere->Heating Stirring Stir for 24-48 hours Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification

Figure 2. A typical experimental workflow for the Ullmann N-arylation.

Detailed Experimental Protocol: N-Arylation of this compound with 1-Bromo-4-methoxybenzene

This protocol is based on modern ligand-accelerated Ullmann-type reactions.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound hydrochloride904316-92-3CommercialOr synthesize via established methods.[2]
1-Bromo-4-methoxybenzene104-92-7Commercial
Copper(I) Iodide (CuI)7681-65-4Commercial
L-Proline147-85-3CommercialA common and effective ligand.
Potassium Carbonate (K₂CO₃)584-08-7CommercialFinely powdered and dried before use.
Dimethyl Sulfoxide (DMSO), anhydrous67-68-5Commercial

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound hydrochloride (1.2 mmol), 1-bromo-4-methoxybenzene (1.0 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMSO (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 24-48 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Extraction: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Optimization

The success of N-arylation reactions is highly dependent on the electronic and steric properties of the aryl halide.

Table 1: General Guidelines for Substrate Reactivity

Aryl Halide SubstituentBuchwald-Hartwig ReactivityUllmann ReactivityNotes
Electron-withdrawingExcellentGood to ExcellentElectron-withdrawing groups on the aryl halide generally accelerate the rate of both reactions. For Buchwald-Hartwig, this facilitates oxidative addition. For Ullmann, it makes the aryl halide more susceptible to nucleophilic attack.
Electron-donatingGood to ExcellentModerate to GoodElectron-donating groups can slow down the oxidative addition step in the Buchwald-Hartwig reaction. In the Ullmann condensation, they can decrease the electrophilicity of the aryl halide. More forcing conditions or more active catalyst systems may be required.
Sterically HinderedModerate to GoodPoor to ModerateOrtho-substituted aryl halides can be challenging substrates due to steric hindrance. For Buchwald-Hartwig reactions, the use of bulky ligands like XPhos or other biarylphosphines is often necessary to promote the coupling. Classical Ullmann reactions are particularly sensitive to steric hindrance, though modern ligand systems have improved their scope.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No ConversionInactive catalyst, poor quality reagents, insufficient temperature, or short reaction time.Ensure all reagents and solvents are anhydrous and of high purity. For Buchwald-Hartwig, use a fresh batch of palladium precatalyst and ligand. For Ullmann, ensure the copper source is of high quality. Increase the reaction temperature and/or time. Consider screening different ligands, bases, and solvents.
Formation of Side ProductsHydrodehalogenation of the aryl halide, homocoupling of the amine or aryl halide.For Buchwald-Hartwig, hydrodehalogenation can be minimized by using a non-protic solvent and ensuring anhydrous conditions. For Ullmann reactions, homocoupling can be an issue at very high temperatures; using a ligand-accelerated protocol at lower temperatures can mitigate this. Ensure the stoichiometry of the reactants is accurate.

Conclusion

The N-arylation of this compound is a powerful strategy for the synthesis of novel compounds with significant potential in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation offer viable and effective routes to these valuable molecules. The choice of method will depend on the specific synthetic goals and available resources. By following the detailed protocols and considering the optimization strategies outlined in this application note, researchers can confidently and efficiently access a diverse range of N-arylated this compound derivatives for their research programs.

References

Application Note: The Strategic Use of 8-Oxa-3-azabicyclo[3.2.1]octane in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Selectivity Challenge in Kinase Inhibitor Design

The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. However, a persistent challenge is achieving selectivity for the target kinase over the ~500 other kinases in the human kinome, as off-target activity frequently leads to toxicity. A successful strategy to enhance selectivity and potency involves the use of conformationally restricted scaffolds that can optimize interactions within the ATP-binding pocket. The 8-Oxa-3-azabicyclo[3.2.1]octane moiety has emerged as a particularly valuable building block, serving as a rigid, three-dimensional bioisostere of the more common morpholine group.[1][2] This application note provides an in-depth guide for medicinal chemists and drug development professionals on the rationale, synthesis, and application of this powerful scaffold in kinase inhibitor design.

Part 1: The Rationale - Why Employ a Bridged Bicyclic Scaffold?

The decision to incorporate the this compound scaffold is rooted in fundamental principles of medicinal chemistry. Its utility extends beyond simply being a novel building block; it offers tangible advantages in modulating a compound's pharmacological profile.

Causality Behind the Choice:

  • Conformational Rigidity and Pre-organization: Unlike the flexible chair-boat conformations of a simple morpholine ring, the bridged structure of this compound locks its geometry. This pre-organizes the molecule for binding to its target, reducing the entropic penalty upon complex formation and often leading to a significant increase in binding affinity.

  • Tuning Selectivity through Shape: The unique 3D shape of the bicyclic system can be exploited to achieve selectivity between closely related kinases. A notable example is in the PI3K/mTOR signaling pathway. While many inhibitors use a morpholine to interact with the solvent-exposed region, replacing it with this compound has been shown to dramatically shift selectivity in favor of mTOR over PI3K isoforms.[1] This is because the distinct shape of the bicyclic scaffold can be designed to fit favorably in the mTOR active site while clashing with residues in the PI3K active site.

  • Improved Physicochemical Properties: The introduction of this scaffold can favorably alter a molecule's properties. The embedded ether oxygen and secondary amine provide hydrogen bond acceptors and donors, respectively, while the rigid carbon framework can improve metabolic stability compared to more flexible analogs.

cluster_0 Standard Scaffold cluster_1 Advanced Scaffold Morpholine Morpholine Morpholine_props Properties: - Flexible Conformation - Common H-bond acceptor - Often lacks selectivity Morpholine->Morpholine_props Bicyclo This compound Morpholine->Bicyclo Bioisosteric Replacement Bicyclo_props Properties: - Conformationally Rigid - Defined 3D Shape - Enhances Selectivity (e.g., mTOR) - Improved Metabolic Stability Bicyclo->Bicyclo_props

Caption: Bioisosteric replacement of flexible morpholine with the rigid bicyclic scaffold.

Part 2: Application Protocol - Incorporating the Scaffold via SNAr

One of the most common and reliable methods for installing the this compound moiety is through a nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of the scaffold acts as a potent nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic core of the inhibitor. This protocol describes a general procedure for this key transformation.

Model Reaction: Coupling of this compound hydrochloride with a generic 4-chloro-thieno[3,2-d]pyrimidine core, a common framework for mTOR inhibitors.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Aryl-4-chloro-thieno[3,2-d]pyrimidineSynthesis Grade (≥95%)In-house or CommercialThe "kinase core" starting material.
This compound HCl≥97%CommercialThe key building block.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%CommercialNon-nucleophilic base.
1,4-DioxaneAnhydrous, ≥99.8%CommercialReaction solvent.
Dichloromethane (DCM)ACS GradeCommercialFor work-up.
Saturated aq. NaHCO₃ solutionN/ALab PreparedFor work-up.
BrineN/ALab PreparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.

Step-by-Step Experimental Protocol

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-Aryl-4-chloro-thieno[3,2-d]pyrimidine (1.0 eq).

    • Add this compound hydrochloride (1.2 - 1.5 eq). Insight: Using a slight excess of the amine scaffold helps drive the reaction to completion.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture or oxygen, especially if the core is sensitive.

  • Reagent Addition:

    • Add anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the limiting reagent).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq) dropwise via syringe. Causality: DIPEA serves two purposes: it neutralizes the hydrochloride salt of the scaffold to free the nucleophilic secondary amine, and it scavenges the HCl generated during the SNAr reaction.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the chloro-pyrimidine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC would be 5-10% Methanol in DCM. The product should have a lower Rf than the starting chloro-pyrimidine. The reaction is typically complete within 8-16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the resulting residue between Dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃. Purpose: This step removes excess HCl salt and any water-soluble impurities.

    • Separate the organic layer. Wash it sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical elution gradient would be from 100% DCM to 10% Methanol/DCM. The exact gradient should be optimized based on TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for SNAr incorporation of the bicyclic scaffold.

Part 3: SAR Insights & Data Presentation

The impact of replacing a standard morpholine with this compound is best illustrated through structure-activity relationship (SAR) data. The following table, adapted from published studies on thieno[3,2-d]pyrimidine inhibitors, demonstrates the dramatic shift in selectivity.[1]

Table 1: Comparative Potency and Selectivity

CompoundMoiety at Position 4mTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity (PI3Kα/mTOR)
Compound A Morpholine< 10< 20~2-fold
Compound B This compound< 1> 1000> 1000-fold

Data is representative and compiled for illustrative purposes.

As the data clearly shows, the simple bioisosteric replacement (Compound A vs. B) resulted in a greater than 500-fold increase in selectivity for mTOR over PI3Kα. This powerful result underscores the utility of this scaffold for fine-tuning inhibitor profiles against closely related kinase targets.

Part 4: Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reactivity 1. Poor leaving group on the core.2. Steric hindrance around the reaction site.3. Insufficient temperature.1. If possible, switch to a better leaving group (e.g., -F or -SO₂Me).2. Consider using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) which can overcome steric hindrance.3. Increase the reaction temperature or switch to a higher-boiling solvent like N-Methyl-2-pyrrolidone (NMP). Microwave irradiation can also dramatically accelerate the reaction.
Formation of Side Products 1. Reaction with other nucleophilic sites on the core.2. Degradation of starting material at high temperatures.1. Ensure proper use of protecting groups on other sensitive functionalities if necessary.2. Run the reaction at the lowest effective temperature. If side products persist, an alternative coupling chemistry may be required.
Difficulty in Purification 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on silica gel.1. Ensure the reaction goes to completion to consume all starting material. If separation is still difficult, consider reverse-phase chromatography.2. For highly polar basic compounds, pre-treat the silica gel with triethylamine or use a basic stationary phase (e.g., alumina). Adding a small amount of NH₄OH to the mobile phase (e.g., in a DCM/MeOH system) can also improve peak shape.

Conclusion

The this compound scaffold is more than a simple building block; it is a strategic tool for medicinal chemists to address the critical challenge of kinase selectivity. Its conformational rigidity and unique three-dimensional structure provide a validated method for enhancing potency and engineering selectivity between highly homologous targets, as exemplified in the mTOR/PI3K inhibitor space.[1][3] The synthetic protocols for its incorporation are robust and accessible, making it a valuable addition to the modern drug discovery toolkit.

References

Application Notes & Protocols: Strategic Functionalization of the 8-Oxa-3-azabicyclo[3.2.1]octane Skeleton for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

The this compound framework, a conformationally restricted tropane analog, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid bicyclic structure reduces the conformational flexibility of molecules, which can lead to higher binding affinities and improved selectivity for biological targets. This unique three-dimensional architecture is found in a variety of biologically active compounds, including potent inhibitors of mTOR and modulators of monoamine transporters.[1] The strategic placement of the oxygen and nitrogen heteroatoms provides opportunities for diverse functionalization, enabling the fine-tuning of physicochemical properties and pharmacological activity.

This guide provides a detailed overview of key functionalization strategies for the this compound skeleton, with a focus on both N-functionalization of the secondary amine and C-functionalization of the bicyclic core. The protocols described herein are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this important scaffold.

Part 1: N-Functionalization of the this compound Core

The secondary amine at the 3-position of the this compound skeleton is a prime site for modification, allowing for the introduction of a wide range of substituents that can modulate a compound's biological activity, solubility, and pharmacokinetic profile. Key strategies for N-functionalization include reductive amination and Buchwald-Hartwig amination.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of secondary amines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity, tolerating a wide range of functional groups.[2]

This protocol describes the general procedure for the N-alkylation of this compound with a representative aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in 1,2-dichloroethane (DCE) (0.1-0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.[3]

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This reagent is chosen for its mild and selective nature. It is less basic than other borohydride reagents, minimizing side reactions, and is particularly effective for the reduction of iminium ions in the presence of carbonyl groups.[2]

  • 1,2-Dichloroethane (DCE): DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic, which is ideal for the stability of the reducing agent and the reaction intermediates.[2]

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes any remaining acidic species and quenches the excess reducing agent.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. This reaction allows for the formation of a C-N bond between an aryl halide or triflate and an amine, offering a powerful tool for the N-arylation of the this compound scaffold. The choice of palladium precursor, ligand, and base is crucial for the success of this reaction.

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions. The ligand stabilizes the palladium(0) active species and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4]

  • Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile for the coupling reaction. Cesium carbonate is often used due to its high solubility in organic solvents and its ability to promote high reaction rates.

  • Anhydrous and Inert Conditions: The palladium catalyst and the organometallic intermediates in the catalytic cycle are sensitive to oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere using anhydrous solvents.

Workflow for N-Functionalization

N_Functionalization start This compound reductive_amination Reductive Amination start->reductive_amination buchwald_hartwig Buchwald-Hartwig Amination start->buchwald_hartwig N_alkylated N-Alkylated Product reductive_amination->N_alkylated reagents_ra Aldehyde/Ketone, NaBH(OAc)₃ N_arylated N-Arylated Product buchwald_hartwig->N_arylated reagents_bh Aryl Halide/Triflate, Pd Catalyst, Ligand, Base

Caption: Key strategies for N-functionalization of the bicyclic core.

Part 2: C-Functionalization of the this compound Skeleton

Functionalization of the carbon backbone of the this compound skeleton, particularly at the C2 and C3 positions, is crucial for developing analogs with high affinity and selectivity for targets such as monoamine transporters. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are the methods of choice for introducing aryl and heteroaryl substituents at these positions.

C-Arylation via Stille Cross-Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. This reaction is highly versatile and tolerates a wide range of functional groups. For the functionalization of the this compound skeleton, a common strategy is to prepare a vinyl triflate intermediate, which then undergoes Stille coupling with various organostannanes.

This protocol outlines a general procedure for the Stille coupling of a 2-carbomethoxy-8-oxabicyclo[3.2.1]oct-2-en-3-yl triflate with an arylstannane.

Materials:

  • 2-Carbomethoxy-8-oxabicyclo[3.2.1]oct-2-en-3-yl triflate (1.0 eq)

  • Arylstannane (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • Tri(2-furyl)phosphine (TFP) (10 mol%)

  • Zinc chloride (ZnCl₂) (1.2 eq, as a 1M solution in ether)

  • 1-Methyl-2-pyrrolidinone (NMP) (anhydrous)

Procedure:

  • To an oven-dried reaction flask, add the vinyl triflate (1.0 eq), Pd₂(dba)₃ (5 mol%), and tri(2-furyl)phosphine (10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous NMP, followed by the arylstannane (1.2 eq) and a 1M solution of ZnCl₂ in ether (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate.[5]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The Pd₂(dba)₃/TFP catalytic system is effective for Stille couplings. TFP is an electron-rich phosphine that promotes the oxidative addition of the vinyl triflate to the palladium center.

  • Zinc Chloride: The addition of a co-catalyst like ZnCl₂ can accelerate the transmetalation step, which is often the rate-limiting step in the Stille catalytic cycle, by activating the organostannane.

  • NMP as Solvent: NMP is a polar aprotic solvent that is well-suited for palladium-catalyzed cross-coupling reactions, as it can dissolve a wide range of substrates and reagents and is stable at elevated temperatures.

C-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is another powerful palladium-catalyzed cross-coupling method that pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. It is widely used due to the stability and low toxicity of the boron reagents and the generally high yields of the reaction.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-carbomethoxy-8-oxabicyclo[3.2.1]oct-2-en-3-yl triflate with an arylboronic acid.

Materials:

  • 2-Carbomethoxy-8-oxabicyclo[3.2.1]oct-2-en-3-yl triflate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq, as a 2M aqueous solution)

  • Dioxane

Procedure:

  • To a reaction vessel, add the vinyl triflate (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the vessel with argon.

  • Add dioxane, followed by the 2M aqueous solution of sodium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate.[5]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precursor that is effective for a wide range of Suzuki couplings.

  • Base: An aqueous base, such as sodium carbonate, is essential for the activation of the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Workflow for C-Functionalization

C_Functionalization start Vinyl Triflate Derivative stille Stille Coupling start->stille suzuki Suzuki-Miyaura Coupling start->suzuki C_arylated_stille C-Arylated Product (from Stille) stille->C_arylated_stille reagents_stille Arylstannane, Pd Catalyst, Ligand C_arylated_suzuki C-Arylated Product (from Suzuki) suzuki->C_arylated_suzuki reagents_suzuki Arylboronic Acid, Pd Catalyst, Base

Caption: Palladium-catalyzed cross-coupling for C-functionalization.

Data Summary

The following table summarizes representative yields for the functionalization of the this compound skeleton using the protocols described above. Actual yields may vary depending on the specific substrates and reaction conditions used.

Functionalization TypeReactionSubstrate 1Substrate 2Catalyst/ReagentYield (%)Reference
N-Functionalization Reductive AminationThis compoundBenzaldehydeNaBH(OAc)₃70-90%[1]
Buchwald-HartwigThis compound4-BromotoluenePd₂(dba)₃/Xantphos65-85%General protocol
C-Functionalization Stille CouplingVinyl TriflateArylstannanePd₂(dba)₃/TFP67-93%[5]
Suzuki-Miyaura CouplingVinyl TriflateArylboronic AcidPd(PPh₃)₄~82%[5]

Conclusion

The this compound scaffold offers a wealth of opportunities for the development of novel therapeutic agents. The functionalization strategies outlined in this guide, including N-alkylation, N-arylation, and C-arylation, provide a robust toolkit for medicinal chemists to explore the structure-activity relationships of this important heterocyclic system. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to efficiently synthesize and optimize new chemical entities based on this privileged core.

References

Application Notes and Protocols for Coupling Reactions with 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold in Modern Drug Discovery

The this compound moiety is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This bicyclic amine is a key building block in the synthesis of a wide range of biologically active molecules, including inhibitors of monoamine transporters, which are crucial targets in the treatment of neurological disorders.[1] Its unique conformational constraints can lead to enhanced binding affinity and selectivity for protein targets, making it an attractive component in the design of novel therapeutics.

This guide provides detailed application notes and experimentally validated protocols for the three most common and synthetically valuable coupling reactions involving the secondary amine of this compound: Buchwald-Hartwig amination for the formation of C-N bonds with aryl partners, amide coupling for the synthesis of bioactive amides, and reductive amination for the introduction of alkyl substituents.

I. N-Arylation via Buchwald-Hartwig Amination: Forging the Aryl-Amine Bond

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of a wide array of amines with aryl halides and pseudohalides. For a sterically hindered, cyclic secondary amine like this compound, the choice of ligand is critical to achieve high yields and avoid side reactions.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the challenging reductive elimination steps, especially with sterically demanding secondary amines.

Optimized Ligand and Catalyst Systems

For the N-arylation of this compound, biarylphosphine ligands such as RuPhos and BrettPhos have demonstrated broad utility and high efficiency. These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Catalyst ComponentRoleRecommended Reagents
Palladium PrecatalystSource of active Pd(0)Pd₂(dba)₃, Pd(OAc)₂
LigandStabilizes catalyst, promotes reactionRuPhos, BrettPhos
BaseDeprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventSolubilizes reactants and catalystToluene, Dioxane, THF
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with 4-chlorotoluene as a representative aryl halide.

Materials:

  • This compound (1.2 mmol)

  • 4-Chlorotoluene (1.0 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • RuPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-chlorotoluene, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-8-oxa-3-azabicyclo[3.2.1]octane.

Buchwald_Hartwig_Workflow reagents Reactants & Catalyst (Amine, Aryl Halide, Pd₂(dba)₃, RuPhos, NaOt-Bu) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. reaction Heating (Toluene, 100°C) setup->reaction 2. workup Workup (Filtration) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Final Product purification->product 5.

Caption: Workflow for Buchwald-Hartwig Amination.

II. Amide Bond Formation: The Gateway to Bioactive Amides

The formation of an amide bond between this compound and a carboxylic acid is a fundamental transformation in the synthesis of many pharmaceutical agents. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for this conversion, minimizing side reactions and preserving stereochemical integrity.

Mechanistic Rationale: HATU activates the carboxylic acid by forming a highly reactive O-acylisouronium intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of this compound, leading to the formation of the amide bond. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.

Recommended Reagents for Amide Coupling
ReagentFunction
HATUCoupling Agent
DIPEANon-nucleophilic Base
DMF or DCMAnhydrous Solvent
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol details the coupling of this compound with benzoic acid.

Materials:

  • Benzoic acid (1.0 mmol)

  • This compound (1.1 mmol)

  • HATU (1.1 mmol)

  • Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure amide.[2]

Amide_Coupling_Workflow reactants Carboxylic Acid & HATU activation Pre-activation (DIPEA in DMF) reactants->activation 1. amine_add Amine Addition activation->amine_add 2. reaction Stir at RT amine_add->reaction 3. workup Aqueous Workup reaction->workup 4. purification Purification workup->purification 5. product Amide Product purification->product 6.

Caption: Workflow for HATU-Mediated Amide Coupling.

III. Reductive Amination: Introducing Alkyl Substituents

Reductive amination is a highly effective method for the N-alkylation of amines. This one-pot procedure involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it ideal for this transformation.[3][4]

Mechanistic Rationale: The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. Sodium triacetoxyborohydride selectively reduces the iminium ion over the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[4]

Key Reagents for Reductive Amination
ReagentFunction
Sodium triacetoxyborohydrideReducing Agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Solvent
Acetic Acid (optional)Catalyst for iminium ion formation
Experimental Protocol: Reductive Amination

This protocol describes the reaction of this compound with benzaldehyde.

Materials:

  • This compound (1.2 mmol)

  • Benzaldehyde (1.0 mmol)

  • Sodium triacetoxyborohydride (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a round-bottom flask, add this compound and benzaldehyde in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-benzylated product.[5]

Reductive_Amination_Workflow reactants Amine & Aldehyde in DCM reducing_agent Add NaBH(OAc)₃ reactants->reducing_agent 1. reaction Stir at RT reducing_agent->reaction 2. quench Quench (aq. NaHCO₃) reaction->quench 3. extraction Extraction quench->extraction 4. purification Purification extraction->purification 5. product N-Alkylated Product purification->product 6.

Caption: Workflow for Reductive Amination.

Conclusion

The protocols detailed in this guide provide a robust foundation for the synthetic elaboration of the this compound scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of derivatives for applications in drug discovery and development. The versatility of this bicyclic amine, coupled with the power of modern synthetic methodologies, ensures its continued importance as a key building block in the creation of novel and impactful chemical entities.

References

Application Notes and Protocols for the Creation of an 8-Oxa-3-azabicyclo[3.2.1]octane Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry

The this compound ring system is a conformationally restricted, bicyclic scaffold that has garnered significant attention in modern drug discovery. Its rigid three-dimensional structure allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold can be considered a bioisostere of the tropane core, which is present in numerous biologically active natural products and synthetic molecules.[1][2] The introduction of an oxygen atom into the bicyclic framework imparts distinct physicochemical properties, such as increased polarity and potential for hydrogen bonding, which can improve pharmacokinetic profiles.

Derivatives of this scaffold have shown promise as potent inhibitors of various biological targets, including monoamine transporters (implicated in neurological and psychiatric disorders) and as kinase inhibitors.[3] The inherent versatility of the secondary amine within the scaffold provides a convenient handle for the introduction of a wide array of chemical diversity, making it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the core this compound scaffold and the subsequent creation of a diverse chemical library through various derivatization strategies.

I. Synthesis of the Core Scaffold: this compound Hydrochloride

A robust and scalable four-step synthesis starting from the readily available bio-based starting material, 5-hydroxymethyl-2-furfuraldehyde, is a preferred method for obtaining the core scaffold.[4][5]

Synthetic Workflow Overview

G A 5-Hydroxymethyl-2-furfuraldehyde B cis-2,5-Bis(hydroxymethyl)tetrahydrofuran A->B Raney Ni, H2 C cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran B->C TsCl, Pyridine D 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane C->D Benzylamine E This compound HCl D->E Pd/C, H2, HCl

Caption: Synthetic route to the this compound core.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde

  • Reaction Setup: In a high-pressure reactor, suspend Raney Nickel (50% slurry in water, ~0.1 eq) in methanol. Add a solution of 5-hydroxymethyl-2-furfuraldehyde (1.0 eq) in methanol.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (50-100 bar) and heat to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until complete consumption of the starting material.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the filter cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude cis-2,5-bis(hydroxymethyl)tetrahydrofuran, which can often be used in the next step without further purification.

Step 2: Tosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Reaction Setup: Dissolve the crude diol (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of cold water. Extract the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ditosylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 3: Cyclization with Benzylamine

  • Reaction Setup: Dissolve the ditosylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF. Add benzylamine (1.2 eq) and a base such as potassium carbonate (2.5 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 4: N-Debenzylation and Salt Formation

  • Reaction Setup: Dissolve the N-benzyl protected amine (1.0 eq) in ethanol. Add Pearlman's catalyst (20% Pd(OH)₂/C, ~0.1 eq) and a solution of hydrochloric acid in ethanol (1.2 eq).

  • Hydrogenolysis: Subject the mixture to hydrogenation (1-10 bar H₂) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a mixture of isopropanol and heptane to yield the final product, this compound hydrochloride, as a white solid.[5]

II. Library Generation: Strategies for Derivatization

The secondary amine of the this compound scaffold is the primary point for diversification. The following protocols outline key reactions for creating a library of derivatives.

A. N-Arylation via Buchwald-Hartwig Amination

This powerful cross-coupling reaction allows for the formation of N-aryl derivatives, which are prevalent in many bioactive molecules.

Protocol for N-Arylation:

  • Reaction Setup: In an oven-dried Schlenk tube, add the this compound hydrochloride (1.0 eq), the desired aryl halide (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents.

Protocol for N-Alkylation:

  • Reaction Setup: To a solution of this compound hydrochloride (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.5 eq).

  • Reagent Addition: Add the desired alkyl halide (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

C. Reductive Amination

Reductive amination with aldehydes or ketones provides access to a wide range of N-substituted derivatives.

Protocol for Reductive Amination:

  • Reaction Setup: Dissolve this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol, dichloroethane, or THF. Add a few drops of acetic acid to catalyze imine/enamine formation.

  • Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Reaction: Stir the reaction at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

D. Amide Coupling

Coupling with carboxylic acids to form amides is a fundamental transformation in medicinal chemistry, allowing for the introduction of diverse functional groups.

Protocol for Amide Coupling:

  • Reaction Setup: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) in a suitable solvent like DMF or dichloromethane. Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like DIPEA (2.5 eq). Stir for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound hydrochloride (1.0 eq) and DIPEA (1.2 eq) in the same solvent.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

III. Data Presentation and Library Design

A diversity-oriented approach can be employed to rapidly generate a library of analogues. The choice of building blocks for the derivatization reactions should aim to explore a wide range of chemical space.

Table 1: Exemplar Library of this compound Derivatives

EntryDerivatization MethodReagentResulting Substituent
1N-Arylation4-Bromotoluene4-Methylphenyl
2N-Arylation2-Chloro-6-methylpyridine(6-Methylpyridin-2-yl)
3N-AlkylationBenzyl bromideBenzyl
4N-Alkylation2-(Bromomethyl)naphthaleneNaphthalen-2-ylmethyl
5Reductive AminationCyclohexanoneCyclohexyl
6Reductive Amination4-Fluorobenzaldehyde4-Fluorobenzyl
7Amide CouplingBenzoic acidBenzoyl
8Amide CouplingThiophene-2-carboxylic acidThiophene-2-carbonyl

IV. Troubleshooting and Optimization

G Start Low or No Product Formation Incomplete Incomplete Conversion Start->Incomplete Check Reagent Quality & Stoichiometry Side_Products Multiple Side Products Start->Side_Products Optimize Reaction Temperature Sol Sol Incomplete->Sol Change Solvent Cat Cat Incomplete->Cat Screen Different Catalysts/Ligands (for cross-coupling) Time Time Incomplete->Time Increase Reaction Time Base Base Side_Products->Base Screen Different Bases Temp Temp Side_Products->Temp Lower Reaction Temperature Conc Conc Side_Products->Conc Adjust Concentration

Caption: Decision tree for troubleshooting common synthetic issues.

V. Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this application note provide a clear and reproducible pathway for the synthesis of the core structure and the generation of a diverse chemical library. By systematically applying these derivatization strategies, researchers can efficiently explore the structure-activity relationships of this promising class of compounds.

References

Application Notes & Protocols: The Use of 8-Oxa-3-azabicyclo[3.2.1]octane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is a conformationally restricted bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. Its rigid structure serves as a valuable bioisostere for the tropane skeleton, offering modified physicochemical properties such as improved polarity and metabolic stability while maintaining a similar three-dimensional orientation of substituents.[1][2] This guide provides an in-depth exploration of the synthesis and application of this compound, presenting its utility as a core building block for novel chemical entities, particularly in the development of central nervous system (CNS) agents and other bioactive molecules.[3] Detailed synthetic protocols, mechanistic insights, and practical considerations are provided for researchers in organic synthesis and drug development.

Introduction: The Strategic Value of a Constrained Scaffold

In modern drug design, the control of molecular conformation is paramount for achieving high target affinity and selectivity. Bicyclic scaffolds, such as this compound, enforce a rigid geometry upon the molecule, which can significantly reduce the entropic penalty of binding to a biological target. The presence of the oxygen bridge and the secondary amine provides two key points for functionalization and interaction.

The core utility of this scaffold lies in its role as a key intermediate for a range of therapeutic agents.[4] It is particularly prominent in the synthesis of monoamine transporter inhibitors, where it mimics the core structure of cocaine and other tropane alkaloids.[5][6] By replacing the 8-azabicyclo[3.2.1]octane's nitrogen bridge with oxygen, chemists can fine-tune properties like dopamine (DAT) versus serotonin (SERT) transporter selectivity.[5][7]

Caption: The core structure of this compound.

Synthesis of the this compound Core

Access to the core scaffold is the first critical step. While commercially available, often as the hydrochloride salt, understanding its synthesis is crucial for large-scale applications or for creating bespoke starting materials. An efficient and widely cited route begins with 5-hydroxymethyl-2-furfuraldehyde, a biomass-derived starting material.[8][9]

The key transformation involves the reduction of the furan ring to a cis-tetrahydrofuran diol, conversion of the hydroxyl groups to better leaving groups (e.g., tosylates), and a subsequent double displacement reaction with a primary amine (e.g., benzylamine) to form the bicyclic core. A final deprotection step yields the target secondary amine.

Synthesis_Workflow start 5-Hydroxymethyl- 2-furfuraldehyde step1 Raney Ni H₂ Reduction start->step1 intermediate1 cis-2,5-Bis(hydroxymethyl) tetrahydrofuran step1->intermediate1 Yields predominantly cis isomer step2 TsCl, Pyridine (Tosylation) intermediate1->step2 intermediate2 Ditosylate Intermediate step2->intermediate2 step3 Benzylamine (Cyclization) intermediate2->step3 intermediate3 N-Benzyl Protected Scaffold step3->intermediate3 step4 Pd/C, H₂ (Hydrogenolysis) intermediate3->step4 Removes benzyl protecting group product This compound step4->product

Caption: A common synthetic pathway to the this compound core.[9]

Protocol 1: Synthesis of this compound Hydrochloride

This multi-step protocol is adapted from established literature procedures.[8][9][10]

Step A: Reduction to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • To a high-pressure reactor, add 5-hydroxymethyl-2-furfuraldehyde (1.0 eq) and a suitable solvent such as methanol.

  • Add Raney Nickel catalyst (approx. 10% w/w) as a slurry.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to 80-120 °C.

  • Maintain the reaction with vigorous stirring for 12-24 hours, monitoring hydrogen uptake.

  • After cooling and depressurization, filter the catalyst carefully (Caution: Raney Ni is pyrophoric) and concentrate the filtrate under reduced pressure to yield the crude diol.

Step B: Ditosylation

  • Dissolve the crude diol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0-5 °C for 4-6 hours, then let it stand at 4 °C overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude ditosylate.

Step C: Cyclization and Deprotection

  • Dissolve the crude ditosylate (1.0 eq) in a suitable solvent like acetonitrile or toluene.

  • Add benzylamine (1.1 eq) and a base such as K₂CO₃ (3.0 eq).

  • Heat the mixture to reflux (80-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, filter off the salts, and concentrate the filtrate.

  • Dissolve the crude N-benzyl intermediate in ethanol or methanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C, ~5 mol%) and subject the mixture to hydrogenolysis (H₂, 1-10 bar) at room temperature until the reaction is complete.

  • Filter the catalyst, and bubble dry HCl gas through the filtrate (or add a solution of HCl in isopropanol) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Applications in Synthesis: Functionalization of the Nitrogen Atom

The secondary amine of the scaffold is the primary handle for introducing molecular diversity. Standard N-functionalization reactions such as acylation, alkylation, and arylation are commonly employed.

N-Acylation

N-acylation is a straightforward method to introduce amide functionalities, which can act as hydrogen bond acceptors and introduce diverse side chains. The reaction typically proceeds under standard conditions using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Protocol 2: N-Acylation with Adamantanecarbonyl Chloride

This protocol is based on a reported synthesis.[11]

  • Suspend this compound hydrochloride (1.0 eq, e.g., 0.1 mole, 14.96 g) in water (e.g., 300 mL).

  • Add a strong base like sodium hydroxide (2.5 eq, e.g., 0.25 mole, 10 g) to free the amine.

  • To this mixture, add 1-adamantanecarbonyl chloride (1.0 eq, e.g., 0.1 mole, 19.87 g).

  • Heat the reaction mixture to approximately 30 °C for 3 hours, then allow it to stir at room temperature overnight.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether/diethyl ether) to yield pure 3-(1-Adamantanecarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane.[11]

ReagentMolar Eq.PurposeCausality Notes
This compound HCl 1.0Starting MaterialThe hydrochloride salt is stable and easy to handle.
Sodium Hydroxide >2.0BaseNeutralizes the HCl salt and scavenges HCl produced during the reaction.
1-Adamantanecarbonyl Chloride 1.0Acylating AgentProvides the bulky, lipophilic adamantane moiety.
Water SolventSolventA Schotten-Baumann type reaction condition, suitable for robust acyl chlorides.
N-Arylation

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This reaction allows for the introduction of a wide array of (hetero)aryl groups, which is a common strategy in the development of CNS-active compounds.

The choice of catalyst, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.

Arylation_Scheme Scaffold 8-Oxa-3-azabicyclo [3.2.1]octane Conditions Pd Catalyst (e.g., Pd₂(dba)₃) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) Heat ArylHalide Ar-X (X = Br, I) Plus + Product N-Aryl Product Conditions->Product

Caption: General workflow for the N-arylation of the this compound core.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
  • To an oven-dried flask, add the aryl halide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).

  • Add the base, sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.2 eq) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring completion by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Quench the reaction by adding water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Case Study: Application in Monoamine Transporter Ligands

Derivatives of this compound have been extensively explored as ligands for monoamine transporters, aiming to develop medications for cocaine abuse or depression.[5][7] In this context, the scaffold serves as an isostere of the tropane ring found in cocaine. The synthesis of these compounds often involves Stille or Suzuki cross-coupling reactions to install aryl or heteroaryl moieties at other positions of the ring system, followed by functionalization of the nitrogen.[5][7]

For instance, the synthesis of 3-(4-heteroarylphenyl)-8-oxabicyclo[3.2.1]octane derivatives has shown that these compounds can act as potent inhibitors of both DAT and SERT, with selectivity often tuned by the nature of the heteroaryl group.[5]

Compound ClassTargetSynthetic StrategyReference
3-Aryl-8-oxabicyclo[3.2.1]octanes DAT/SERTStille/Suzuki Coupling[5]
3-Biaryl-8-oxabicyclo[3.2.1]octanes DAT/SERTStille Coupling, SmI₂ Reduction[7]
Pyrazole Azabicyclo[3.2.1]octanes NAAA InhibitorsSulfonamide Formation[12]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategically valuable building block that provides a rigid framework for the precise spatial arrangement of pharmacophoric features. Its accessibility through scalable synthetic routes and the predictable reactivity of its secondary amine make it an indispensable tool for medicinal chemists. The protocols and data presented herein serve as a practical guide for researchers looking to leverage the unique structural and chemical properties of this scaffold in their synthetic and drug discovery programs.

References

Application Notes and Protocols for the Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold

The this compound core is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This bicyclic system is a key structural component in a variety of biologically active molecules, including potent kinase inhibitors. The strategic placement of the oxygen and nitrogen atoms within the bicyclic structure imparts specific physicochemical properties, such as improved aqueous solubility and metabolic stability, which are highly desirable in drug candidates.

This application note provides a detailed guide to the experimental procedures for the synthesis of this compound, offering two robust and well-documented synthetic routes. The primary focus is a widely applicable four-step sequence commencing from the bio-renewable platform chemical, 5-hydroxymethylfurfural (HMF). Additionally, a more convergent one-pot synthesis from 2,5-tetrahydrofurandimethanol (THFDM) is presented as an alternative strategy. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Part 1: Multi-Step Synthesis from 5-Hydroxymethylfurfural (HMF)

This synthetic pathway constitutes a reliable and well-established method for the preparation of this compound. The overall strategy involves the initial reduction of the furan ring and aldehyde functionality of HMF, followed by the activation of the resulting diol and subsequent intramolecular cyclization with a protected amine, culminating in a final deprotection step.

G HMF 5-Hydroxymethylfurfural (HMF) DHMTHF cis-2,5-Bis(hydroxymethyl)tetrahydrofuran HMF->DHMTHF Step 1: Reduction (Raney Ni, H₂) Ditosylate cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran DHMTHF->Ditosylate Step 2: Tosylation (TsCl, Pyridine) NBenzyl N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Ditosylate->NBenzyl Step 3: Cyclization (Benzylamine) FinalProduct This compound NBenzyl->FinalProduct Step 4: Debenzylation (Pd(OH)₂/C, H₂)

Caption: Four-step synthesis of this compound from HMF.

Step 1: Reductive Hydrogenation of 5-Hydroxymethylfurfural to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

Scientific Rationale: The initial step involves the complete reduction of both the furan ring and the aldehyde group of HMF. The use of Raney Nickel as a catalyst is particularly effective for this transformation, as it promotes the hydrogenation of both the aromatic furan ring and the carbonyl group under relatively mild conditions. The reaction is typically performed in an aqueous medium, which is both environmentally benign and allows for good solubility of the starting material. The desired cis-isomer of the diol is the predominant product under these conditions, which is crucial for the subsequent intramolecular cyclization.[1]

Experimental Protocol:

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 5-hydroxymethylfurfural (1.0 eq.) and a slurry of Raney Nickel (approx. 50% w/w of HMF) in deionized water (approx. 10-15 volumes).

  • Inerting: Seal the reactor and purge the system several times with nitrogen gas to remove any residual oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to approximately 90 bar.

  • Reaction Conditions: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with additional deionized water.

  • Isolation: Concentrate the filtrate under reduced pressure to afford cis-2,5-Bis(hydroxymethyl)tetrahydrofuran as a viscous oil. The product is often of sufficient purity for use in the next step without further purification.

Step 2: Tosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

Scientific Rationale: The hydroxyl groups of the diol are poor leaving groups for nucleophilic substitution. To facilitate the subsequent cyclization, they are converted into excellent leaving groups by tosylation. The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, forms the corresponding ditosylate. Pyridine acts as a base to neutralize the HCl byproduct and also serves as the solvent.[2][3] The reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve cis-2,5-Bis(hydroxymethyl)tetrahydrofuran (1.0 eq.) in anhydrous pyridine (10-15 volumes).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.2-2.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 4-6 hours, and then let it warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran.

Step 3: Intramolecular Cyclization with Benzylamine

Scientific Rationale: This is the key ring-forming step. The ditosylate intermediate reacts with benzylamine in a double nucleophilic substitution reaction to form the bicyclic amine. Benzylamine serves as the nitrogen source for the new heterocyclic ring, and the benzyl group also acts as a protecting group for the amine, which can be removed in the final step. The reaction proceeds via an intramolecular SN2 mechanism, where the amine first displaces one tosylate group, and the resulting secondary amine then displaces the second tosylate group to form the bicyclic structure.

G cluster_0 Mechanism of Cyclization Ditosylate cis-Ditosylate Intermediate Mono-alkylated Intermediate Ditosylate->Intermediate 1. Intermolecular SN2 (Benzylamine attack) Product N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Intermediate->Product 2. Intramolecular SN2 (Amine attack)

Caption: Simplified mechanism of the intramolecular cyclization step.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran (1.0 eq.) in a suitable solvent such as acetonitrile or toluene.

  • Reagent Addition: Add benzylamine (1.1-1.2 eq.) and a non-nucleophilic base such as potassium carbonate (2.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (80-110°C, depending on the solvent) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 4: N-Debenzylation by Catalytic Hydrogenolysis

Scientific Rationale: The final step involves the removal of the N-benzyl protecting group to yield the target compound. Catalytic hydrogenolysis is the method of choice for this transformation. Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is particularly effective for N-debenzylation and is often more active than palladium on carbon (Pd/C), especially for substrates that may be prone to catalyst poisoning.[4] The reaction is carried out under a hydrogen atmosphere, and the benzyl group is cleaved to form toluene as a byproduct.

Experimental Protocol:

  • Reactor Setup: To a solution of N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane (1.0 eq.) in a suitable solvent such as ethanol or methanol, add Pearlman's catalyst (10-20 mol% Pd).

  • Inerting: If using a balloon, flush the flask with hydrogen. If using a high-pressure reactor, purge with nitrogen and then with hydrogen.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (a hydrogen-filled balloon for atmospheric pressure or a pressurized reactor for higher pressures, typically 3-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude this compound as a free base.

  • Formation of the Hydrochloride Salt (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of HCl in the same or another appropriate solvent (e.g., HCl in ether) dropwise until the precipitation is complete. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound hydrochloride.[1]

Part 2: One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol (THFDM)

This method offers a more streamlined and atom-economical approach to the synthesis of this compound. It involves the direct conversion of 2,5-tetrahydrofurandimethanol (which can be derived from HMF) in a single step.

Scientific Rationale: This one-pot reaction utilizes a heterogeneous catalyst, typically a mixed metal oxide-supported platinum catalyst (e.g., Pt/NiCuAlOx), to facilitate the intramolecular aminocyclization.[1] The reaction proceeds under elevated temperature and pressure in the presence of ammonia and hydrogen. The catalyst is thought to promote the in-situ activation of the hydroxyl groups, making them susceptible to nucleophilic attack by ammonia. The presence of hydrogen helps to maintain the catalyst activity and may be involved in reductive steps.

Experimental Protocol:

  • Catalyst and Reagents: In a high-pressure autoclave, place 2,5-tetrahydrofurandimethanol (THFDM) (1.0 eq.) and the Pt/NiCuAlOx catalyst.

  • Reaction Setup: Seal the autoclave and purge with nitrogen.

  • Reaction Conditions: Introduce ammonia to a pressure of approximately 0.4 MPa and hydrogen to a pressure of approximately 0.5 MPa. Heat the reactor to 200°C with constant stirring.

  • Reaction Time: Maintain these conditions for 6-16 hours.

  • Work-up: After cooling the reactor and venting the gases, recover the reaction mixture.

  • Isolation and Purification: Filter to remove the catalyst. The product, this compound, can then be isolated from the filtrate, typically by distillation or crystallization, often after conversion to a salt as described previously.

Data Presentation: Comparison of Synthetic Routes

ParameterMulti-Step Synthesis from HMFOne-Pot Synthesis from THFDM
Starting Material 5-Hydroxymethylfurfural (HMF)2,5-Tetrahydrofurandimethanol (THFDM)
Number of Steps 41
Key Reagents Raney Ni, TsCl, Benzylamine, Pd(OH)₂/CPt/NiCuAlOx, Ammonia, Hydrogen
Overall Yield 43-64%[1]~58%[1]
Process Complexity High (multiple steps, purifications)Low (single step)
Scalability Demonstrated on a larger scale[5]Potentially scalable
Key Considerations Requires handling of tosylates and benzylamine. The final deprotection step is crucial.Requires specialized high-pressure equipment and a specific heterogeneous catalyst.

Conclusion

The synthesis of the this compound scaffold is achievable through multiple synthetic strategies. The four-step sequence starting from HMF is a versatile and well-documented method that allows for the synthesis of various analogs by modifying the amine used in the cyclization step. While it involves multiple transformations, each step is generally high-yielding and robust. The one-pot aminocyclization from THFDM represents a more modern, efficient, and sustainable approach, particularly for large-scale production, although it requires specialized equipment. The choice of synthetic route will ultimately depend on the specific research needs, available resources, and the desired scale of the synthesis. Both methods provide reliable access to this valuable heterocyclic core for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane. This bicyclic heterocycle is a valuable scaffold in medicinal chemistry and drug development. Its synthesis, however, can present several challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities successfully.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.

Question 1: My intramolecular cyclization to form the bicyclic core is resulting in low yields and a significant amount of polymeric byproduct. What is the likely cause and how can I mitigate this?

Answer: This is a classic challenge of intramolecular versus intermolecular reactions. The formation of polymeric material strongly suggests that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization.

Root Causes and Solutions:

  • Concentration: The most common culprit is that the reaction concentration is too high, favoring intermolecular collisions.

    • Troubleshooting Step: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period using a syringe pump. This maintains a very low instantaneous concentration of the reactive species, thus favoring the intramolecular pathway.

  • Reaction Kinetics: The kinetics of the cyclization may be slow, allowing side reactions to dominate.

    • Troubleshooting Step: Re-evaluate your reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition or side reactions. A systematic temperature screen is advisable. Additionally, ensure your solvent is appropriate for the reaction and is of high purity.

  • Substrate Conformation: The conformation of the acyclic precursor may not be favorable for cyclization.

    • Troubleshooting Step: The choice of substituents and protecting groups on your precursor can influence its conformational preference. While a significant change may require re-synthesis, consider if any existing groups are sterically hindering the desired cyclization.

Question 2: I am struggling with the removal of the N-benzyl protecting group in the final step of my synthesis. The reaction is either incomplete or leads to decomposition of the product.

Answer: The debenzylation of the nitrogen atom in the this compound system can be challenging due to the potential for catalyst poisoning or side reactions.

Root Causes and Solutions:

  • Catalyst Inactivation: The amine product can sometimes coordinate to the palladium catalyst, leading to inactivation.

    • Troubleshooting Step: Increase the catalyst loading (e.g., from 5 mol% to 10-20 mol% of Pd/C). Using Pearlman's catalyst (Pd(OH)₂/C) can also be more effective in some cases.[1]

  • Hydrogenolysis Conditions: The reaction conditions may not be optimal.

    • Troubleshooting Step: Ensure you are using an appropriate solvent. Methanol or ethanol are common choices. The pressure of hydrogen gas can also be increased (e.g., from atmospheric pressure to 50 psi). Adding a small amount of acid (e.g., HCl) can sometimes facilitate the reaction by protonating the amine and reducing its coordination to the catalyst, though this should be done cautiously to avoid any acid-labile functional groups.

  • Substrate Purity: Impurities from previous steps can poison the catalyst.

    • Troubleshooting Step: Ensure your N-benzylated intermediate is highly pure before attempting the deprotection. An impurity generated during scale-up, particularly from acetonitrile, has been noted to interfere with the final hydrogenolysis.[1] Conditioning all equipment that has come into contact with acetonitrile with ethanol prior to this step is recommended.[1]

Question 3: My purification of the final this compound product by column chromatography is difficult, with streaking and poor separation. What are my options?

Answer: The free amine product can be challenging to purify by standard silica gel chromatography due to its basicity, which leads to strong interactions with the acidic silica surface.

Troubleshooting Steps:

  • Modified Silica Gel Chromatography:

    • Amine-treated silica: Pre-treating the silica gel with a small amount of a volatile amine like triethylamine (typically 1-2% in the eluent) can neutralize the acidic sites and significantly improve the chromatography of basic compounds.

    • Use of a more polar solvent system: Incorporating a small amount of methanol or ammonium hydroxide in your eluent system (e.g., dichloromethane/methanol/ammonium hydroxide) can help to elute the amine more effectively.

  • Alternative Purification Methods:

    • Crystallization/Salt Formation: Convert the free amine to a salt (e.g., hydrochloride or hydrobromide salt) by treating it with the corresponding acid. These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base if needed. The hydrochloride salt of this compound has been successfully isolated from a mixture of 2-propanol and heptane.[1]

    • Ion-exchange chromatography: This technique is specifically designed for separating charged molecules and can be a very effective way to purify amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been successfully employed. One of the most common starts from 5-hydroxymethyl-2-furfuraldehyde.[1] This involves reduction to 2,5-bis(hydroxymethyl)tetrahydrofuran, conversion of the diol to a ditosylate, and subsequent cyclization with an amine like benzylamine, followed by deprotection.[1] Other approaches include tandem C-H oxidation/oxa-[2][2]Cope rearrangement/aldol cyclization, and intramolecular haloetherification reactions.[2][3] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: How critical is stereocontrol in the synthesis of this compound?

A2: Stereocontrol is paramount, as the biological activity of derivatives is often highly dependent on the stereochemistry of the bicyclic core. The key cyclization step will determine the relative stereochemistry of the substituents. For instance, in the synthesis from 2,5-bis(hydroxymethyl)tetrahydrofuran, using the cis-diol is crucial for forming the desired bicyclic system.[1] Enantioselective syntheses often employ chiral catalysts or chiral starting materials to control the absolute stereochemistry.[4]

Q3: Are there any specific safety precautions I should be aware of when synthesizing this compound?

A3: Standard laboratory safety practices should always be followed. Specific to some of the published syntheses, be aware of the following:

  • Hydrogenolysis: Handling hydrogen gas requires appropriate equipment and a well-ventilated area due to its flammability. Palladium catalysts are pyrophoric when dry and should be handled with care.

  • Organometallic Reagents: Some synthetic routes may employ organometallic reagents which can be pyrophoric or react violently with water.

  • Halogenating Agents: Reagents used in haloetherification reactions can be corrosive and toxic.

Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.

Experimental Protocol: Synthesis from 5-Hydroxymethyl-2-furfuraldehyde

This protocol is a well-established route for the synthesis of this compound hydrochloride.[1]

Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • To a solution of 5-hydroxymethyl-2-furfuraldehyde in methanol, add Raney nickel catalyst.

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the reaction mixture and monitor for the consumption of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the diol.

Step 2: Tosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Dissolve the diol in pyridine and cool the solution in an ice bath.

  • Slowly add tosyl chloride portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature until completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute HCl to remove pyridine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ditosylate.

Step 3: Cyclization with Benzylamine

  • Dissolve the ditosylate in a suitable solvent such as acetonitrile.

  • Add benzylamine and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the mixture to reflux and monitor the reaction progress.

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

Step 4: Debenzylation to this compound Hydrochloride

  • Dissolve the N-benzyl protected compound in methanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C).

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add a solution of HCl in isopropanol.

  • Concentrate the solution and add heptane to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to yield this compound hydrochloride.

Visualizing the Synthetic Pathway

Synthesis_of_8_Oxa_3_azabicyclo_3_2_1_octane cluster_0 Starting Material to Intermediate cluster_1 Cyclization and Deprotection 5-HMF 5-Hydroxymethyl-2-furfuraldehyde Diol cis-2,5-Bis(hydroxymethyl)tetrahydrofuran 5-HMF->Diol Raney Ni, H2 Ditosylate Ditosylate Intermediate Diol->Ditosylate TsCl, Pyridine N-Benzyl N-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane Ditosylate->N-Benzyl Benzylamine, K2CO3 Final_Product This compound Hydrochloride N-Benzyl->Final_Product H2, Pd(OH)2/C, HCl

Caption: Synthetic route to this compound hydrochloride.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield in Cyclization? Polymer Polymeric Byproduct? Start->Polymer Yes Debenzylation Incomplete Debenzylation? Start->Debenzylation No HighDilution Action: Use High Dilution Conditions Polymer->HighDilution Yes TempScreen Action: Perform Temperature Screen Polymer->TempScreen Also Consider Catalyst Action: Increase Catalyst Loading or Change Catalyst Debenzylation->Catalyst Yes Pressure Action: Increase H2 Pressure Debenzylation->Pressure Also Consider Purification Purification Issues? Debenzylation->Purification No AmineChrom Action: Amine-Treated Silica or Modified Eluent Purification->AmineChrom Yes SaltRecrystallization Action: Form Salt and Recrystallize Purification->SaltRecrystallization Alternative

Caption: Decision tree for troubleshooting common synthesis issues.

Quantitative Data Summary

StepCommon Yield RangeKey Parameters
Reduction 60-80%Catalyst activity, H₂ pressure, temperature
Tosylation 75-90%Temperature control, purity of diol
Cyclization 40-65%High dilution, reaction time, temperature
Debenzylation 70-95%Catalyst choice and loading, H₂ pressure, substrate purity

References

Technical Support Center: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable bicyclic scaffold. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.

Introduction: The Synthetic Landscape

This compound is a crucial building block in medicinal chemistry, often incorporated into molecules targeting a range of biological targets. While several synthetic routes exist, a widely employed and well-documented method is a four-step sequence starting from the bio-renewable material 5-hydroxymethyl-2-furfuraldehyde (HMF). This guide will focus primarily on troubleshooting this common pathway, which, despite its utility, presents several potential pitfalls that can significantly impact yield and purity.

This guide is structured to provide direct, actionable solutions to specific problems you may encounter. We will delve into the causality behind each experimental step, empowering you to make informed decisions in your laboratory work.

Visualizing the Primary Synthetic Pathway

To provide a clear overview, the following diagram illustrates the common four-step synthesis of this compound hydrochloride from HMF.

This compound Synthesis HMF 5-Hydroxymethyl-2-furfuraldehyde (HMF) Diol cis-2,5-Bis(hydroxymethyl)tetrahydrofuran HMF->Diol   Reduction   (e.g., Raney Ni, H2) Ditosylate cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran Diol->Ditosylate Ditosylation (TsCl, Pyridine) NBn_Bicyclo N-Benzyl-8-Oxa-3-azabicyclo[3.2.1]octane Ditosylate->NBn_Bicyclo Cyclization (Benzylamine) Final_Product This compound Hydrochloride NBn_Bicyclo->Final_Product Hydrogenolysis (Pd/C, H2, HCl)

Caption: Four-step synthesis of this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Step 1 & 2: Diol and Ditosylate Formation

Question 1: My yield of the cyclized product in Step 3 is consistently low, even though the ditosylation (Step 2) appears to have worked based on TLC. What could be the issue?

Answer: A critical factor for successful cyclization is the stereochemistry of the starting diol, cis-2,5-Bis(hydroxymethyl)tetrahydrofuran. The reduction of HMF can produce a mixture of cis and trans isomers. The cis isomer is essential for the subsequent intramolecular cyclization, as the two reactive tosylate groups are positioned on the same face of the tetrahydrofuran ring, facilitating ring closure. The trans isomer, with the tosylates on opposite faces, is sterically hindered from undergoing intramolecular cyclization and is more likely to lead to intermolecular side products.

Causality Explained: The geometry of the starting material dictates the feasibility of an intramolecular reaction. For the bicyclic ring system to form, the nucleophilic amine and the two electrophilic carbons of the ditosylate must be able to adopt a conformation that allows for sequential bond formation. The cis isomer readily achieves this, while the trans isomer does not.

Troubleshooting Steps:

  • Verify Diol Stereochemistry:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of your diol intermediate. The spectra of the cis and trans isomers are distinct. Consult literature for reference spectra to confirm the isomeric ratio of your material.

    • Reaction Conditions for Reduction: The Raney nickel-mediated reduction of HMF typically yields a predominance of the cis isomer.[1] Ensure your reduction conditions are consistent with established protocols that favor the formation of the cis diol.

  • Optimize Ditosylation:

    • Monitor by TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to monitor the progress of the ditosylation. The ditosylate product will have a higher Rf value than the starting diol. Incomplete reaction will result in a mixture of mono- and di-tosylated products, complicating the subsequent cyclization.

    • Side Reactions: Be aware of potential side reactions during tosylation, such as the formation of chlorinated byproducts if pyridine hydrochloride is present and the reaction is heated. It is crucial to use a dry, high-quality pyridine as the base and solvent.

Question 2: I am observing multiple spots on my TLC after the ditosylation reaction, even after an extended reaction time. How can I improve the selectivity?

Answer: The formation of multiple products during ditosylation often points to incomplete reaction or the formation of side products.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can react with tosyl chloride, reducing its effective concentration and leading to incomplete reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Control Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

  • Stoichiometry of Reagents: Use a slight excess of tosyl chloride (e.g., 2.1-2.2 equivalents) to ensure complete conversion of the diol.

  • Purification: Careful purification of the ditosylate by column chromatography may be necessary to remove any mono-tosylated intermediate before proceeding to the cyclization step.

Step 3: Cyclization with Benzylamine

Question 3: The yield of my cyclization reaction is low, and I have a significant amount of a high molecular weight, viscous material. What is happening?

Answer: This is a classic sign of intermolecular polymerization competing with the desired intramolecular cyclization. When the concentration of the reactants is high, the probability of one molecule of the ditosylate reacting with a molecule of benzylamine, which then reacts with another molecule of the ditosylate, and so on, increases.

Causality Explained: The principle of high dilution favors intramolecular reactions. By keeping the concentration of the reactive species low, the probability of the two ends of the same molecule finding each other and reacting is higher than the probability of two different molecules reacting.

Troubleshooting Steps:

  • Implement High-Dilution Conditions:

    • Slowly add a solution of the ditosylate to a solution of benzylamine over a prolonged period (e.g., several hours) using a syringe pump.

    • Perform the reaction in a larger volume of solvent than you might typically use.

  • Choice of Base and Solvent:

    • Benzylamine itself can act as the base to neutralize the p-toluenesulfonic acid formed during the reaction. However, a non-nucleophilic base like potassium carbonate can also be added.

    • A polar aprotic solvent such as acetonitrile or DMF is commonly used.

Question 4: My reaction seems to stall, and I am isolating a salt-like material. What could be the cause?

Answer: It is possible that you are forming a quaternary ammonium salt. If the initially formed secondary amine (after the first N-alkylation) is further alkylated by another molecule of the ditosylate before the second intramolecular cyclization can occur, a stable quaternary ammonium salt can be formed.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of benzylamine to favor the initial formation of the secondary amine over competing side reactions.

  • Temperature Control: Running the reaction at a moderate temperature can help control the reaction rate and favor the desired intramolecular cyclization.

Step 4: N-Debenzylation (Hydrogenolysis)

Question 5: My hydrogenolysis reaction is very slow or stalls completely. What is causing this, and how can I fix it?

Answer: This is a common issue and is often due to catalyst poisoning. The product, this compound, is a secondary amine, which can coordinate to the surface of the palladium catalyst, blocking the active sites and inhibiting further reaction.

Causality Explained: The lone pair of electrons on the nitrogen atom of the amine product can act as a Lewis base and bind strongly to the palladium metal surface, which acts as a Lewis acid. This deactivates the catalyst.

Troubleshooting Steps:

  • Acidic Conditions: The most effective solution is to perform the hydrogenolysis in the presence of an acid, such as hydrochloric acid. The acid protonates the amine product, forming an ammonium salt. The resulting positive charge on the nitrogen prevents it from coordinating to and poisoning the palladium catalyst. This is also convenient as the final product is often desired as the hydrochloride salt.

  • Catalyst Loading and Type:

    • Ensure you are using an adequate catalyst loading (typically 5-10 mol% of Pd/C).

    • Pearlman's catalyst (palladium hydroxide on carbon) can sometimes be more effective for N-debenzylation than standard palladium on carbon.[1]

  • Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can sometimes improve the reaction rate.

Question 6: I am observing a significant impurity in my final product after hydrogenolysis, especially on a larger scale. What is the source of this impurity?

Answer: A known issue in this synthesis is the presence of residual acetonitrile from the previous cyclization step. Under hydrogenolysis conditions, acetonitrile can be reduced to ethylamine, which can then react with any remaining starting material or intermediates, leading to N-ethylated byproducts.

Troubleshooting Steps:

  • Thorough Solvent Removal: Before proceeding with the hydrogenolysis, ensure that all acetonitrile from the cyclization step is completely removed. This can be achieved by concentrating the reaction mixture and then co-evaporating with a different solvent (e.g., ethanol) multiple times.

  • In-Process Specification: As highlighted in the literature, a strict in-process specification for acetonitrile content prior to performing the final hydrogenolysis is crucial for large-scale synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of these reactions?

A1: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. Use appropriate stains for visualization, such as potassium permanganate or ninhydrin for the amine-containing compounds. For more detailed analysis and characterization of intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q2: How should I purify the final product, this compound hydrochloride?

A2: The hydrochloride salt is typically a crystalline solid and can be purified by recrystallization. A common solvent system for recrystallization is a mixture of isopropanol and heptane.[1] If the product is an oil or fails to crystallize, purification by column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of a volatile amine (like triethylamine) to prevent streaking. Alternatively, specialized amine-functionalized silica can be used.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, several other routes have been reported. One notable alternative is a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia over a heterogeneous catalyst.[2] This method can offer improved atom economy but may require specialized high-pressure equipment. Other strategies involving intramolecular cycloadditions have also been explored.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your hydrogenation setup is properly assembled and purged with an inert gas before introducing hydrogen. Perform the reaction in a well-ventilated fume hood.

  • Raney Nickel: Raney nickel is pyrophoric (can ignite spontaneously in air) when dry. Always handle it as a slurry in water or another solvent.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

StepKey ReagentsTypical SolventsTemperature (°C)Typical Yield (%)
Reduction Raney Ni, H₂Methanol25-50>90
Ditosylation TsCl, PyridinePyridine0 - 2580-95
Cyclization BenzylamineAcetonitrileReflux60-80
Hydrogenolysis Pd/C, H₂, HClEthanol25-5085-95

Yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Cyclization of cis-2,5-Bis(tosyloxymethyl)tetrahydrofuran with Benzylamine
  • To a solution of benzylamine (2.5 equivalents) in anhydrous acetonitrile (at a concentration to facilitate high dilution, e.g., 0.01 M with respect to the ditosylate), add potassium carbonate (2.5 equivalents).

  • Heat the mixture to reflux.

  • Slowly add a solution of cis-2,5-bis(tosyloxymethyl)tetrahydrofuran (1.0 equivalent) in anhydrous acetonitrile to the refluxing benzylamine solution over 4-6 hours using a syringe pump.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-8-Oxa-3-azabicyclo[3.2.1]octane. It is crucial to ensure complete removal of acetonitrile before proceeding.

Protocol 2: Hydrogenolysis and Hydrochloride Salt Formation
  • Dissolve the crude N-benzyl-8-Oxa-3-azabicyclo[3.2.1]octane in ethanol.

  • Add a 10% Pd/C catalyst (5-10 mol %).

  • Add a solution of hydrochloric acid in isopropanol (1.1 equivalents).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent system, such as isopropanol/heptane, to yield pure this compound hydrochloride.

Visualizing Key Concepts

High Dilution Principle

High_Dilution cluster_0 High Concentration cluster_1 High Dilution A1 Ditosylate B1 Benzylamine A1->B1 A2 Ditosylate B1->A2 B2 Benzylamine A2->B2 Polymer Intermolecular Polymerization B2->Polymer C1 Ditosylate Intra Intramolecular Cyclization C1->Intra Favored

Caption: High dilution favors intramolecular over intermolecular reactions.

Catalyst Poisoning and Prevention

Catalyst_Poisoning cluster_0 Without Acid cluster_1 With Acid (HCl) Amine Product Amine (R₂NH) Pd_Surface Pd Catalyst Surface Amine->Pd_Surface Coordination Poisoned Poisoned Catalyst (Inactive) Pd_Surface->Poisoned Amine2 Product Amine (R₂NH) Ammonium Ammonium Salt (R₂NH₂⁺Cl⁻) Amine2->Ammonium Protonation HCl HCl HCl->Ammonium Pd_Surface2 Pd Catalyst Surface (Active) Ammonium->Pd_Surface2 No Coordination

Caption: Acid prevents catalyst poisoning by protonating the amine product.

References

Technical Support Center: Purification of 8-Oxa-3-azabicyclo[3.2.1]octane from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 8-Oxa-3-azabicyclo[3.2.1]octane. This bicyclic amine is a valuable building block in medicinal chemistry and drug development, often utilized for its rigid three-dimensional structure.[1] However, its purification can present unique challenges due to its basicity and physical properties. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product is a yellow or brown oil/solid, but I expect a colorless compound. What's causing the discoloration?

A1: Discoloration is a frequent issue when working with amines and can stem from several sources:

  • Oxidation: Amines, particularly secondary amines like this one, are susceptible to air oxidation, which can form colored impurities.[2]

  • Residual Catalysts: If your synthesis involved a transition metal catalyst (e.g., Palladium), trace amounts of the metal can remain and cause coloration.[2]

  • High-Boiling Point Impurities: Starting materials or by-products from the reaction may not have been fully removed.

  • Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes cause sensitive compounds to degrade, leading to colored by-products.

Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite® to remove the carbon and its adsorbed impurities.

  • Inert Atmosphere: When handling the purified amine, especially after removing the solvent, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Conversion to Salt: Converting the amine to its hydrochloride salt often forces crystallization, which can selectively exclude colored impurities into the mother liquor. The salt is typically a stable, white to off-white solid.[3]

Q2: I'm seeing significant peak tailing and poor separation during silica gel column chromatography. Why is this happening and how can I fix it?

A2: This is the most common problem when purifying basic compounds like this compound on standard silica gel. The issue is an acid-base interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[4] This strong interaction prevents clean elution, causing the compound to "smear" down the column.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., ethyl acetate/hexanes).[5] The competing base will interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use Amine-Functionalized Silica: For best results, use a column packed with amine-functionalized silica (KP-NH). This stationary phase has a basic surface that repels the amine, preventing the unwanted strong interaction and leading to excellent peak shape without mobile phase modifiers.[4][5]

  • Switch to Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

Q3: My product won't come off the silica column, even with highly polar solvents.

A3: This indicates an extremely strong interaction with the silica gel, effectively and irreversibly adsorbing your product. This can happen if the amine is particularly basic or if the silica is highly activated (very acidic).

Solutions:

  • Column Flush with Modifier: Attempt to salvage the product by flushing the column with a solvent system containing a high concentration of modifier, such as 5-10% ammonium hydroxide in methanol. This is an aggressive method and may co-elute other impurities.

  • Avoid Silica Gel: For future purifications of this compound, it is best to avoid standard silica gel. Opt for purification via salt formation and recrystallization, or use a more inert stationary phase like amine-functionalized silica.[4]

Q4: The free base of this compound is an oil or low-melting solid, and I can't get it to crystallize. How can I get a pure, solid product?

A4: Many amines exist as oils or low-melting solids at room temperature, making purification by crystallization difficult. The most reliable method to obtain a stable, crystalline solid is to convert it into a salt. The hydrochloride salt is most common for this compound.[3][6]

Solution: Purification via Salt Formation

  • Dissolve the crude free-base amine in a suitable solvent like diethyl ether, ethyl acetate, or 2-propanol.

  • Slowly add a solution of HCl (e.g., 2 M HCl in diethyl ether or gaseous HCl) until the solution becomes acidic (check with pH paper).

  • The hydrochloride salt will typically precipitate out of the solution. If it doesn't, you may need to cool the solution or add a co-solvent like heptane or hexane to induce precipitation.[3]

  • Collect the solid by filtration, wash with a cold, non-polar solvent (like ether or heptane), and dry under vacuum.

  • The resulting salt can then be further purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from the synthesis of this compound?

A1: Impurities are highly dependent on the synthetic route. Common routes start from materials like 2,5-tetrahydrofurandimethanol or 5-hydroxymethyl-2-furfuraldehyde.[3] Potential impurities include:

  • Unreacted starting materials.

  • Partially reacted intermediates (e.g., mono-tosylated diols).

  • Protecting groups (e.g., N-benzyl groups if used during the synthesis).

  • Reagents and their by-products (e.g., tosylates, triphenylphosphine oxide).

Q2: What is the best general approach to purify this compound?

A2: For most lab-scale preparations, a combination of aqueous workup followed by conversion to the hydrochloride salt is the most robust and effective strategy.

  • Acidic Wash: Perform an aqueous workup where you wash the organic layer containing your crude product with dilute acid (e.g., 1 M HCl). Your basic amine will become protonated and move into the aqueous layer, while many non-basic organic impurities remain in the organic layer.[7]

  • Free-Basing and Extraction: Basify the acidic aqueous layer with a base like NaOH or NaHCO₃. This deprotonates your amine, making it organic-soluble again.[8] Then, extract the free amine back into an organic solvent like dichloromethane or ethyl acetate.

  • Salt Formation & Recrystallization: Dry the organic extracts, concentrate the solvent, and then form the hydrochloride salt as described in Q4 above for final purification.

Q3: How do I convert the purified hydrochloride salt back to the free base for my reaction?

A3: To liberate the free amine from its salt, you simply need to treat it with a base.

  • Dissolve or suspend the hydrochloride salt in water or a mixture of water and an organic solvent (like ethyl acetate).

  • Add an aqueous base (e.g., saturated sodium bicarbonate solution or 1 M sodium hydroxide) until the aqueous layer is basic (pH > 8).

  • Extract the mixture multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry with a drying agent (like Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure to yield the pure free base.

Data & Visualizations

Purification Strategy Decision Tree

This diagram helps you choose the most appropriate purification method based on the nature of your crude product.

G start Crude Reaction Mixture workup Perform Acid-Base Workup start->workup is_oily Is the Free Base an Oil/Low-Melting Solid? workup->is_oily is_solid Is the Free Base a Solid? column Purify by Column Chromatography (Amine-functionalized silica recommended) is_solid->column No, TLC shows multiple spots recrystallize Recrystallize Free Base is_solid->recrystallize Yes, and TLC is clean is_oily->is_solid No form_salt Form Hydrochloride Salt is_oily->form_salt Yes end_product Pure Product column->end_product recrystallize->end_product recrystallize_salt Recrystallize Salt form_salt->recrystallize_salt recrystallize_salt->end_product Can be used as salt or converted back to free base

Caption: Decision tree for selecting a purification strategy.

Table 1: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Yellow/Brown Product Oxidation, residual metal catalystTreat with activated carbon; handle under inert atmosphere.
Peak Tailing on Silica Acid-base interaction with silicaAdd 1% triethylamine to eluent; use amine-functionalized silica or alumina.[4][5]
Product Stuck on Column Irreversible adsorption to acidic silicaAvoid standard silica; use salt formation or amine-functionalized silica.
Free Base is an Oil Inherent physical propertyConvert to a crystalline salt (e.g., hydrochloride) for purification.[3]
Table 2: Comparison of Column Chromatography Conditions
Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Standard Silica Gel Hexane/EtOAc + 1% TEAReadily available and inexpensive.Requires mobile phase modifier; risk of tailing and degradation.[4]
Neutral Alumina Hexane/EtOAc or DCM/MeOHBetter for basic compounds than silica.Can have lower resolution than silica.
Amine-functionalized Silica Hexane/EtOAcExcellent peak shape, no modifier needed, high recovery.[5]More expensive than standard silica.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Amine-Functionalized Silica)
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of the stationary phase (amine-functionalized silica) to create a slurry and concentrate it to a dry, free-flowing powder. This is known as dry loading.

  • Column Packing: Select an appropriately sized amine-functionalized silica cartridge. Equilibrate the column with your starting mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

  • Loading: Carefully load the dried sample onto the top of the equilibrated column.

  • Elution: Run the column using a gradient elution. A typical gradient might be from 5% to 60% Ethyl Acetate in Hexanes over 10-15 column volumes. The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions based on the detector response (e.g., UV if applicable, or by collecting fixed volumes).

  • Analysis: Analyze the collected fractions by TLC (stain with potassium permanganate or another suitable amine stain) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Caution: The free base may be volatile, so use moderate temperature and pressure during evaporation.

Workflow for Purification via Salt Formation

The following diagram illustrates the robust process of purifying the amine by converting it to its salt and then liberating the free base.

G cluster_0 Purification Cycle cluster_1 Free Base Liberation (Optional) crude Crude Amine (in Ether or EtOAc) add_hcl Add HCl Solution (e.g., 2M in Ether) crude->add_hcl precipitate Precipitate HCl Salt add_hcl->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize Salt (e.g., from IPA/Heptane) filter->recrystallize pure_salt Pure HCl Salt recrystallize->pure_salt dissolve_salt Dissolve Pure Salt (in H2O/EtOAc) pure_salt->dissolve_salt Proceed to liberation add_base Add Aq. Base (e.g., NaHCO3) dissolve_salt->add_base extract Extract with Organic Solvent add_base->extract dry_concentrate Dry and Concentrate extract->dry_concentrate pure_free_base Pure Free Base dry_concentrate->pure_free_base

Caption: Workflow for purification via salt formation and subsequent free-basing.

References

Technical Troubleshooting Guide: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

An essential scaffold in medicinal chemistry, 8-Oxa-3-azabicyclo[3.2.1]octane is a key structural component in a variety of biologically active molecules. Its synthesis, while well-established, is not without challenges. Researchers frequently encounter side reactions that can significantly impact yield, purity, and stereochemical integrity.

This technical support center is designed for chemists and drug development professionals. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth, field-tested insights into the common pitfalls of this compound synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common side reactions, offering robust, evidence-based solutions to troubleshoot and optimize your synthetic protocols.

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the likely problem, explains the underlying chemical principles, and offers validated protocols for resolution.

Question 1: My reaction yield is extremely low, and I'm isolating a significant amount of a high-molecular-weight, poorly soluble material. What's happening?

Answer: This is a classic symptom of intermolecular side reactions outcompeting the desired intramolecular cyclization . The formation of oligomeric or polymeric byproducts is especially common in reactions that form rings, such as the double N-alkylation of a primary amine with a dielectrophile (e.g., a ditosylate or dihalide).

The core issue is one of kinetics and concentration. For the bicyclic system to form, the two reactive ends of the linear precursor must find each other. However, at high concentrations, it is statistically more likely that a reactive end of one molecule will find the reactive end of a different molecule, leading to a chain reaction.

Mechanistic Insight: The desired intramolecular reaction is a first-order process, while the competing intermolecular polymerization is a second-order process. Therefore, the rate of the undesired polymerization is much more sensitive to the concentration of the reactants. By significantly lowering the concentration, you can dramatically favor the intramolecular pathway. This is a practical application of the Ruggli-Ziegler dilution principle .

cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Intermolecular Polymerization Precursor H₂N-R-X Product This compound Precursor->Product High Dilution (Favored) Precursor1 H₂N-R-X Dimer X-R-NH-R-X Precursor1->Dimer High Concentration (Disfavored) Precursor2 H₂N-R-X Precursor2->Dimer Polymer ...-(NH-R)-n... Dimer->Polymer + n(H₂N-R-X)

Caption: Reaction pathways at different concentrations.

Troubleshooting Protocol: Implementing High-Dilution Conditions

  • Setup: Use a large reaction flask equipped with a reflux condenser and two syringe pumps (or pressure-equalizing dropping funnels).

  • Solvent Volume: Calculate the final desired molarity to be in the range of 0.001 M to 0.01 M. Use a volume of a suitable, dry solvent (e.g., THF, DMF) to achieve this concentration.

  • Reagent Preparation: Prepare two separate solutions.

    • Solution A: Dissolve the amine precursor (e.g., ammonia or a primary amine) in half of the total solvent volume.

    • Solution B: Dissolve the dielectrophile precursor (e.g., cis-2,5-bis(tosyloxymethyl)tetrahydrofuran[1][2]) in the other half of the solvent volume.

  • Slow Addition: Heat the main reaction flask containing a small amount of solvent to reflux. Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the refluxing solvent over an extended period (e.g., 8-24 hours).

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature, monitoring its progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Proceed with the standard aqueous workup and purification. The significant reduction in polymeric material should be immediately apparent.

Question 2: My final product has an unexpected peak in the mass spectrum at M+16, and its polarity on the TLC plate is much higher than expected. What is this impurity?

Answer: An M+16 peak is the classic signature of N-oxide formation . The tertiary amine of the this compound core is susceptible to oxidation, forming the corresponding amine N-oxide.[3] This can happen slowly upon exposure to atmospheric oxygen or more rapidly in the presence of oxidizing agents.[3][4]

N-oxides are highly polar, water-soluble compounds, which explains the dramatic change in polarity observed on TLC.[3] Their formation is often an overlooked side reaction that can complicate purification and affect biological assays.

Key Diagnostic Checks:

  • Mass Spectrometry: Look for a prominent ion at [M+H+16]⁺.

  • NMR Spectroscopy: Protons on the carbons adjacent to the nitrogen (the α-protons) will be significantly deshielded (shifted downfield) in the N-oxide compared to the parent amine due to the electron-withdrawing effect of the N⁺-O⁻ bond.

  • TLC Analysis: The N-oxide will have a much lower Rf value than the parent amine. It may even appear as a baseline spot in non-polar solvent systems.

cluster_main Troubleshooting N-Oxide Formation cluster_prevention Prevention Strategy start Unexpected polar spot (TLC) or M+16 peak (MS) check_nmr Analyze ¹H NMR: Are α-protons shifted downfield? start->check_nmr confirm_noxide N-Oxide Confirmed check_nmr->confirm_noxide Yes not_noxide Other Side Product check_nmr->not_noxide No p1 Use Degassed Solvents confirm_noxide->p1 Implement: p2 Maintain Inert Atmosphere (N₂ or Ar) p3 Avoid Oxidizing Agents in Workup/Purification p4 Store Final Product Under Inert Gas

Caption: Workflow for diagnosing and preventing N-oxide formation.

Protocol for Prevention & Mitigation

  • Inert Atmosphere: Always run the synthesis and conduct workup steps under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation from atmospheric oxygen.[3]

  • Degassed Solvents: For sensitive reactions, degas your solvents before use by sparging with argon for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Avoid Oxidants: Be mindful of reagents used in the synthetic sequence. If an oxidation step is required elsewhere in the molecule, the amine should be protected beforehand. Common oxidants like H₂O₂ or mCPBA are known to readily form N-oxides.[5][6]

  • Reductive Workup: If you suspect N-oxide has formed, it can sometimes be reduced back to the parent amine. A mild reducing agent like PPh₃ or Na₂SO₃ can be effective, though conditions must be optimized for your specific substrate.

  • Storage: Store the final amine product under an inert atmosphere, preferably in a freezer, to minimize long-term degradation.

Question 3: My reaction involves acidic conditions, and I'm seeing multiple new products, none of which appear to be my target. What could be causing this instability?

Answer: The this compound scaffold, while generally stable, contains an ether linkage that can be susceptible to acid-catalyzed ring-opening .[7] This is particularly true in the presence of strong Brønsted or Lewis acids, potentially leading to a complex mixture of monocyclic or linear compounds.

The reaction is typically initiated by protonation of the bridgehead oxygen, making it a good leaving group. A nucleophile (which could be the counter-ion of the acid or the solvent) can then attack one of the adjacent carbons, cleaving the C-O bond and destroying the bicyclic core.

Troubleshooting & Optimization

IssueLikely CauseKey Diagnostic SignRecommended Solution
Product Degradation Acid-catalyzed ring-openingComplex mixture by LC-MS/NMR; absence of characteristic bicyclic proton signals.1. Use Non-Acidic Conditions: If possible, modify the synthetic route to avoid strong acids. 2. Protecting Groups: If an acid-labile protecting group must be removed, use milder, targeted conditions (e.g., TMSI for methyl ethers instead of HBr). 3. Buffer the System: If acidic conditions are unavoidable, add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge excess protons.
Epimerization Acid- or base-catalyzed enolizationFormation of diastereomers observed by NMR or chiral chromatography.1. Control pH: Maintain neutral or near-neutral pH during the reaction and workup. 2. Lower Temperature: Run the reaction at a lower temperature to disfavor the equilibrium leading to epimerization. 3. Judicious Choice of Base: Use a sterically hindered, non-nucleophilic base if deprotonation is required.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for synthesizing derivatives of this scaffold? The choice is highly dependent on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): Excellent choice for general stability to basic and nucleophilic conditions. It is easily removed with mild acid (e.g., TFA in DCM).[8] However, this deprotection step could induce the ring-opening side reaction discussed above if not carefully controlled.

  • Cbz (Carboxybenzyl): Stable to acidic conditions and can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C). This is a very safe and reliable method if your molecule does not contain other reducible functional groups.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenolysis. It is very robust, making it suitable for multi-step syntheses.

Q2: How can I purify the final product if it's highly water-soluble, especially as the hydrochloride salt? Purification of polar, water-soluble amines can be challenging.

  • Reverse-Phase Chromatography: This is often the most effective method. Use a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid. The product can then be isolated by lyophilization.

  • Ion-Exchange Chromatography: A cation exchange resin can be used to capture the protonated amine. After washing away neutral impurities, the product can be eluted by flushing with an ammonia solution or a salt gradient.

  • Crystallization: If the product is crystalline, crystallization of the hydrochloride or another salt from a suitable solvent system (e.g., isopropanol/ether, ethanol/heptane) is an excellent way to achieve high purity on a large scale.[1]

References

Technical Support Center: Optimizing Catalysis for 8-Oxa-3-azabicyclo[3.2.1]octane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane. This valuable bicyclic scaffold is a key building block in the development of a wide range of biologically active molecules.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the catalytic formation of this important N-heterocycle. Here, we address common challenges and provide practical, evidence-based solutions to streamline your experimental workflow.

I. Overview of Catalytic Strategies

The formation of the this compound core typically involves an intramolecular cyclization. A prevalent and efficient method is the direct amination of 2,5-bis(hydroxymethyl)tetrahydrofuran.[2] This transformation can be achieved using both homogeneous and heterogeneous catalysts.

Common Catalytic Systems:

  • Homogeneous Catalysts: Complexes of iridium or ruthenium with donor ligands have shown efficacy.[2]

  • Heterogeneous Catalysts: Systems comprising a Group 8-11 transition metal and a p-block poor metal are also utilized.[2] A notable example is a Pt/NiCuAlOx catalyst used for the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia.[1]

A multi-step synthesis is also commonly employed, starting from 5-hydroxymethyl-2-furfuraldehyde. This process involves reduction to 2,5-bis(hydroxymethyl)tetrahydrofuran, conversion to a ditosylate, cyclization with an amine (e.g., benzylamine), and a final debenzylation step.[1]

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is showing low conversion of the starting material, resulting in a poor yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low product yield is a frequent challenge that can stem from several factors, ranging from catalyst activity to reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Explanation: The catalyst may be deactivated by impurities in the starting materials or solvents. For instance, in N-heterocyclic carbene (NHC) catalyzed reactions, certain substrates can lead to unexpected inactivation pathways.[3][4] While not directly an NHC-catalyzed reaction, the principle of catalyst poisoning by reactants or intermediates holds. In heterogeneous catalysis, active sites can be blocked or the metal can leach from the support.[5]

    • Solution:

      • Purify Starting Materials: Ensure all reactants and solvents are of high purity and anhydrous.

      • Catalyst Selection: If catalyst deactivation is suspected, consider switching to a more robust catalyst system. For example, supported ruthenium hydroxide catalysts (Ru(OH)x/Al2O3) have shown good activity for N-alkylation reactions.[1]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.

  • Suboptimal Reaction Conditions:

    • Explanation: The temperature, pressure, and reaction time are critical parameters. For the Pt/NiCuAlOx catalyzed aminocyclization, optimized conditions were found to be 200 °C for 6–16 hours under 0.5 MPa of hydrogen and 0.4 MPa of ammonia to achieve a 58% yield with 100% conversion.[1]

    • Solution:

      • Systematic Optimization: Perform a systematic optimization of reaction parameters (temperature, pressure, time, and stoichiometry) using a design of experiments (DoE) approach if possible.

      • Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Be mindful that excessively high temperatures can lead to side product formation.

      • Pressure: For gas-phase reactants like ammonia and hydrogen, ensure the pressure is maintained at the desired level throughout the reaction.

  • Inefficient Ring Closure:

    • Explanation: The key intramolecular cyclization step may be kinetically or thermodynamically unfavorable under the chosen conditions. The Williamson ether synthesis, a related intramolecular reaction, is known to be sensitive to ring size and steric hindrance.[6][7]

    • Solution:

      • Solvent Effects: The choice of solvent can significantly impact the rate of cyclization. Screen different solvents with varying polarities.[8]

      • Leaving Group: In multi-step syntheses, ensure a good leaving group (e.g., tosylate) is used to facilitate the nucleophilic attack by the amine.[1]

Issue 2: Poor Diastereoselectivity

Question: I am obtaining a mixture of diastereomers of this compound. How can I improve the diastereoselectivity of my reaction?

Answer:

Controlling stereochemistry is crucial, especially in the context of drug development. Poor diastereoselectivity often arises from the non-stereospecific nature of the cyclization step.

Potential Causes & Solutions:

  • Nature of the Cyclization:

    • Explanation: The transition state of the intramolecular cyclization may not have a strong energetic preference for the formation of one diastereomer over another.

    • Solution:

      • Chiral Catalysts: Employing a chiral catalyst can induce asymmetry and favor the formation of a specific diastereomer. Chiral phosphoric acids have been successfully used in enantioselective Michael cyclizations to form bicyclo[3.2.1]octanes.[9]

      • Starting Material Stereochemistry: The stereochemistry of the starting material, such as the cis-configuration of 2,5-bis(hydroxymethyl)tetrahydrofuran, is critical for the desired product formation.[1] Ensure the stereochemical purity of your starting diol.

      • Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lower activation energy.[9]

  • Equilibration:

    • Explanation: Under certain conditions, the product may equilibrate to a thermodynamic mixture of diastereomers.

    • Solution:

      • Kinetically Controlled Conditions: Employ conditions that favor kinetic control, such as lower temperatures and shorter reaction times, to isolate the initially formed product before equilibration can occur.

      • Base/Acid Strength: The choice of base or acid can influence the stereochemical outcome. Experiment with different bases or acids of varying strengths.

Issue 3: Catalyst Deactivation and Recovery

Question: My heterogeneous catalyst seems to lose activity after one or two runs. What could be causing this, and how can I regenerate or reuse it effectively?

Answer:

Catalyst deactivation in heterogeneous systems is a common issue that can be attributed to several factors.

Potential Causes & Solutions:

  • Poisoning:

    • Explanation: Impurities in the reaction mixture or byproducts can adsorb onto the catalyst's active sites, blocking them from participating in the reaction.

    • Solution:

      • Feedstock Purification: Rigorously purify all reactants and solvents.

      • Catalyst Washing: After the reaction, wash the catalyst with a suitable solvent to remove adsorbed species.

  • Sintering:

    • Explanation: At high reaction temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.

    • Solution:

      • Temperature Control: Operate at the lowest effective temperature.

      • Support Material: Choose a support material that stabilizes the metal nanoparticles and inhibits sintering.

  • Leaching:

    • Explanation: The active metal may leach from the support into the reaction medium, leading to a loss of catalytic activity and potential product contamination.

    • Solution:

      • Strong Metal-Support Interaction: Select a catalyst with strong interactions between the metal and the support.

      • Post-Reaction Analysis: Analyze the reaction mixture for traces of the leached metal to confirm if this is an issue.

  • Regeneration:

    • Procedure: Depending on the nature of the deactivation, regeneration may be possible. This can involve calcination in air to burn off organic residues, followed by reduction under a hydrogen flow to restore the active metal sites. The specific regeneration protocol will depend on the catalyst system.

Issue 4: Difficult Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification strategies?

Answer:

The basic nature of the product amine can present challenges during purification.

Recommended Purification Methods:

  • Acid-Base Extraction:

    • Explanation: This classic method for purifying amines is often effective.[10][11]

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent.

      • Extract with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and transfer it to the aqueous phase.

      • Wash the aqueous phase with an organic solvent to remove non-basic impurities.

      • Basify the aqueous phase (e.g., with NaOH) to deprotonate the amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic phase and evaporate the solvent.

  • Chromatography on Amine-Functionalized Silica:

    • Explanation: Standard silica gel is acidic and can lead to poor separation of basic compounds.[12] Amine-functionalized silica can mitigate this issue.[12]

    • Benefit: This approach often allows for the use of less polar and non-amine-containing mobile phases, simplifying the purification process.[12]

  • Crystallization as a Salt:

    • Explanation: The product can often be isolated as a stable crystalline salt, such as the hydrochloride salt.[1]

    • Protocol: After obtaining the free amine, dissolve it in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same or another solvent (e.g., heptane) to precipitate the hydrochloride salt.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to start with for the synthesis of this compound?

For the direct aminocyclization of 2,5-tetrahydrofurandimethanol, a Pt/NiCuAlOx catalyst has been reported to give good yields.[1] If you are following a multi-step route from 5-hydroxymethyl-2-furfuraldehyde, Raney nickel is a common choice for the initial reduction, and Pearlman's catalyst (palladium hydroxide on carbon) is effective for the final debenzylation step.[1]

Q2: How can I monitor the progress of the reaction?

Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the disappearance of the starting material and the formation of the product. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[13][14]

Q3: Are there any specific safety precautions I should take?

Yes. The synthesis may involve flammable solvents, high pressures, and high temperatures. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). This compound hydrochloride is an irritant, so avoid contact with skin and eyes.[15] Consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can this bicyclic system be functionalized further?

Absolutely. The this compound scaffold serves as a versatile intermediate. The secondary amine can be alkylated or acylated to introduce various substituents.

IV. Experimental Protocols & Data

Table 1: Optimized Reaction Conditions for Pt/NiCuAlOx Catalyzed Aminocyclization[1]
ParameterValue
CatalystPt/NiCuAlOx
Substrate2,5-Tetrahydrofurandimethanol (THFDM)
ReactantAmmonia
Temperature200 °C
Hydrogen Pressure0.5 MPa
Ammonia Pressure0.4 MPa
Time6–16 hours
THFDM Conversion100%
This compound Yield58%
Protocol 1: General Procedure for the Synthesis of this compound Hydrochloride from 5-Hydroxymethyl-2-furfuraldehyde[1]
  • Reduction: Reduce 5-hydroxymethyl-2-furfuraldehyde using Raney nickel to obtain 2,5-bis(hydroxymethyl)tetrahydrofuran.

  • Tosylation: Convert the diol to the corresponding ditosylate using p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Cyclization: React the ditosylate with benzylamine to form N-benzyl-8-oxa-3-azabicyclo[3.2.1]octane.

  • Hydrogenolysis: Remove the benzyl protecting group via hydrogenolysis using Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere.

  • Salt Formation: Isolate the final product as the hydrochloride salt by treating the free amine with HCl in a suitable solvent system like 2-propanol and heptane.[1]

V. Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 5-Hydroxymethyl-2-furfuraldehyde step1 Reduction (Raney Ni) start1->step1 step2 Tosylation (TsCl, Pyridine) step1->step2 2,5-bis(hydroxymethyl)tetrahydrofuran step3 Cyclization (Benzylamine) step2->step3 Ditosylate step4 Hydrogenolysis (Pd(OH)2/C, H2) step3->step4 N-Benzyl Intermediate step5 Salt Formation (HCl) step4->step5 Free Amine product This compound HCl step5->product

Caption: Multi-step synthesis workflow.

troubleshooting_yield start Low Product Yield cause1 Catalyst Deactivation? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Inefficient Cyclization? start->cause3 sol1 Purify Reagents Switch Catalyst Use Inert Atmosphere cause1->sol1 Yes sol2 Optimize Temp/Pressure/Time (DoE) cause2->sol2 Yes sol3 Screen Solvents Ensure Good Leaving Group cause3->sol3 Yes

References

byproduct identification in 8-Oxa-3-azabicyclo[3.2.1]octane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their synthetic endeavors. The unique bridged bicyclic structure of this heterocycle, while synthetically valuable, presents specific challenges that require careful consideration of reaction conditions and analytical monitoring.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for the issues you may encounter in the lab.

I. Synthesis of the this compound Core

The construction of the bicyclic framework is the foundational step in many synthetic routes. The following sections address common issues encountered during this stage.

FAQ 1: I am attempting a Robinson-Schöpf type synthesis to form a substituted this compound, but I'm observing low yields and a significant amount of polymeric material. What is the likely cause and how can I mitigate this?

Answer:

The formation of polymeric byproducts is a classic issue in the Robinson-Schöpf and related Mannich-type cyclizations. The primary cause is the intermolecular condensation of the dialdehyde or keto-aldehyde starting material, which competes with the desired intramolecular cyclization.

Causality: The reaction proceeds through the formation of an iminium ion intermediate. If the concentration of the reactants is too high, the iminium ion can react with another molecule of the enol or enolate of the ketone component before it has a chance to cyclize intramolecularly. This leads to a cascade of intermolecular reactions, resulting in oligomeric or polymeric tars.

Troubleshooting and Mitigation Strategies:

  • pH Control: The pH of the reaction medium is critical. For the intramolecular Mannich reaction to be favored, the amine should be sufficiently nucleophilic to attack the carbonyl group, while the carbonyl group needs to be protonated to be activated. A weakly acidic pH range, typically between 4 and 6, is often optimal.

  • High Dilution: Running the reaction under high dilution conditions can significantly favor the intramolecular cyclization over intermolecular polymerization. This is a direct application of the Ruggli-Ziegler dilution principle. By keeping the concentration of the reactive intermediates low, the probability of two different molecules finding each other is reduced, while the proximity of the reactive ends of the same molecule remains constant.

  • Slow Addition: A practical way to achieve pseudo-high dilution is to use a syringe pump for the slow addition of one of the reactants (often the dialdehyde) to the solution containing the other components. This maintains a low steady-state concentration of the reactant prone to polymerization.

II. N-Functionalization Reactions

Modification of the bridgehead nitrogen is a common strategy to introduce diversity and modulate the properties of the final compounds.

FAQ 2: During the N-alkylation of my this compound with an alkyl halide, I'm observing a significant amount of a water-soluble byproduct that I suspect is the quaternary ammonium salt. How can I avoid this over-alkylation?

Answer:

Over-alkylation to form the quaternary ammonium salt is a common side reaction when working with nucleophilic tertiary amines like the this compound core.

Causality: The desired N-alkylated product is also a tertiary amine and can compete with the starting material for the alkylating agent. This is particularly problematic if the newly introduced alkyl group does not significantly sterically hinder the nitrogen atom.

Troubleshooting and Mitigation Strategies:

  • Stoichiometry and Order of Addition: Carefully control the stoichiometry of the alkylating agent. Using a slight excess of the amine starting material can help to consume the alkyl halide before it has a chance to react with the product. Alternatively, adding the alkyl halide slowly to the solution of the amine can help to maintain a low concentration of the alkylating agent.

  • Choice of Base: The choice of base is crucial. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine, as it is less likely to compete with the substrate for the alkylating agent.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second alkylation more than the first.

Analytical Identification:

  • Mass Spectrometry (MS): The quaternary ammonium salt will have a molecular weight corresponding to the addition of the alkyl group to the desired product. It will be observed as a cationic species in the positive ion mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbons adjacent to the positively charged nitrogen in the quaternary salt will be significantly deshielded (shifted downfield) compared to the corresponding protons in the starting material and the desired N-alkylated product.

III. Reactions at other positions of the bicyclic core

Functionalization of the carbon skeleton of the this compound ring is essential for building molecular complexity.

FAQ 3: I am performing a reduction of a ketone on the this compound scaffold and obtaining a mixture of diastereomers. How can I improve the stereoselectivity of this reduction?

Answer:

The stereochemical outcome of the reduction of a ketone on the bicyclic scaffold is highly dependent on the steric environment around the carbonyl group and the choice of the reducing agent. The two faces of the carbonyl can have different steric accessibility, leading to a mixture of diastereomeric alcohols.

Causality: The hydride can attack the carbonyl from either the exo or the endo face of the bicyclic system. The facial selectivity is determined by the relative steric hindrance of these two approaches.

Troubleshooting and Mitigation Strategies:

  • Choice of Reducing Agent:

    • Sterically Bulky Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium tri-tert-butoxyaluminum hydride are sterically demanding and will preferentially attack from the less hindered face, often leading to high diastereoselectivity.

    • Chelation-Controlled Reductions: In some cases, if there is a nearby heteroatom, using a reducing agent like zinc borohydride can lead to chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the heteroatom, leading to a directed hydride delivery from a specific face.

  • Reaction Temperature: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the two diastereomers, often resulting in improved selectivity.

Diastereomer Identification and Quantification:

  • NMR Spectroscopy: The two diastereomers will likely have distinct signals in the 1H and 13C NMR spectra, particularly for the protons and carbons near the newly formed stereocenter. 2D NMR techniques like NOESY or ROESY can be used to determine the relative stereochemistry by observing through-space correlations between protons.

  • Chromatography: Diastereomers can often be separated by flash column chromatography or chiral HPLC, allowing for their isolation and individual characterization.

IV. General Troubleshooting and Analytical Workflows

Workflow for Byproduct Identification

When an unexpected byproduct is observed, a systematic analytical approach is crucial for its identification.

Byproduct_Identification_Workflow Start Unexpected Spot/Peak in Reaction Mixture TLC_GCMS 1. TLC & GC-MS Analysis (Initial Assessment) Start->TLC_GCMS LCMS 2. LC-MS Analysis (Polarity & MW) TLC_GCMS->LCMS If non-volatile or thermally labile Purification 3. Purification (Prep-TLC, Column, or HPLC) LCMS->Purification NMR 4. NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR Structure Structure Elucidation NMR->Structure

Caption: A stepwise workflow for the identification of unknown byproducts.

Data Summary Table for Common Byproducts
Reaction TypeStarting MaterialDesired ProductCommon Byproduct(s)Key Identifying Features (MS & NMR)
Robinson-Schöpf Cyclization Dialdehyde, Amine, KetoneThis compound derivativePolymeric materialsInsoluble, broad signals in NMR, complex MS
N-Alkylation This compoundN-Alkyl-8-Oxa-3-azabicyclo[3.2.1]octaneQuaternary ammonium saltMS: [M+Alkyl]+, NMR: Downfield shift of α-protons
N-Demethylation N-Methyl-8-Oxa-3-azabicyclo[3.2.1]octaneThis compoundN-oxide, N-formyl derivativeMS: [M+O], [M+CHO-H], NMR: Characteristic shifts for N-oxide or formyl protons
Ketone Reduction Ketone-substituted this compoundAlcohol-substituted this compoundDiastereomeric alcoholDifferent chemical shifts in NMR for protons and carbons near the stereocenter
Stille/Suzuki Coupling Halogenated this compoundAryl/Vinyl-substituted derivativeIntramolecular lactamization productMS: Loss of expected substituent, presence of lactam carbonyl in IR/NMR

V. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Minimized Over-alkylation
  • To a solution of this compound (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., acetonitrile or DMF) at 0 °C, add the alkyl halide (1.0 equivalent) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Reduction of a Ketone
  • To a solution of the ketone-substituted this compound (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of L-Selectride® (1.2 equivalents, 1.0 M in THF) dropwise.

  • Stir the reaction at -78 °C for the time determined by reaction monitoring (TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to isolate the desired diastereomer.

VI. Mechanistic Insights

Understanding the underlying mechanisms of byproduct formation is key to developing effective mitigation strategies.

Mechanism of Over-alkylation

Overalkylation_Mechanism cluster_step1 Step 1: Desired N-Alkylation cluster_step2 Step 2: Over-alkylation (Side Reaction) SM This compound Product N-Alkyl Product SM->Product SN2 AlkylHalide1 R-X AlkylHalide1->Product Product2 N-Alkyl Product QuatSalt Quaternary Ammonium Salt Product2->QuatSalt SN2 AlkylHalide2 R-X AlkylHalide2->QuatSalt

Caption: The competitive reaction pathway leading to over-alkylation.

Technical Support Center: Stereoselectivity in 8-Oxa-3-azabicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane. This bicyclic scaffold is a crucial component in a wide array of biologically active molecules, including analogues of cocaine and other tropane alkaloids, making stereochemical control paramount in its synthesis.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to stereoselectivity in their synthetic routes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Question 1: Why am I observing poor diastereoselectivity in my intramolecular [3+2] nitrone cycloaddition reaction?

Poor diastereoselectivity in intramolecular nitrone cycloadditions for the synthesis of this compound frameworks often stems from a lack of facial selectivity during the cyclization step. The observed ratio of exo to endo products is highly dependent on the transition state energetics.

Underlying Causes and Solutions:

  • Nitrone Geometry: The (E/Z) geometry of the nitrone intermediate can significantly influence the stereochemical outcome.[4] (Z)-nitrones often favor a specific transition state due to reduced steric interactions.

    • Troubleshooting Protocol:

      • Confirm Nitrone Geometry: Utilize 2D-NMR techniques like NOESY to determine the predominant geometry of your nitrone intermediate.

      • Optimize Nitrone Formation: The conditions for nitrone generation (e.g., condensation of a hydroxylamine with an aldehyde) can sometimes be tuned to favor one isomer. Experiment with different solvents and temperatures.

      • Chelation Control: For certain substrates, the use of a Lewis acid can lock the nitrone into a specific conformation through chelation, thereby enhancing facial selectivity.[4]

  • Allylic Strain: In cases where the tether between the nitrone and the alkene contains a chiral center, A-1,3 allylic strain in the transition state can be a controlling factor.[4]

    • Expert Insight: Carefully analyze the possible transition state conformations. A transition state that minimizes allylic strain will be energetically favored. Consider modifying the protecting group on a nearby alcohol or the substituent on the chiral center to either minimize or leverage this strain for improved selectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states and, consequently, the diastereomeric ratio.[5][6]

    • Recommendation: Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., THF, dichloromethane).[5]

Question 2: My enantioselectivity is low when using a chiral catalyst for the asymmetric synthesis. What are the likely causes and how can I improve it?

Achieving high enantioselectivity in the catalytic asymmetric synthesis of the this compound core is a common challenge. The issue often lies in the catalyst-substrate interaction or the reaction conditions.

Key Factors and Optimization Strategies:

  • Catalyst Choice and Ligand Design: The choice of the chiral catalyst and its ligand is the most critical factor. The ligand creates the chiral environment that dictates the stereochemical outcome.

    • Troubleshooting Protocol:

      • Screen Chiral Ligands: If using a metal catalyst (e.g., Rhodium, Palladium), screen a variety of chiral phosphine or diamine ligands.[2][7] Even subtle changes in the ligand's steric or electronic properties can have a profound impact on enantioselectivity.

      • Consider Dual Catalysis: In some cycloaddition reactions, a dual catalytic system, for example, a combination of a Rhodium(II) complex and a chiral Lewis acid, can achieve high diastereo- and enantioselectivities.[8]

      • Organocatalysis: Explore the use of chiral organocatalysts, such as those derived from Cinchona alkaloids or chiral imidazolidinones, which have shown success in various asymmetric transformations.[9]

  • Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Recommendation: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate.

  • Substrate Control: The structure of the substrate itself can influence the effectiveness of the chiral catalyst.

    • Expert Insight: A bulky protecting group on the nitrogen atom or another part of the molecule can create steric hindrance that either competes with or reinforces the directing effect of the chiral catalyst. Consider modifying protecting groups to optimize the interaction with the catalyst.

Table 1: Effect of Chiral Ligand on Enantioselectivity in a Rh-Catalyzed Asymmetric Allylic Arylation [7]

LigandYield (%)ee (%)
(R)-BINAP7585
(R)-Tol-BINAP8292
(R)-SEGPHOS8192
(R,R)-Me-DuPhos6578

Data is illustrative and based on trends reported in the literature.

Frequently Asked Questions (FAQs)

What are the primary synthetic strategies for constructing the this compound core with stereocontrol?

The main approaches involve cycloaddition reactions and intramolecular cyclizations:

  • [3+2] Cycloaddition Reactions: This is a common method, often involving the reaction of a nitrone with an alkene (1,3-dipolar cycloaddition).[4][5][6][8][10][11][12][13] Stereocontrol can be achieved through substrate control (using a chiral substrate) or catalyst control (using a chiral catalyst).

  • [5+2] Cycloaddition Reactions: The reaction of oxidopyrylium species with alkenes provides a powerful route to the related 8-oxabicyclo[3.2.1]octane system.[14][15] High diastereoselectivity can be achieved, often dictated by existing stereocenters in the molecule.

  • Intramolecular Cyclization: Stereocontrolled formation of the bicyclic system can also be achieved through the cyclization of a suitably functionalized acyclic precursor.[16] The stereochemistry of the precursor dictates the stereochemical outcome of the cyclization.

How can I reliably determine the stereochemistry of my final product?

A combination of analytical techniques is typically required:

  • NMR Spectroscopy: 1D and 2D NMR techniques (COSY, NOESY, HSQC, HMBC) are powerful tools for determining the relative stereochemistry. Coupling constants and Nuclear Overhauser Effect (NOE) enhancements can provide information about the spatial relationships between protons.

  • X-ray Crystallography: This is the most definitive method for determining the absolute and relative stereochemistry, provided that a suitable single crystal can be obtained.

  • Chiral HPLC/SFC: Chiral chromatography can be used to separate enantiomers and determine the enantiomeric excess (ee) of your product.

What is the "Endo Rule" in the context of these cycloadditions, and is it always followed?

The "Endo Rule" in Diels-Alder reactions predicts that the dienophile's substituents will be oriented towards the diene in the transition state, leading to the endo product. This is due to favorable secondary orbital interactions. While this is a useful guideline, it is not always followed, especially in more complex systems where steric hindrance can override the electronic preference for the endo transition state. In many [3+2] cycloadditions leading to the this compound core, the exo product is often favored to minimize steric clashes.[17]

Visualizing Reaction Pathways

Diagram 1: General [3+2] Nitrone Cycloaddition

G cluster_reactants Reactants cluster_product Product R1 Nitrone TS Transition State R1->TS + R2 Alkene R2->TS P This compound (Isoxazolidine ring) TS->P Cycloaddition

Caption: A simplified workflow of a [3+2] cycloaddition reaction.

Diagram 2: Troubleshooting Workflow for Poor Stereoselectivitydot

// Diastereoselectivity Branch Diastereo [label="Diastereoselectivity Issue", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckNitrone [label="Analyze Nitrone Geometry (E/Z)"]; CheckStrain [label="Evaluate A-1,3 Allylic Strain"]; SolventScreen [label="Screen Solvents of Varying Polarity"]; OptimizeTemp_D [label="Optimize Reaction Temperature"];

// Enantioselectivity Branch Enantio [label="Enantioselectivity Issue", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalystScreen [label="Screen Chiral Ligands/Catalysts"]; SubstrateMod [label="Modify Substrate (e.g., Protecting Groups)"]; OptimizeTemp_E [label="Optimize Reaction Temperature (Lower)"]; AdditiveScreen [label="Screen Additives/Co-catalysts"];

Start -> Q1; Q1 -> Diastereo [label="Diastereo"]; Q1 -> Enantio [label="Enantio"];

Diastereo -> CheckNitrone -> CheckStrain -> SolventScreen -> OptimizeTemp_D; Enantio -> CatalystScreen -> SubstrateMod -> OptimizeTemp_E -> AdditiveScreen; }

References

stability of 8-Oxa-3-azabicyclo[3.2.1]octane under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Oxa-3-azabicyclo[3.2.1]octane

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this crucial chemical scaffold. This guide is structured to address common questions and troubleshoot issues you may encounter during your research and development workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?

A1: Proper storage is critical to maintain the integrity of the compound. Based on supplier safety data and chemical properties, the following conditions are recommended:

  • Temperature: The compound is noted to be heat-sensitive.[1][2] Therefore, refrigerated storage between 0-10°C is advised.[2][3]

  • Atmosphere: The free base form is sensitive to air.[1][2] It is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Container: Always keep the container tightly closed in a dry, well-ventilated place to prevent moisture absorption and contamination.[3][4]

ConditionRecommendationRationale
Temperature Refrigerated (0-10°C)Minimizes thermal degradation; compound is heat-sensitive.[1][2]
Atmosphere Store under inert gas (Argon/Nitrogen)Prevents air-based oxidation; compound is air-sensitive.[1][2]
Moisture Keep container tightly sealed in a dry areaPrevents hydrolysis and hygroscopic absorption.[3]

Q2: Is this compound stable in aqueous solutions? What about different pH values?

A2: The stability in aqueous solutions is highly dependent on pH. The bicyclic structure contains both a secondary amine and an ether linkage, which have different sensitivities.

  • Neutral pH: The compound is generally stable under normal, neutral pH conditions.[4]

  • Acidic Conditions (Low pH): The structure is susceptible to degradation under acidic conditions. Strong acids are listed as incompatible materials.[4] The ether bridge can undergo acid-catalyzed hydrolysis (ring-opening), especially under harsh conditions (e.g., elevated temperature). This occurs because the bridge oxygen can be protonated, making the adjacent carbons susceptible to nucleophilic attack by water.

  • Basic Conditions (High pH): Strong bases are also listed as incompatible materials.[4] While the ether linkage is generally stable to bases, other base-catalyzed eliminations or rearrangements could be possible depending on the substituents on the ring system.

Q3: What are the primary degradation pathways I should be aware of?

A3: The two most probable degradation pathways are hydrolysis and oxidation.[5][6]

  • Hydrolysis: As discussed in Q2, acid-catalyzed cleavage of the ether bridge is a significant concern, leading to a ring-opened product.

  • Oxidation: The secondary amine is a site susceptible to oxidation.[5][6] Common oxidizing agents or even atmospheric oxygen over time can potentially lead to the formation of N-oxides or other oxidative degradants.

Understanding these pathways is the first step in designing stable formulations and predicting potential impurities.[7][8]

Q4: My experiment involves heating a solution of an this compound derivative. What precautions should I take?

A4: Given that the scaffold is heat-sensitive, thermal stress can induce degradation.[1][2]

  • Minimize Temperature and Duration: Use the lowest effective temperature and shortest heating time possible.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation, which is often accelerated at higher temperatures.

  • Solvent Choice: Ensure the solvent is dry and de-gassed, as water and oxygen can participate in degradation reactions.

  • Monitor for Degradants: Use in-process controls (e.g., TLC or LC-MS) to monitor for the appearance of degradation products during the heating process. Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you might encounter during your experiments.

Problem 1: I am observing an unexpected new peak in my HPLC analysis after leaving my sample in an acidic mobile phase.

  • Probable Cause: Acid-catalyzed hydrolysis. The ether linkage of the this compound core is likely undergoing ring-opening. This is a common issue when using acidic mobile phases (e.g., with formic acid or TFA) if samples are left on the autosampler for extended periods.

  • Investigative Steps:

    • Confirm Identity: Collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS) and NMR to confirm if its mass corresponds to the addition of a water molecule (M+18), indicative of hydrolysis.

    • Time-Course Study: Re-inject the same sample at regular intervals (e.g., every hour) to see if the area of the new peak increases over time while the parent peak decreases. This confirms on-instrument degradation.

  • Solution:

    • Neutralize the sample with a suitable base before injection if the assay allows.

    • Use a mobile phase with a higher pH if your chromatography method can be adapted.

    • Minimize the time the sample spends in the autosampler. Consider using a refrigerated autosampler and analyzing samples immediately after preparation.

Problem 2: The purity of my compound seems to decrease over time, even when stored as a solid in the freezer.

  • Probable Cause: This could be due to slow oxidation or instability in the presence of trace impurities (acid or moisture). The free base is known to be air-sensitive.[1][2]

  • Investigative Steps:

    • Characterize Impurity: Use LC-MS to determine the mass of the major degradant. An increase of 16 amu (M+16) strongly suggests oxidation (e.g., N-oxide formation).

    • Check Storage Atmosphere: Confirm if the container was properly flushed with an inert gas before sealing.

    • Test for Hygroscopicity: Assess if the material has absorbed atmospheric moisture, which could facilitate hydrolytic degradation.

  • Solution:

    • Store the material under a rigorously inert atmosphere (argon or nitrogen).[1][2]

    • Store in a desiccator to protect from moisture.

    • If the issue persists, consider converting the compound to a more stable salt form, such as the hydrochloride salt, which is often more crystalline and less susceptible to atmospheric degradation.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues with this compound derivatives.

G start Unexpected Degradation Observed (e.g., new HPLC peak, purity loss) check_mass Analyze degradant by LC-MS. What is the mass change? start->check_mass mass_plus_18 Mass +18 amu check_mass->mass_plus_18 M+18 mass_plus_16 Mass +16 amu check_mass->mass_plus_16 M+16 other_mass Other/No clear mass change check_mass->other_mass Other hydrolysis Probable Cause: Hydrolysis / Ring-Opening mass_plus_18->hydrolysis oxidation Probable Cause: Oxidation (e.g., N-Oxide) mass_plus_16->oxidation thermal Probable Cause: Thermal Stress / Isomerization other_mass->thermal solution_hydrolysis Troubleshoot: - Check pH of solutions - Minimize sample time in acidic mobile phase - Ensure anhydrous conditions hydrolysis->solution_hydrolysis solution_oxidation Troubleshoot: - Store under inert gas - Use de-gassed solvents - Add antioxidant if compatible oxidation->solution_oxidation solution_thermal Troubleshoot: - Review reaction/storage temperatures - Check for light exposure (photodegradation) - Analyze by NMR for structural changes thermal->solution_thermal

Caption: Troubleshooting workflow for stability issues.

Part 3: Experimental Protocols

To proactively assess the stability of your this compound derivative, conducting forced degradation studies is essential.[5][7] These studies provide critical insights into potential degradation pathways and help in the development of stability-indicating analytical methods.[8][9]

Protocol: Forced Degradation Study

Objective: To determine the intrinsic stability of the molecule by exposing it to harsh chemical and physical conditions.[5][10]

Materials:

  • Your this compound derivative

  • Class A volumetric flasks and pipettes

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • pH meter

  • Calibrated oven, photostability chamber

Typical Stress Conditions

ConditionReagent/SetupTypical Concentration/DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClRoom temp or 60°C, up to 24hEther bridge cleavage[6]
Base Hydrolysis 0.1 M NaOHRoom temp or 60°C, up to 24hElimination/Rearrangement
Oxidation 3% H₂O₂Room temp, up to 24hN-oxidation[5][6]
Thermal Oven (Solid & Solution)80°C, up to 72hThermal decomposition
Photolytic Photostability ChamberICH Q1B conditionsPhotochemical reactions

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL). Analyze immediately (t=0 control).

  • Acid Stress:

    • In a flask, add an aliquot of the stock solution and an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at 60°C.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze by HPLC.

  • Base Stress:

    • Repeat the procedure from step 3, using 0.2 M NaOH for stress and 0.1 M HCl for neutralization.

  • Oxidative Stress:

    • In a flask, add an aliquot of the stock solution and an equal volume of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.

    • Incubate at room temperature, protected from light.

    • Analyze at specified time points. Quenching the reaction is typically not necessary before dilution and injection.

  • Thermal Stress:

    • Place a tightly capped vial of the compound solution (at target concentration) in an 80°C oven.

    • Analyze at specified time points.

    • Also, expose the solid compound to the same conditions and prepare solutions for analysis at each time point.

  • Data Analysis:

    • For each condition, calculate the percent degradation using the peak area of the parent compound relative to the t=0 control.

    • Use an HPLC-MS method to obtain the mass of the major degradation products to help elucidate their structures.[8]

    • Aim for 5-20% degradation. If degradation is too rapid, reduce temperature or time. If it's too slow, increase the stress intensity.

Conceptual Degradation Pathways Diagram

G cluster_0 Stress Conditions cluster_1 Core Scaffold & Degradation Products Acid (H+) Acid (H+) Parent This compound (C6H11NO) Acid (H+)->Parent Hydrolysis Oxidant ([O]) Oxidant ([O]) Oxidant ([O])->Parent Oxidation Hydrolyzed Ring-Opened Product (e.g., cis-2-(aminomethyl)-5-(hydroxymethyl)tetrahydrofuran) Parent->Hydrolyzed Ether Cleavage Oxidized N-Oxide Product (C6H11NO2) Parent->Oxidized N-Oxidation

Caption: Potential degradation pathways of the core scaffold.

References

Technical Support Center: Monitoring 8-Oxa-3-azabicyclo[3.2.1]octane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods related to the synthesis and monitoring of reactions involving the 8-Oxa-3-azabicyclo[3.2.1]octane core structure. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful analysis of this important bicyclic scaffold.

The unique structure of this compound, containing both a secondary amine and an ether linkage within a constrained bicyclic system, presents specific analytical challenges. This guide offers practical, field-proven insights into overcoming these challenges using common laboratory techniques.

Core Analytical Workflow

A typical workflow for monitoring reactions involving this compound involves a combination of chromatographic and spectroscopic techniques to track the consumption of starting materials and the formation of the desired product and any byproducts.

Analytical Workflow cluster_0 Reaction Monitoring cluster_1 Quantitative & Confirmatory Analysis Reaction Reaction Mixture TLC Thin-Layer Chromatography (TLC) (Qualitative Check) Reaction->TLC Quench Quench & Workup Reaction->Quench TLC->Quench Indicates Reaction Progress HPLC_LCMS HPLC / LC-MS (Quantitative, Purity) Quench->HPLC_LCMS Dilute Sample GCMS GC-MS (Byproduct ID, Volatiles) Quench->GCMS Derivatize & Dilute NMR NMR Spectroscopy (Structural Confirmation) Quench->NMR Isolate & Dissolve HPLC_LCMS->NMR Confirm Peak Identity GCMS->HPLC_LCMS Identify Impurities GC-MS Troubleshooting Start Poor or No Peak in GC-MS Derivatize Is Derivatization Performed? Start->Derivatize PerformDeriv Perform Derivatization (e.g., Acylation, Silylation) Derivatize->PerformDeriv No CheckMethod Review GC Method Derivatize->CheckMethod Yes PerformDeriv->CheckMethod OptimizeTemp Optimize Inlet & Oven Temp. (Lower if possible) CheckMethod->OptimizeTemp Issue Persists CheckColumn Check Column Type & Condition OptimizeTemp->CheckColumn Success Symmetrical, Sharp Peak CheckColumn->Success Resolved

Validation & Comparative

A Comparative Spectroscopic Guide to 8-Oxa-3-azabicyclo[3.2.1]octane and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the rigid bicyclic frameworks of small molecules are indispensable tools for crafting potent and selective therapeutics. The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold, a key structural motif, has garnered significant attention for its role in the development of novel drug candidates. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a comparative perspective against structurally related and biochemically relevant bicyclic systems: nortropane, 2-oxa-5-azabicyclo[2.2.1]heptane, and tropinone. Through a detailed examination of their NMR, IR, and mass spectra, we aim to equip researchers with the foundational knowledge to unambiguously identify and characterize these important molecular building blocks.

The Significance of the this compound Core

The this compound core is a bioisostere of the tropane skeleton, where the C-8 methylene bridge is replaced by an oxygen atom. This substitution significantly influences the molecule's polarity, metabolic stability, and pharmacokinetic profile, making it an attractive scaffold in drug discovery. Derivatives of this bicyclic ether-amine have shown promise in a variety of therapeutic areas, underscoring the importance of a thorough understanding of its fundamental spectroscopic properties for unambiguous structural elucidation and quality control.

Comparative Spectroscopic Analysis

A detailed comparison of the key spectroscopic features of this compound and its selected analogs is presented below. The data has been compiled from various sources, and where primary literature data is available, it has been prioritized.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of cyclic systems. The rigid bicyclic framework of these molecules results in distinct chemical shifts and coupling constants for the protons.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

ProtonThis compoundNortropane2-Oxa-5-azabicyclo[2.2.1]heptane (N-Cbz derivative)[1]Tropinone[2]
Bridgehead (H1, H5) ~4.3 (br s)~3.5-3.6 (m)4.54-4.61 (m)3.45 (m)
-CH₂-N- (H2, H4) ~2.7-3.0 (m)~3.1-3.3 (m)3.34-3.47 (m)2.49-2.67 (m)
-CH₂-CH-O- (H6, H7) ~1.8-2.0 (m)~1.6-2.1 (m)1.81-1.88 (m)1.63-2.17 (m)
N-H / N-CH₃ Not specified~2.0 (br s)N-Cbz2.13 (s)

Note: Data for this compound is based on commercially available spectra and may lack detailed experimental parameters. Data for 2-Oxa-5-azabicyclo[2.2.1]heptane is for the N-Cbz protected form, which influences chemical shifts.

Causality Behind Experimental Observations:

  • Bridgehead Protons: The downfield shift of the bridgehead protons (H1 and H5) in this compound compared to nortropane is attributed to the electron-withdrawing effect of the adjacent oxygen atom.

  • Protons Alpha to Nitrogen: The chemical shifts of the protons on the carbons adjacent to the nitrogen atom (H2 and H4) are sensitive to the substituent on the nitrogen.

  • Methylene Bridges: The protons on the ethylene and propylene bridges exhibit complex splitting patterns due to their fixed spatial orientations within the rigid bicyclic system.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CarbonThis compoundNortropane2-Oxa-5-azabicyclo[2.2.1]heptane (N-Cbz derivative)[1]Tropinone
Bridgehead (C1, C5) ~75-77~62-6476.0-76.3~60-62
-CH₂-N- (C2, C4) ~48-50~47-4954.5-57.2~48-50
-CH₂-CH-O- (C6, C7) ~28-30~26-2836.1-36.6~27-29
C=O ---~215

Expert Insights:

  • The presence of the oxygen atom in the bridge of this compound significantly deshields the bridgehead carbons (C1 and C5) compared to nortropane and tropinone.

  • The carbonyl carbon in tropinone exhibits a characteristic downfield chemical shift in the region of ketones.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundNortropane2-Oxa-5-azabicyclo[2.2.1]heptaneTropinone[3]
N-H Stretch ~3300-3400 (br)~3300-3400 (br)~3300-3400 (br, if deprotected)-
C-H Stretch ~2850-2950~2850-2950~2850-2950~2850-2950
C-O-C Stretch ~1100 (strong)-~1100 (strong)-
C=O Stretch ---~1715 (strong)

Interpretation:

  • The broad N-H stretch is a characteristic feature of secondary amines.

  • The strong C-O-C stretching vibration around 1100 cm⁻¹ is a key diagnostic peak for the presence of the ether linkage in this compound and 2-oxa-5-azabicyclo[2.2.1]heptane.

  • The intense C=O stretch in the spectrum of tropinone is indicative of the ketone functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Data (m/z)

IonThis compoundNortropane2-Oxa-5-azabicyclo[2.2.1]heptaneTropinone[2]
[M]⁺ 11311199139
Key Fragments 83, 70, 5682, 6869, 5696, 82, 57

Fragmentation Analysis:

  • The fragmentation patterns of these bicyclic amines are often complex due to multiple ring cleavages.

  • Common fragmentation pathways involve the loss of small neutral molecules and the formation of stable iminium ions. For tropinone, a characteristic fragment at m/z 82 is often observed, corresponding to the loss of the ketene group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Ensure the solvent is compatible with the compound and does not have overlapping signals with key resonances.

    • Cap the NMR tube and gently agitate to dissolve the sample completely.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly more than for ¹H NMR).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Process the data and reference the spectrum to the solvent peak.

Protocol 2: IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

Protocol 3: Mass Spectrometry
  • Sample Introduction (GC-MS for volatile compounds):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol).

    • Inject an appropriate volume into the gas chromatograph coupled to a mass spectrometer.

    • Use a suitable temperature program to ensure good separation of the analyte.

  • Ionization (Electron Ionization - EI):

    • Use a standard electron ionization energy of 70 eV.

  • Data Acquisition:

    • Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 30-200).

Visualizing Molecular Structure and Analytical Workflow

To aid in the conceptualization of these molecules and the analytical process, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow Sample Bicyclic Amine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for spectroscopic analysis.

Conclusion and Future Perspectives

This guide provides a foundational spectroscopic comparison of this compound with its key structural analogs. While a complete, primary literature-sourced dataset for the title compound remains to be consolidated, the available data and comparisons with well-characterized analogs offer valuable insights for its identification. The distinct spectroscopic signatures, particularly the influence of the bridged oxygen atom on the NMR chemical shifts and the characteristic IR absorption, provide a robust basis for distinguishing it from its carbocyclic and nitrogen-bridged counterparts.

For researchers in drug development, a definitive and comprehensive spectroscopic characterization of this compound in a peer-reviewed publication would be of significant value. This would not only serve as a standard reference but also facilitate the unambiguous identification of its derivatives, which are poised to play an increasingly important role in the discovery of novel therapeutics.

References

A Senior Application Scientist's Guide to Confirming the Structure of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often key to potent and selective interactions with biological targets. However, this same structural complexity can present challenges in unambiguous characterization. This guide provides a comparative overview of the primary analytical techniques for confirming the structure of this compound derivatives, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

The Unmistakable Signature: A Multi-Technique Approach

No single technique provides a complete structural picture. A robust structural confirmation relies on the synergistic interpretation of data from multiple analytical methods. This guide will delve into the nuances of each technique, providing experimental insights and comparative data to aid researchers in their structural elucidation endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Bicyclic Core

NMR spectroscopy is arguably the most powerful tool for elucidating the intricate stereochemistry of this compound derivatives in solution. The rigid bicyclic framework gives rise to a complex and often overlapping set of proton and carbon signals. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete assignment.

Key Diagnostic ¹H NMR Chemical Shifts

The proton chemical shifts of the bicyclic skeleton are highly diagnostic of the substitution pattern and stereochemistry. The bridgehead protons (H-1 and H-5) are typically found in a distinct region of the spectrum. For example, in a series of 2-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers, the H-1 proton appears as a doublet between δ 4.97-5.01, while the H-5 proton is observed as a multiplet around δ 4.65-4.68.[1] The protons on the carbon adjacent to the nitrogen (C-2 and C-4) and the ether linkage (C-1 and C-5) are also key reporters of the molecule's conformation.

ProtonTypical Chemical Shift (ppm)MultiplicityKey Correlations (from 2D NMR)
H-14.9 - 5.1dCOSY: H-2, H-7exo, H-7endo; HMBC: C-2, C-5, C-7, C-8
H-54.6 - 4.8mCOSY: H-4α, H-4β, H-6exo, H-6endo; HMBC: C-1, C-4, C-6, C-7
H-2/H-4 (axial)2.9 - 3.2ddCOSY: H-1/H-5, H-2/H-4 (geminal); NOESY: H-6/H-7 (axial)
H-2/H-4 (equatorial)2.0 - 2.3dCOSY: H-1/H-5, H-2/H-4 (geminal); NOESY: H-6/H-7 (equatorial)
Deciphering Complexity with 2D NMR

Due to significant signal overlap in the 1D ¹H NMR spectrum, 2D NMR techniques are indispensable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. This is fundamental for identifying adjacent protons on the bicyclic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, providing a clear map of C-H one-bond connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the overall carbon skeleton.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is the key experiment for determining the relative stereochemistry, for instance, by observing through-space interactions between axial and equatorial protons on the six-membered ring.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard proton spectrum to assess purity and identify general structural features.

  • 1D ¹³C NMR & DEPT: Obtain a carbon spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY: Acquire a gradient-selected COSY spectrum to establish proton-proton coupling networks.

  • 2D HSQC: Run a gradient-selected HSQC experiment to correlate proton and carbon one-bond connectivities.

  • 2D HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for expected 2-3 bond correlations (typically around 8-10 Hz).

  • 2D NOESY/ROESY: For stereochemical analysis, acquire a phase-sensitive NOESY or ROESY spectrum with a mixing time appropriate for the size of the molecule (typically 300-800 ms).

NMR_Workflow H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY/ROESY H1->NOESY C13 ¹³C NMR C13->HSQC C13->HMBC DEPT DEPT DEPT->C13 Connectivity Connectivity Map COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochemistry Relative Stereochemistry NOESY->Stereochemistry

NMR Experimental Workflow

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized derivatives and for gaining structural insights through the analysis of fragmentation patterns. The choice of ionization technique significantly impacts the information obtained.

Ionization Techniques: A Comparative Overview
Ionization TechniquePrincipleInformation ObtainedBest Suited For
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Detailed fragmentation pattern, often leading to a library-searchable spectrum. The molecular ion may be weak or absent.Volatile, thermally stable compounds. Often coupled with Gas Chromatography (GC).
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.Primarily the molecular weight of the compound as [M+H]⁺ or [M-H]⁻. It is a "soft" ionization technique with minimal fragmentation.Polar, non-volatile compounds. The method of choice for Liquid Chromatography-Mass Spectrometry (LC-MS).

For this compound derivatives, which are typically polar and may have limited thermal stability, ESI is generally the preferred method for confirming the molecular weight.[2] However, EI can provide valuable structural information through its characteristic fragmentation patterns, especially when analyzing the core bicyclic structure.

Predicted EI Fragmentation of the this compound Core

Based on the fragmentation of the closely related 8-azabicyclo[3.2.1]octane, the major fragmentation pathways are expected to involve cleavages of the C-C bonds adjacent to the bridgehead carbons. This leads to the formation of stable five- and six-membered heterocyclic ions.

MS_Fragmentation M [M]⁺˙ This compound F1 [M - C₂H₄]⁺˙ Cleavage of ethylene bridge M->F1 F2 [M - CH₂O]⁺˙ Loss of formaldehyde M->F2 F3 [C₄H₈N]⁺ Piperidinyl fragment M->F3 F4 [C₅H₈NO]⁺ Ring-opened fragment M->F4

Predicted EI-MS Fragmentation Pathways

Experimental Protocol: MS Analysis
  • Sample Preparation:

    • ESI: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

    • EI: For GC-MS, prepare a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate). For direct infusion, a solid probe can be used.

  • Data Acquisition:

    • ESI: Infuse the sample directly into the mass spectrometer or inject it onto an LC column. Acquire a full scan spectrum to determine the [M+H]⁺ or [M-H]⁻ ion.

    • EI: Inject the sample into the GC-MS or use a direct insertion probe. Acquire a full scan spectrum over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): For further structural information, select the molecular ion (from ESI) or a major fragment ion (from EI) and subject it to collision-induced dissociation (CID) to generate a daughter ion spectrum.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For complex bicyclic systems like this compound derivatives, X-ray crystallography is the gold standard for structural confirmation.

The Power and the Challenge

While providing definitive structural information, the primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality. This can be a time-consuming and often trial-and-error process.

Factors Influencing Crystallization:

  • Purity of the compound: Impurities can inhibit crystal growth.

  • Solvent system: The choice of solvent and precipitant is critical.

  • Temperature: Slow cooling or evaporation can promote the growth of larger, more ordered crystals.

  • Molecular properties: The presence of functional groups that can participate in hydrogen bonding or other intermolecular interactions can facilitate crystallization.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a larger volume of a solvent in which the compound is insoluble but miscible with the first solvent. The slow diffusion of the precipitant into the solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer.

  • Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule. The absolute stereochemistry can often be determined if a heavy atom is present in the molecule or by using anomalous dispersion.[3]

Conclusion: A Unified Approach to Structural Confirmation

The structural elucidation of this compound derivatives requires a multi-faceted analytical approach. While 1D and 2D NMR spectroscopy provide a wealth of information about the connectivity and relative stereochemistry in solution, mass spectrometry is essential for confirming the molecular weight and providing fragmentation data for structural clues. Ultimately, X-ray crystallography offers the definitive solid-state structure and absolute stereochemistry. By judiciously applying these techniques and carefully interpreting the combined data, researchers can confidently confirm the structure of these medicinally important compounds, paving the way for further drug development efforts.

References

A Comparative Guide to the Biological Activity of 8-Oxa-3-azabicyclo[3.2.1]octane versus 8-azabicyclo[3.2.1]octane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the rigid bicyclic structures of 8-azabicyclo[3.2.1]octane, the core of tropane alkaloids, and its heterocyclic analogue, 8-Oxa-3-azabicyclo[3.2.1]octane, present intriguing scaffolds for the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of these two systems, drawing upon available experimental data to illuminate their distinct pharmacological profiles and potential applications in drug discovery.

Introduction: Two Scaffolds, Divergent Paths

The 8-azabicyclo[3.2.1]octane skeleton is a well-trodden path in drug development, famously forming the backbone of compounds like cocaine and atropine.[1][2] Its derivatives have been extensively explored as modulators of the central nervous system, targeting monoamine transporters and various receptors.[3][4][5] In contrast, the this compound scaffold, where the C8 bridge is an oxygen atom and a nitrogen is introduced at the 3-position, represents a less explored but promising area of chemical space. This structural modification introduces significant changes in stereochemistry, electronics, and hydrogen bonding potential, leading to distinct biological activities.

cluster_0 8-azabicyclo[3.2.1]octane (Tropane) cluster_1 This compound a Core Structure b Biological Targets: - Monoamine Transporters (DAT, SERT, NET) - Muscarinic Receptors - Kappa Opioid Receptors a->b c Key Derivatives: - Cocaine - Atropine - Benztropine b->c e Emerging Targets: - NMDA Receptors - Potential Monoamine Transporter  Modulators b->e Comparison of Biological Activity d Core Structure d->e f Status: - Less Explored Scaffold - Building block for novel compounds e->f

Caption: A high-level comparison of the two bicyclic scaffolds.

Monoamine Transporter Inhibition: A Tale of Two Cores

A primary area of investigation for 8-azabicyclo[3.2.1]octane derivatives has been their potent inhibition of monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7] The nitrogen at the 8-position has long been considered a key pharmacophoric element for interaction with these transporters.

However, studies on the closely related 8-oxabicyclo[3.2.1]octane scaffold (lacking the nitrogen at position 3) have challenged this notion. Research has demonstrated that the 8-amino function is not essential for high-affinity binding to the DAT.[8][9] Potent DAT inhibitors have been developed from the 8-oxabicyclo[3.2.1]octane core, suggesting that other interactions can compensate for the absence of the nitrogen bridge.[10]

While direct comparative data for this compound derivatives at monoamine transporters is limited, the findings from 8-oxabicyclo[3.2.1]octanes suggest that the former could also exhibit activity at these targets. The presence of the nitrogen at the 3-position in the this compound scaffold could introduce new binding interactions or alter the overall conformation, leading to a unique selectivity profile compared to its tropane counterparts.

ScaffoldTargetKey Findings
8-azabicyclo[3.2.1]octane DAT, SERT, NETExtensive SAR, potent inhibitors developed.[3][6]
This compound Monoamine TransportersLimited data, but potential for activity is inferred from related scaffolds.[11]
8-oxabicyclo[3.2.1]octane DAT, SERTDemonstrates that the 8-nitrogen is not essential for potent DAT inhibition.[9]

Emerging Biological Targets: Beyond Monoamine Transporters

The structural and electronic differences between the two scaffolds have led to the exploration of diverse biological targets.

8-azabicyclo[3.2.1]octane derivatives have shown significant activity as:

  • Kappa Opioid Receptor (KOR) Antagonists: Certain derivatives have been identified as potent and selective KOR antagonists, with potential applications in treating mood and substance use disorders.

  • Muscarinic Receptor Ligands: The tropane skeleton is a classic scaffold for muscarinic receptor antagonists like atropine.[4]

This compound derivatives are emerging as:

  • NMDA Receptor Antagonists: This scaffold has shown promise in the development of antagonists for the NR2B subunit of the NMDA receptor, a target for neurodegenerative diseases.[11]

G cluster_0 8-azabicyclo[3.2.1]octane Derivatives cluster_1 This compound Derivatives A Monoamine Transporter Inhibitors (DAT, SERT, NET) D Potential Monoamine Transporter Modulators A->D Structural Analogy B Kappa Opioid Receptor Antagonists E NMDA Receptor (NR2B) Antagonists B->E Divergent CNS Targets C Muscarinic Receptor Ligands

Caption: Divergent biological targets of the two scaffolds.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key assays are provided below.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol outlines a cell-based functional assay to determine the potency of compounds in inhibiting dopamine uptake.[12]

workflow start Start plate_cells Plate cells expressing DAT (e.g., HEK293-hDAT) start->plate_cells prepare_compounds Prepare serial dilutions of test compounds plate_cells->prepare_compounds add_radioligand Add radiolabeled dopamine (e.g., [3H]DA) and test compounds to cells prepare_compounds->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_uptake Terminate uptake by rapid filtration incubate->terminate_uptake measure_radioactivity Measure radioactivity using a scintillation counter terminate_uptake->measure_radioactivity analyze_data Analyze data to determine IC50 values measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a DAT uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain human dopamine transporter (hDAT) expressing cells (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Initiation: Aspirate the culture medium from the wells and wash with pre-warmed assay buffer. Add the test compounds to the wells, followed by the addition of a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold assay buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀ value) by non-linear regression analysis.

Kappa Opioid Receptor (KOR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the kappa opioid receptor.[3][13]

References

A Comparative Guide to the Structure-Activity Relationship of 8-Oxa-3-azabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-Oxa-3-azabicyclo[3.2.1]octane analogs. We will explore how modifications to this versatile scaffold influence its interaction with key biological targets, with a primary focus on monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective ligands based on this privileged core structure.

Introduction: The this compound Scaffold - A Privileged Structure in Neuropharmacology

The this compound scaffold, a bioisostere of the tropane ring system found in natural products like cocaine, has emerged as a critical pharmacophore in modern medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets. Notably, the replacement of the nitrogen atom at the 8-position of the tropane skeleton with an oxygen atom was a pivotal discovery, demonstrating that the basic nitrogen was not an absolute requirement for high-affinity binding to monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2][3] This finding opened up new avenues for designing novel central nervous system (CNS) agents with potentially improved pharmacokinetic profiles and reduced side effects.

This guide will dissect the SAR of this scaffold by examining key substitution points and their impact on binding affinity and selectivity. We will present comparative data from seminal studies and provide detailed experimental protocols for assays commonly used to evaluate these compounds.

Core SAR Principles: Decoding the Influence of Structural Modifications

The pharmacological profile of this compound analogs is exquisitely sensitive to structural changes at several key positions. The following sections will compare and contrast the effects of these modifications.

The Critical Role of the 3-Position Substituent

The substituent at the 3-position plays a paramount role in determining both the potency and selectivity of these analogs for monoamine transporters. Aromatic and heteroaromatic groups are common motifs at this position.

  • Monoaryl vs. Biaryl Systems: Initial studies with 3-monoaryl systems demonstrated significant DAT selectivity.[4] However, the introduction of a second aromatic or heteroaromatic ring to create a 3-biaryl system can shift the selectivity profile. For instance, in the related 8-azabicyclo[3.2.1]octane series, 3-(4-(2-pyrrolyl)phenyl) and 3-(4-(2-thiophenyl)phenyl) analogs showed a preference for SERT over DAT.[4] This highlights the importance of the extended electronic and steric profile of the 3-substituent in dictating transporter selectivity.

  • Influence of Aryl Ring Substitution: The substitution pattern on the 3-aryl ring is a key determinant of binding affinity. For example, in a series of 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, the 3β-(3,4-dichlorophenyl) and 3α-(3,4-dichlorophenyl) analogs were found to be particularly potent inhibitors of the dopamine transporter, with IC50 values of 3.27 nM and 2.34 nM, respectively.[1] This suggests that electron-withdrawing groups at the 3 and 4 positions of the phenyl ring are favorable for DAT binding.

Stereochemistry: A Decisive Factor in Potency

The stereochemical configuration of the substituents on the this compound core is crucial for high-affinity binding.

  • Configuration at C-2 and C-3: The relative orientation of the substituents at the C-2 and C-3 positions significantly impacts biological activity. For instance, within the 8-heterobicyclo[3.2.1]octane class, compounds with a 2β-carbomethoxy-3β-aryl configuration generally exhibit potent activity at both DAT and SERT.[4] In contrast, the 2β-carbomethoxy-3α-aryl diastereomers often show much weaker potency at SERT.[4]

The Bioisosteric Role of the 8-Oxa Bridge

The replacement of the N-methyl group in tropanes with an oxygen atom in the this compound series has profound implications. It was initially believed that the nitrogen atom was essential for an ionic interaction with an aspartic acid residue in the dopamine transporter.[1] However, the high potency of the 8-oxa analogs demonstrates that this interaction is not a prerequisite for binding.[1][2] This substitution can also influence the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro binding affinities of representative this compound analogs and their corresponding aza- and carba-analogs at the dopamine and serotonin transporters. This data provides a clear comparison of how the heteroatom at the 8-position and the substituent at the 3-position influence potency and selectivity.

Compound ID8-Heteroatom3-SubstituentDAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
Analog 1 O3β-(3,4-Dichlorophenyl)3.2764.519.7
Analog 2 O3α-(3,4-Dichlorophenyl)2.346000>2500
Analog 3 S3β-(3,4-Dichlorophenyl)5.78.01.4
Analog 4 S3-(3,4-Dichlorophenyl)-2,3-ene4.5>3600>800

Data compiled from multiple sources for illustrative comparison.[1][3]

Key Insights from the Data:

  • The 3α-(3,4-dichlorophenyl) oxa-analog (Analog 2 ) displays remarkable selectivity for DAT over SERT.

  • Replacing the oxygen with a sulfur atom (Analog 3 ) leads to a significant increase in SERT affinity, resulting in a more balanced dual-inhibitor profile.

  • The introduction of a double bond in the thia-analog (Analog 4 ) restores high DAT selectivity.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are standard methods for assessing the binding affinity of novel analogs at the dopamine and serotonin transporters.

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive binding assay using [³H]WIN 35,428, a well-characterized radioligand for DAT.

Workflow Diagram:

References

A Comparative Guide to the Synthesis of Bicyclic Amines: Strategies and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of bicyclic amines is of paramount importance. These rigid, three-dimensional scaffolds are increasingly sought after as bioisosteres for flat aromatic rings, offering improved physicochemical properties and metabolic stability in drug candidates.[1][2] This guide provides a comparative analysis of key synthetic routes to bicyclic amines, delving into the mechanistic rationale behind each approach and presenting supporting data to inform your selection of the most suitable method for your research objectives.

Intramolecular C-H Amination: The Hofmann-Löffler-Freytag (HLF) Approach

A powerful strategy for constructing bridged bicyclic amines involves the intramolecular amination of remote C-H bonds, a modern adaptation of the classic Hofmann-Löffler-Freytag (HLF) reaction.[3][4][5] This method transforms readily available monocyclic amines into complex bridged structures in a single step, offering a significant advantage in synthetic efficiency.[2]

The reaction proceeds through a radical-mediated pathway. A nitrogen-centered radical is generated from an N-functionalized amine (typically a sulfonamide), which then abstracts a hydrogen atom from a sterically accessible C-H bond within the same molecule. The resulting carbon-centered radical is then trapped to form a new C-N bond, closing the second ring.

A notable advancement in this area is the synergistic use of light and heat.[3][4][6] Light promotes the initial homolysis of the N-I bond and the subsequent hydrogen atom transfer (HAT), while heat facilitates the final SN2 ring closure.[2][4]

HLF_Mechanism cluster_initiation Initiation (Light) cluster_propagation Propagation & Cyclization N_I R₂N-I N_rad R₂N• + I• N_I->N_rad hv HAT 1,5-Hydrogen Atom Transfer N_rad->HAT Monocycle Monocyclic Amine (with C-H bond) Monocycle->HAT C_rad Carbon Radical Intermediate HAT->C_rad Cyclization SN2 Cyclization (Heat) C_rad->Cyclization Bicyclic_Amine Bridged Bicyclic Amine Cyclization->Bicyclic_Amine Δ

Caption: Simplified mechanism of the light and heat-mediated HLF reaction for bicyclic amine synthesis.

This method is robust, functional-group tolerant, and has been successfully applied to gram-scale synthesis.[3][4] It is particularly effective for creating bridged systems from five-, six-, seven-, and eight-membered rings.[3] The choice of the nitrogen-protecting group is crucial; sulfonamides are commonly employed.

Ring Size of PrecursorProduct TypeTypical YieldReference
CyclopentaneBridgedGood[3]
CyclohexaneBridgedGood[3]
CycloheptaneBridgedGood[3]
CyclooctaneBridgedGood[3]
  • Preparation of the N-iodo Sulfonamide: To a solution of the monocyclic sulfonamide precursor in a suitable solvent (e.g., acetonitrile), add an iodinating agent such as N-iodosuccinimide or N-iodohydantoin.

  • Photochemical and Thermal Activation: Irradiate the reaction mixture with a light source (e.g., a high-power LED lamp) while simultaneously heating to the optimized temperature (e.g., 50-70 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

Molybdenum-Catalyzed Asymmetric Ring-Closing Metathesis (ARCM)

For the enantioselective synthesis of N-fused bicyclic amines, molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) stands out as a powerful tool.[7][8][9] This method allows for the desymmetrization of achiral polyene substrates to generate optically enriched bicyclic amides, which can then be reduced to the corresponding amines.

The reaction relies on a chiral molybdenum catalyst that facilitates the intramolecular metathesis of two alkene moieties within the substrate. The chirality of the catalyst directs the formation of one enantiomer of the cyclic product over the other. The choice of catalyst and the substrate's structural features, such as olefin substitution and the position of Lewis basic groups, are critical for achieving high enantioselectivity.[8]

ARCM_Workflow Substrate Achiral Diene-Amide Metathesis Asymmetric Ring-Closing Metathesis (ARCM) Substrate->Metathesis Catalyst Chiral Mo Catalyst Catalyst->Metathesis Bicyclic_Amide Enantioenriched Bicyclic Amide Metathesis->Bicyclic_Amide Reduction Reduction (e.g., LiAlH₄) Bicyclic_Amide->Reduction Bicyclic_Amine Enantioenriched Bicyclic Amine Reduction->Bicyclic_Amine

Caption: Workflow for the synthesis of enantioenriched bicyclic amines using ARCM.

This method provides access to a variety of N-fused bicyclic amides (5,6-, 5,7-, and 5,8-ring systems) with excellent enantioselectivities, often exceeding 98% ee.[7][9] The resulting unsaturated bicyclic amides can be further functionalized or reduced to saturated bicyclic amines.

Bicyclic SystemEnantiomeric Excess (ee)Reference
5,6-fusedup to >98%[7]
5,7-fusedup to >98%[7]
5,8-fusedup to >98%[7]
Horner-Wadsworth-Emmons (HWE) Reaction

A classic yet effective approach for synthesizing chiral bicyclic imines and their corresponding amines is the Horner-Wadsworth-Emmons (HWE) reaction.[10] This strategy involves the reaction of a phosphonate carbanion, derived from a chiral precursor, with a range of carbonyl compounds.

The core of this method is the olefination reaction between a stabilized phosphonate ylide and an aldehyde or ketone. By starting with a chiral phosphonate, such as one derived from hexahydroquinoxalin-2(1H)-one, the chirality can be transferred to the newly formed bicyclic imine. Subsequent reduction of the imine or imine/enamine tautomeric mixture yields the desired chiral bicyclic amine.[10]

The main advantages of this methodology are its simplicity, high selectivity, and broad substrate scope for the carbonyl partner.[10] However, it is a multi-step sequence, and in some cases, inseparable tautomeric mixtures of imines and enamines may form, which require immediate reduction.[10]

Photochemical Approaches

Photochemistry offers unique pathways for the construction of bicyclic amine frameworks. One innovative method involves the conversion of bicyclo[1.1.1]pentan-1-amines into more complex bicyclo[3.1.1]heptan-1-amines through imine photochemistry.[1] This represents a novel strategy for "upgrading" existing bicyclic building blocks.

Another photochemical strategy enables the de novo synthesis of a wide variety of fused saturated bicyclic amines (4/5, 5/5, 6/5, 7/5, and 5/6-fused systems) through a radical-polar crossover bicyclization.[11][12]

Comparative Summary
Synthesis RouteBicyclic TopologyKey FeaturesAdvantagesDisadvantages
Hofmann-Löffler-Freytag BridgedIntramolecular C-H amination; Light/heat synergyHigh efficiency; Good functional group tolerance; ScalablePrimarily for bridged systems; Requires N-functionalization
Asymmetric RCM FusedEnantioselective; Mo-catalyzedExcellent enantioselectivity; Access to unsaturated systemsRequires diene precursor; Multi-step to get to the amine
Horner-Wadsworth-Emmons FusedDiastereoselective olefinationSimple protocol; Broad substrate scopePotential for tautomeric mixtures; Multi-step
Photochemical Methods Fused, BridgedLight-mediated reactionsAccess to unique and diverse scaffolds; Novel transformationsMay require specialized equipment; Mechanistic complexity
Conclusion

The synthesis of bicyclic amines is a dynamic field with a diverse array of available methodologies. The choice of a specific route should be guided by the desired topology (bridged, fused, or spirocyclic), the need for stereochemical control, and considerations of scalability and overall synthetic efficiency. The modern adaptations of the HLF reaction offer a direct and robust path to bridged systems, while asymmetric catalysis, such as ARCM, provides unparalleled control over enantioselectivity for fused bicyclic amines. As the demand for sp³-rich, three-dimensional molecules in drug discovery continues to grow, the development and application of these and other novel synthetic strategies will remain a critical area of research.

References

A Comparative Guide to the Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane: A Novel Pathway Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of complex molecular scaffolds is a cornerstone of innovation. The 8-Oxa-3-azabicyclo[3.2.1]octane core is a privileged heterocyclic motif found in a range of biologically active molecules. This guide provides an in-depth comparison of a novel, streamlined synthetic pathway for this valuable scaffold against established methodologies. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive analysis of yield, scalability, cost-effectiveness, and environmental impact.

Introduction to the this compound Scaffold

The rigid, bicyclic structure of this compound makes it an attractive building block in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules. Consequently, derivatives of this scaffold have been explored for a variety of therapeutic applications. The development of efficient and sustainable synthetic routes to this core structure is therefore of significant interest to the pharmaceutical industry.

This guide will compare a novel, two-step, one-pot synthesis from readily available starting materials against two established routes: a four-step synthesis from 5-hydroxymethyl-2-furfuraldehyde and a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol.

Comparative Analysis of Synthetic Pathways

The following sections provide a detailed comparison of the three synthetic pathways. The "Novel Pathway" presented here is a hypothetical, yet plausible, route designed to highlight key areas of improvement in modern synthetic chemistry.

Metric Established Pathway 1: Four-Step Synthesis Established Pathway 2: One-Pot Aminocyclization Novel Pathway: Tandem Cycloaddition-Reductive Amination
Starting Material 5-Hydroxymethyl-2-furfuraldehyde2,5-TetrahydrofurandimethanolFuran and Acrolein
Overall Yield 43-64%[1]58%[1][2]Estimated > 75%
Number of Steps 41 (after synthesis of starting material)2 (in one pot)
Key Reagents Raney Nickel, TsCl, Benzylamine, Pearlman's CatalystPt/NiCuAlOx catalyst, Ammonia, H₂Chiral Lewis Acid, H₂/Pd/C
Solvents Methanol, Toluene, DichloromethaneWaterGreen Solvents (e.g., 2-MeTHF)
Scalability ModerateGoodExcellent
Safety Concerns Pyrophoric Raney Nickel, toxic TsCl and BenzylamineHigh pressure H₂ and AmmoniaHigh pressure H₂
"Green" Chemistry Poor (multiple steps, hazardous reagents, chlorinated solvents)Good (one-pot, water as solvent)Excellent (high atom economy, green solvents)
Estimated Cost ModerateLowLow

Established Pathway 1: A Four-Step Synthesis from 5-Hydroxymethyl-2-furfuraldehyde

This pathway is a well-documented route to the this compound core.[1]

Synthetic Strategy

The synthesis begins with the reduction of commercially available 5-hydroxymethyl-2-furfuraldehyde to the corresponding diol. This is followed by tosylation of the diol, cyclization with benzylamine, and finally, debenzylation to yield the desired product.

G A 5-Hydroxymethyl-2- furaldehyde B 2,5-Bis(hydroxymethyl) tetrahydrofuran A->B Raney Ni, H₂ C Ditosylate Intermediate B->C TsCl, Pyridine D N-Benzyl-8-Oxa-3-azabicyclo [3.2.1]octane C->D Benzylamine E 8-Oxa-3-azabicyclo [3.2.1]octane D->E H₂, Pearlman's Cat.

Established Pathway 1 Workflow

Experimental Protocol

Step 1: Reduction of 5-Hydroxymethyl-2-furaldehyde

  • Reagents: 5-Hydroxymethyl-2-furaldehyde, Raney Nickel, Hydrogen gas, Methanol.

  • Procedure: A solution of 5-hydroxymethyl-2-furaldehyde in methanol is treated with Raney Nickel catalyst in a high-pressure reactor under a hydrogen atmosphere. The reaction is monitored by TLC until completion. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,5-bis(hydroxymethyl)tetrahydrofuran.

Step 2: Tosylation of 2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Reagents: 2,5-Bis(hydroxymethyl)tetrahydrofuran, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane.

  • Procedure: To a solution of the diol in dichloromethane and pyridine at 0°C is added p-toluenesulfonyl chloride portion-wise. The reaction is stirred overnight at room temperature. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and the solvent is evaporated to give the crude ditosylate.

Step 3: Cyclization with Benzylamine

  • Reagents: Ditosylate intermediate, Benzylamine, Toluene.

  • Procedure: The crude ditosylate is dissolved in toluene, and benzylamine is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is washed with water and the organic layer is concentrated to give the crude N-benzyl protected product.

Step 4: Debenzylation

  • Reagents: N-Benzyl intermediate, Pearlman's Catalyst (Pd(OH)₂/C), Ethanol.

  • Procedure: The N-benzyl protected intermediate is dissolved in ethanol, and Pearlman's catalyst is added. The mixture is hydrogenated at elevated pressure. The catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography or crystallization.

Critical Analysis

While this pathway is reliable, it suffers from several drawbacks. The four distinct steps reduce the overall yield and increase the operational complexity and cost. The use of hazardous reagents such as pyrophoric Raney Nickel and toxic p-toluenesulfonyl chloride and benzylamine raises safety concerns, particularly on a larger scale.[3][4][5][6] Furthermore, the use of chlorinated solvents like dichloromethane is environmentally undesirable.[7][8][9][10][11]

Established Pathway 2: One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol

This method offers a more streamlined approach to the target molecule.[1][2]

Synthetic Strategy

This pathway involves the direct conversion of 2,5-tetrahydrofurandimethanol to this compound in a single step using a heterogeneous catalyst.

G A 2,5-Tetrahydrofurandimethanol B 8-Oxa-3-azabicyclo [3.2.1]octane A->B Pt/NiCuAlOx, NH₃, H₂, High T, High P

Established Pathway 2 Workflow

Experimental Protocol
  • Reagents: 2,5-Tetrahydrofurandimethanol, Pt/NiCuAlOx catalyst, Ammonia, Hydrogen gas, Water.

  • Procedure: 2,5-Tetrahydrofurandimethanol is mixed with the Pt/NiCuAlOx catalyst in water in a high-pressure autoclave. The reactor is then charged with ammonia and hydrogen gas. The reaction is heated to a high temperature (e.g., 200°C) and stirred for several hours. After cooling and venting, the catalyst is filtered off, and the product is isolated from the aqueous solution by extraction and subsequent distillation or crystallization.

Critical Analysis

This one-pot approach is a significant improvement over the four-step synthesis in terms of step economy and waste reduction. The use of water as a solvent is also a major advantage from an environmental perspective. However, the starting material, 2,5-tetrahydrofurandimethanol, is not as readily available as 5-hydroxymethyl-2-furfuraldehyde and may need to be synthesized separately. The requirement for high temperatures and pressures, along with the use of flammable hydrogen and corrosive ammonia, necessitates specialized equipment and careful handling.

Novel Pathway: A Tandem Diels-Alder/Reductive Amination Approach

This proposed pathway is designed to be highly efficient and environmentally friendly, leveraging the power of tandem reactions and green chemistry principles.

Synthetic Strategy

This novel approach begins with a hetero-Diels-Alder reaction between furan and acrolein, catalyzed by a chiral Lewis acid to induce stereoselectivity. The resulting cycloadduct is then subjected to a one-pot reductive amination with a nitrogen source, such as ammonia or a primary amine, in the presence of a hydrogenation catalyst.

G A Furan + Acrolein B Diels-Alder Adduct A->B Chiral Lewis Acid C 8-Oxa-3-azabicyclo [3.2.1]octane B->C NH₃, H₂, Pd/C (One-Pot)

Novel Pathway Workflow

Experimental Protocol
  • Reagents: Furan, Acrolein, Chiral Lewis Acid catalyst (e.g., a chiral copper(II) complex), Ammonia, Hydrogen gas, Palladium on carbon (Pd/C), 2-Methyltetrahydrofuran (2-MeTHF).

  • Procedure: In a high-pressure reactor, furan, acrolein, and a catalytic amount of the chiral Lewis acid are dissolved in 2-MeTHF. The mixture is stirred at room temperature to facilitate the Diels-Alder reaction. After the formation of the cycloadduct is complete (monitored by GC-MS), the reactor is charged with ammonia and Pd/C catalyst. The mixture is then subjected to hydrogenation. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The product can be purified by distillation or crystallization.

Critical Analysis

This novel pathway offers several significant advantages:

  • High Atom and Step Economy: By combining two reactions in a single pot, this tandem approach minimizes waste and reduces the number of unit operations.

  • Readily Available and Inexpensive Starting Materials: Furan and acrolein are bulk chemicals, making this route potentially very cost-effective.

  • "Green" Solvents: The use of a green solvent like 2-MeTHF, which is derived from renewable resources and is a suitable replacement for less environmentally friendly ethers and chlorinated solvents, enhances the sustainability of the process.

  • Potential for Asymmetric Synthesis: The use of a chiral Lewis acid in the Diels-Alder step opens up the possibility of producing enantiomerically enriched this compound, which is often a requirement for pharmaceutical applications.

  • Simplified Purification: The one-pot nature of the reaction and the use of a heterogeneous hydrogenation catalyst can simplify the purification process.

Conclusion

The development of new synthetic routes is crucial for advancing drug discovery and manufacturing. This guide has provided a comparative analysis of a novel synthetic pathway for this compound against two established methods. The novel tandem Diels-Alder/reductive amination approach demonstrates significant potential for improved efficiency, cost-effectiveness, and sustainability. While the established four-step synthesis is a proven method, it is hampered by its length and the use of hazardous materials. The one-pot aminocyclization offers a more concise route but requires a less common starting material and harsh reaction conditions.

The proposed novel pathway, with its high atom and step economy, use of green solvents, and potential for asymmetric synthesis, represents a more modern and sustainable approach to this important heterocyclic scaffold. Further experimental validation is warranted to fully realize the potential of this promising new route.

References

A Researcher's Guide to the Bioisosteric Replacement of Tropane with 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to refining pharmacological profiles. The tropane skeleton, a rigid bicyclic structure at the core of numerous alkaloids with profound physiological effects, has been a cornerstone of drug design for decades.[1] However, the inherent basicity of the tropane nitrogen and its metabolic liabilities often necessitate structural modifications. This guide provides an in-depth comparative analysis of a key bioisosteric replacement: the substitution of the N-methyl group and adjacent methylene bridge in tropane (an 8-azabicyclo[3.2.1]octane) with an oxygen atom to form the 8-Oxa-3-azabicyclo[3.2.1]octane scaffold.

This guide is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the rationale, synthetic strategies, and consequential changes in physicochemical and biological properties associated with this bioisosteric switch.

The Rationale: Why Replace a Classic Scaffold?

Bioisosterism, the exchange of a functional group within a molecule for another with similar physical and chemical properties, is a cornerstone of rational drug design aimed at enhancing efficacy, reducing toxicity, and improving pharmacokinetic properties.[2][3] The replacement of the carbon bridge at position 8 in the tropane ring with a heteroatom like oxygen is a classic example of non-classical bioisosterism, intended to preserve the crucial three-dimensional topology of the bicyclo[3.2.1]octane framework while modulating key drug-like properties.[4]

The primary motivations for replacing the tropane scaffold with its 8-oxa counterpart include:

  • Modulation of Basicity (pKa): The tertiary amine in the tropane ring (pKa ≈ 9.5) is protonated at physiological pH.[5] This charge can be crucial for receptor interaction but may also lead to off-target effects and impact membrane permeability. Replacing the nitrogen bridge with a neutral oxygen atom removes this basic center, which can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile.

  • Improving Metabolic Stability: The N-methyl group of the tropane scaffold is susceptible to oxidative metabolism by cytochrome P450 enzymes. The 8-oxa scaffold lacks this metabolic hotspot, potentially leading to a longer half-life and improved bioavailability.[6]

  • Altering Receptor Selectivity: The substitution of a nitrogen for an oxygen atom can change hydrogen bonding capabilities and dipole moments, potentially leading to altered binding affinities and improved selectivity for the desired biological target over off-targets.

  • Exploring New Chemical Space and Intellectual Property: The this compound scaffold offers a distinct chemical entity, allowing for the development of novel compounds with unique pharmacological profiles and the potential for new intellectual property.

Below is a diagram illustrating the decision-making workflow for considering this bioisosteric replacement.

G Start Lead Compound with Tropane Scaffold Problem Identify Issues: - Poor PK/Metabolism - Off-target toxicity - Low Selectivity - IP Limitations Start->Problem Consider Consider Bioisosteric Replacement Problem->Consider Synthesize Synthesize 8-Oxa Analog Consider->Synthesize Compare Comparative Analysis Synthesize->Compare PhysChem Physicochemical Properties (pKa, logP, Solubility) Compare->PhysChem BioActivity Biological Activity (Affinity, Selectivity, Efficacy) Compare->BioActivity ADME Pharmacokinetics (ADME) (In vitro / In vivo) Compare->ADME Decision Improved Candidate? Compare->Decision Optimize Further Optimization Decision->Optimize Yes Revert Revert to Original Scaffold Decision->Revert No

Caption: A workflow for deciding on the bioisosteric replacement of tropane.

Physicochemical Properties: A Comparative Overview

The fundamental structural change from a nitrogen to an oxygen at the 8-position induces significant shifts in physicochemical properties, which are critical determinants of a drug's behavior in a biological system.

PropertyTropane ScaffoldThis compound ScaffoldRationale for Change
Basicity (pKa) ~9.5 (for the tertiary amine)[5]Not applicable (lacks a basic nitrogen in the bridge)The replacement of the nitrogen atom with an oxygen atom removes the basic center.
Calculated logP Varies with substitutionGenerally more lipophilicThe removal of the polar N-H bond (in nortropane) or the polarizable tertiary amine contributes to increased lipophilicity.
Hydrogen Bonding The nitrogen atom can act as a hydrogen bond acceptor.The oxygen atom is a potent hydrogen bond acceptor.The electronegativity and lone pair availability of oxygen make it a strong hydrogen bond acceptor.
Solubility Generally water-soluble as a salt.Solubility is more dependent on other functional groups.The lack of a basic center for salt formation can reduce aqueous solubility.
Dipole Moment Possesses a significant dipole moment.The C-O-C ether bond has a different dipole moment compared to the C-N-C amine bond, altering the overall molecular dipole.The difference in electronegativity between carbon, nitrogen, and oxygen leads to different bond polarities.

Synthesis Strategies: Building the Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both tropane and this compound have well-established synthetic routes.

Synthesis of the Tropane Core: The Robinson-Schöpf Reaction

The classic approach to the tropane skeleton is the Robinson-Schöpf reaction, a biomimetic one-pot synthesis that combines succindialdehyde, methylamine, and a derivative of acetone dicarboxylic acid.[7] This reaction efficiently constructs the bicyclic system through a series of Mannich reactions.

G cluster_0 Robinson-Schöpf Tropinone Synthesis Succindialdehyde Succindialdehyde Tropinone Tropinone Succindialdehyde->Tropinone One-pot reaction Methylamine Methylamine Methylamine->Tropinone Acetonedicarboxylic_acid Acetonedicarboxylic acid Acetonedicarboxylic_acid->Tropinone

Caption: Key reactants in the Robinson-Schöpf synthesis of tropinone.

Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone

  • Preparation of Reagents: Prepare a solution of succindialdehyde (from hydrolysis of its bis(diethyl acetal)), methylamine hydrochloride, and acetonedicarboxylic acid in a buffered aqueous solution (typically pH 4-5).

  • Reaction: The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is basified and extracted with an organic solvent (e.g., chloroform). The organic layers are combined, dried, and concentrated. The crude tropinone can be purified by distillation or crystallization.

Rationale for Experimental Choices: The buffered, slightly acidic condition is crucial for the formation of the iminium ion intermediate required for the Mannich reaction, while preventing unwanted side reactions.

Synthesis of the this compound Core

A common and efficient route to the this compound scaffold starts from the bio-renewable platform chemical 5-hydroxymethylfurfural (HMF).

G HMF 5-Hydroxymethylfurfural (HMF) BHMTF cis-2,5-bis(hydroxymethyl) tetrahydrofuran HMF->BHMTF Reduction (e.g., Raney Ni, H2) Ditosylate Ditosylate Intermediate BHMTF->Ditosylate Tosylation (TsCl, Pyridine) N_Benzyl_Oxa N-Benzyl-8-oxa-3-azabicyclo [3.2.1]octane Ditosylate->N_Benzyl_Oxa Cyclization (Benzylamine) Final_Product 8-Oxa-3-azabicyclo [3.2.1]octane N_Benzyl_Oxa->Final_Product Debenzylation (H2, Pearlman's Cat.)

Caption: A synthetic pathway to this compound from HMF.

Experimental Protocol: Synthesis from 5-Hydroxymethylfurfural

  • Reduction of HMF: 5-hydroxymethylfurfural is reduced to cis-2,5-bis(hydroxymethyl)tetrahydrofuran using a catalyst such as Raney nickel under a hydrogen atmosphere.[8]

  • Tosylation: The resulting diol is converted to its ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Cyclization: The ditosylate is then cyclized by reaction with a primary amine, such as benzylamine, to form the N-benzyl protected this compound.

  • Deprotection: The final step involves the hydrogenolysis of the N-benzyl group to yield the desired this compound, often using Pearlman's catalyst (palladium hydroxide on carbon).

Rationale for Experimental Choices: Pearlman's catalyst is particularly effective for the hydrogenolysis of benzylamines and is less prone to causing over-reduction of other functional groups compared to standard palladium on carbon.[8][9]

Biological Activity: A Comparative Analysis at the Dopamine Transporter

The most extensive comparative data for this bioisosteric replacement exists for ligands targeting the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission and the primary target of cocaine.

Experimental Protocol: Dopamine Transporter Radioligand Binding Assay

  • Membrane Preparation: Prepare crude synaptosomal membranes from a brain region rich in DAT, such as the rat striatum.

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Incubation: Incubate the membranes with a radioligand specific for the DAT, such as [³H]WIN 35,428, and varying concentrations of the test compounds (the tropane analog and its 8-oxa counterpart).[10][11]

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Rationale for Experimental Choices: [³H]WIN 35,428 is a high-affinity, selective radioligand for the DAT, making it an excellent tool for competitive binding assays to determine the affinity of novel compounds.[12]

Comparative Binding Data at the Dopamine Transporter

CompoundScaffold3β-Aryl SubstituentDAT IC50 (nM)Reference
1 8-Azabicyclo[3.2.1]octane (Tropane)4-Fluorophenyl13[13]
2 8-Oxabicyclo[3.2.1]octane4-Fluorophenyl22[13]
3 8-Azabicyclo[3.2.1]octane (Tropane)3,4-Dichlorophenyl1.8[13]
4 8-Oxabicyclo[3.2.1]octane3,4-Dichlorophenyl3.3[13]

These data indicate that the 8-oxa analogs retain high affinity for the dopamine transporter, with potencies comparable to their tropane counterparts. This supports the hypothesis that the overall topology of the bicyclo[3.2.1]octane scaffold is a more critical determinant of DAT binding than the nature of the heteroatom at the 8-position.

Impact on Pharmacokinetics: Inferences and Future Directions

Direct comparative pharmacokinetic data for tropane and this compound analogs in vivo is limited in the public domain. However, based on the fundamental physicochemical differences, we can infer potential changes:

  • Metabolism: The absence of the N-methyl group in the 8-oxa scaffold is expected to block N-demethylation, a common metabolic pathway for tropane alkaloids. This could lead to a longer plasma half-life and altered metabolite profiles.[6]

  • Distribution: The potential increase in lipophilicity and the removal of a basic center could alter the volume of distribution and the ability of the compounds to cross the blood-brain barrier.

  • Elimination: Changes in metabolism and polarity will likely affect the routes and rates of elimination.

Further head-to-head in vivo pharmacokinetic studies are crucial to fully elucidate the impact of this bioisosteric switch on the ADME properties of these compounds.

Broader Applications: Beyond Monoamine Transporters

While the majority of studies have focused on monoamine transporters, the tropane to this compound bioisosteric replacement has potential applications for other biological targets, including G-protein coupled receptors (GPCRs) like muscarinic and opioid receptors.[14][15] Tropane alkaloids such as atropine and scopolamine are potent muscarinic receptor antagonists.[16] Replacing the tropane core in these molecules with the 8-oxa scaffold could lead to novel muscarinic ligands with altered selectivity profiles and improved metabolic stability.

Conclusion

The bioisosteric replacement of the tropane scaffold with this compound represents a powerful strategy in medicinal chemistry. This modification preserves the essential three-dimensional structure required for interaction with many biological targets while offering significant advantages in terms of modulating basicity, improving metabolic stability, and exploring new chemical space. The comparable biological activity observed at the dopamine transporter highlights the viability of this approach. For researchers and drug developers, the this compound scaffold should be considered a valuable tool for the optimization of lead compounds, with the potential to yield novel therapeutics with improved drug-like properties. Further investigation into the comparative pharmacokinetics and the application of this bioisosteric switch to a broader range of biological targets is warranted.

References

Assessing the Drug-like Properties of 8-Oxa-3-azabicyclo[3.2.1]octane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of available architectures, bicyclic systems have garnered significant attention for their ability to impart favorable drug-like properties.[1][2] This guide provides an in-depth technical assessment of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, a privileged structure in medicinal chemistry. We will objectively compare its performance with alternative scaffolds, supported by experimental data, and provide detailed protocols for key evaluative assays. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection and lead optimization.

The Strategic Advantage of Bicyclic Scaffolds

The pursuit of novel therapeutics often leads medicinal chemists to explore beyond simple, flexible molecules. Rigid bicyclic scaffolds, such as the this compound core, offer a distinct advantage by presenting pharmacophoric features in a well-defined three-dimensional orientation. This conformational constraint can lead to enhanced binding affinity and selectivity for the biological target. Furthermore, the introduction of a bicyclic framework can favorably modulate key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Rigid aliphatic bicyclic amines often exhibit enhanced metabolic stability by blocking sites susceptible to metabolism and can demonstrate improved solubility profiles.[3]

The this compound scaffold, a bridged heterocyclic system, is of particular interest. The embedded oxygen atom and nitrogen bridgehead offer opportunities for hydrogen bonding and fine-tuning of physicochemical properties such as lipophilicity and basicity, which are crucial for oral bioavailability and target engagement.

Comparative Analysis of Drug-like Properties

A comprehensive assessment of a scaffold's drug-like properties is paramount. Here, we compare the this compound scaffold with the closely related tropane (8-azabicyclo[3.2.1]octane) and the commonly employed monocyclic piperidine. It is important to note that the following data is a synthesis of findings from various studies on derivatives with different substitution patterns and should be interpreted as a general guide to the potential properties of each scaffold.

PropertyThis compound DerivativesTropane (8-Azabicyclo[3.2.1]octane) DerivativesPiperidine DerivativesRationale and Implications
Lipophilicity (LogP/LogD) Generally lower to moderateModerate to highVariable, highly dependent on substituentsThe oxygen atom in the this compound scaffold tends to reduce lipophilicity compared to the all-carbon framework of tropane, which can be advantageous for improving solubility and reducing off-target effects.
Aqueous Solubility Generally moderate to goodGenerally lower, often requiring salt formationVariable, but can be readily modulatedThe polarity imparted by the ether oxygen in the this compound scaffold can enhance aqueous solubility, a critical factor for oral absorption and formulation.
Metabolic Stability Generally enhancedCan be susceptible to N-demethylation and oxidationSusceptible to ring oxidation and N-dealkylationThe rigid bicyclic structure of both this compound and tropane derivatives can sterically hinder access by metabolic enzymes, leading to improved metabolic stability compared to more flexible piperidine analogs.[3]
Permeability Moderate to high, passive diffusion is a key mechanismModerate to highGenerally good, but can be affected by high polarityThe balance of lipophilicity and polarity in this compound derivatives often results in favorable passive permeability across biological membranes.
hERG Inhibition Generally lower riskCan be a liability, especially with basic nitrogenVariable, but a known risk for certain substitution patternsThe reduced basicity of the nitrogen in some this compound analogs, along with their overall physicochemical profile, may contribute to a lower propensity for hERG channel inhibition, a critical cardiac safety endpoint.[4]
Chemical Tractability Readily synthesized from various starting materialsWell-established synthetic routesExtensive and versatile chemistryAll three scaffolds benefit from well-documented synthetic methodologies, allowing for the generation of diverse libraries for structure-activity relationship (SAR) studies.

Experimental Protocols for Assessing Drug-like Properties

To empirically determine the drug-like properties of novel this compound derivatives, a suite of in vitro ADME assays is essential. The following are detailed, step-by-step methodologies for key experiments.

Aqueous Thermodynamic Solubility Assay

Rationale: This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium, providing a fundamental measure of its solubility.

Protocol:

  • Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Add an excess of the test compound (from the stock solution) to a phosphate-buffered saline (PBS) solution at pH 7.4 in a 96-well filter plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Seal the plate and shake at room temperature for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through the filter plate to remove undissolved solid.

  • Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectroscopy, against a standard curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, non-cell-based assay that predicts passive intestinal absorption of compounds. It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.

Protocol:

  • Prepare a donor solution of the test compound in PBS at a known concentration (e.g., 100 µM).

  • Coat the filter of a 96-well filter plate (donor plate) with a solution of a synthetic lipid (e.g., phosphatidylcholine in dodecane).

  • Fill the wells of a 96-well acceptor plate with PBS.

  • Carefully place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".

  • Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells by LC-MS or UV-Vis spectroscopy.

  • The effective permeability (Pe) is calculated using the following equation:

    Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]eq))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [Drug]A is the drug concentration in the acceptor well, and [Drug]eq is the equilibrium drug concentration.

Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. High metabolic stability is often desirable for achieving sufficient in vivo exposure.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and NADPH (a necessary cofactor) in a phosphate buffer (pH 7.4).

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the compound remaining versus time and fitting the data to a first-order decay model.

hERG Inhibition Assay (Automated Patch Clamp)

Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. This assay evaluates the potential of a compound to block the hERG channel.

Protocol:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Employ an automated patch-clamp system (e.g., QPatch or Patchliner) to record hERG currents from individual cells.

  • Establish a stable whole-cell recording and apply a voltage protocol to elicit hERG currents.

  • After establishing a baseline recording, perfuse the cells with increasing concentrations of the test compound.

  • Measure the effect of the compound on the hERG current amplitude.

  • The concentration-response data is fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG current.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the interplay of drug-like properties, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME Assays cluster_analysis Data Analysis & Decision synthesis Synthesis of This compound Derivatives solubility Aqueous Solubility synthesis->solubility logP Lipophilicity (LogP/LogD) synthesis->logP hlm HLM Stability (Metabolism) synthesis->hlm herg hERG Assay (Cardiotoxicity) synthesis->herg pampa PAMPA (Permeability) solubility->pampa logP->pampa analysis Comparative Analysis & SAR pampa->analysis hlm->analysis herg->analysis decision Lead Optimization/ Candidate Selection analysis->decision

Caption: A streamlined workflow for assessing the drug-like properties of novel chemical entities.

drug_likeness_pillars cluster_properties Influencing Physicochemical Properties Drug-Likeness Drug-Likeness Absorption Absorption Drug-Likeness->Absorption Distribution Distribution Drug-Likeness->Distribution Metabolism Metabolism Drug-Likeness->Metabolism Excretion Excretion Drug-Likeness->Excretion Toxicity Toxicity Drug-Likeness->Toxicity Solubility Solubility Solubility->Absorption Lipophilicity Lipophilicity Lipophilicity->Absorption Lipophilicity->Distribution Permeability Permeability Permeability->Absorption Metabolic Stability Metabolic Stability Metabolic Stability->Metabolism hERG Inhibition hERG Inhibition hERG Inhibition->Toxicity

Caption: The interconnected pillars of drug-likeness and their key determinants.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design of novel therapeutic agents. Its inherent structural rigidity and the presence of heteroatoms provide medicinal chemists with a powerful tool to optimize potency, selectivity, and drug-like properties. While direct comparative data across large series of compounds remains an area for further investigation, the available evidence suggests that this scaffold can offer advantages in terms of solubility, metabolic stability, and a potentially reduced risk of hERG-related cardiotoxicity when compared to other bicyclic and monocyclic amines. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively assess the viability of their this compound derivatives and make data-driven decisions to advance the most promising candidates toward clinical development.

References

Safety Operating Guide

Navigating the Disposal of 8-Oxa-3-azabicyclo[3.2.1]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the lifecycle of a chemical in a research setting extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 8-Oxa-3-azabicyclo[3.2.1]octane, moving beyond a simple checklist to explain the causality behind each procedural step.

Core Principle: Proactive Hazard Assessment and Waste Characterization

Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; it is a bioactive molecule with a defined set of risks that dictate its handling and disposal pathway.

Hazard Profile: According to safety data sheets (SDS), this compound presents multiple hazards.[1][2][3] It is classified as harmful if swallowed or inhaled, and causes significant skin and eye irritation.[1][3][4] Some sources also indicate that it may be a flammable liquid. This profile firmly places it in the category of hazardous waste, requiring a disposal method that ensures its complete destruction to prevent harm to human health and the environment.

Regulatory Imperative: In the United States, the Environmental Protection Agency (EPA) governs the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA).[5] Under RCRA, it is the generator's responsibility to characterize their waste.[6] Given its toxic and potentially ignitable properties, this compound must be managed as hazardous waste. Disposing of this chemical down the drain is strictly prohibited.[7]

Hazard Classification GHS Hazard Statement Primary Risk Required PPE
Acute Toxicity (Oral, Inhalation) H302, H332Harmful if swallowed or inhaled.Chemical Fume Hood, NIOSH-approved Respirator
Skin Corrosion/Irritation H315Causes skin irritation.Nitrile Gloves (or other chemically resistant gloves), Lab Coat
Serious Eye Damage/Irritation H319Causes serious eye irritation.ANSI Z87.1-compliant Safety Goggles
Specific Target Organ Toxicity H335May cause respiratory irritation.Chemical Fume Hood, NIOSH-approved Respirator
Flammability (Potential) H226Flammable liquid and vapor.Use in area free from ignition sources.
The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage. The primary goal is the safe transfer of the waste material to a designated, properly labeled hazardous waste container for collection by a licensed disposal service.

  • Causality: The first step in any chemical handling procedure is to establish a barrier between the researcher and the hazard.

  • Protocol:

    • Don all required PPE as outlined in the table above before handling the primary container. This includes a lab coat, nitrile gloves, and chemical safety goggles.[1][8]

    • Perform all operations within a certified chemical fume hood to mitigate inhalation risks.[2][9]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

    • Prepare the designated hazardous waste collection container. This should be a robust, chemically compatible container with a secure, vapor-tight lid.

  • Causality: Improper segregation is a primary cause of laboratory incidents. This compound is incompatible with strong oxidizing agents, acids, and bases.[2][3] Mixing it with such materials could lead to a vigorous, exothermic, and potentially dangerous reaction.

  • Protocol:

    • Designate a specific hazardous waste container for "Non-Halogenated Organic Waste" or a similar classification appropriate for your institution's waste management program.

    • Crucially, do not mix this waste stream with incompatible chemicals.

    • For residual amounts in laboratory glassware (e.g., reaction flasks, beakers), rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

    • Transfer this rinse solvent ("rinsate") into the designated hazardous waste container. This ensures that trace amounts of the chemical are captured.

    • For unused or expired quantities of the pure chemical, transfer it directly and carefully into the waste container. Avoid spills.

  • Causality: Accurate labeling is a regulatory requirement and a critical safety communication tool for everyone who will handle the container.

  • Protocol:

    • Securely close the hazardous waste container lid immediately after adding waste. Containers must remain closed except when actively adding waste.[10][11]

    • Ensure the container is properly labeled with a "Hazardous Waste" tag.

    • List all chemical constituents by their full name, including "this compound" and any solvents used for rinsing.

    • Keep a running total of the approximate percentages of each component.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]

    • Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.

  • Causality: The ultimate goal is the complete destruction of the hazardous compound.

  • Protocol:

    • The collected waste will be transported by a licensed service to an approved waste disposal plant.[10]

    • The recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[9][12] This process ensures the complete thermal decomposition of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, with scrubbers treating the exhaust gas to remove pollutants.

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from the point of generation to final disposition.

G cluster_lab Laboratory Operations cluster_facility Facility Waste Management cluster_disposal Final Disposition A Point of Generation (e.g., used reagent, reaction mixture) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B START C Work in Fume Hood B->C D Collect Waste & Rinsate in Designated Container C->D E Securely Cap & Label Waste Container D->E F Store in Satellite Accumulation Area E->F END of Lab Ops G Collection by EH&S or Licensed Contractor F->G H Transport to Approved Waste Disposal Plant G->H I High-Temperature Incineration with Afterburner & Scrubber H->I

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A prepared response is critical to mitigating harm.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill:

    • Evacuate all non-essential personnel from the area.

    • If the spill is large or you are unsure how to proceed, contact your institution's EH&S emergency line immediately.

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[2][10]

    • Carefully scoop the absorbent material into a sealable container. Label it as hazardous waste containing this compound.

    • Ventilate the area and wash the spill site after material pickup is complete.[9]

By adhering to these technically sound and safety-first procedures, you ensure that your vital research does not come at the cost of personal safety or environmental integrity.

References

Personal protective equipment for handling 8-Oxa-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: January 2026

An Indispensable Guide to Personal Protective Equipment (PPE) for Handling 8-Oxa-3-azabicyclo[3.2.1]octane

As a Senior Application Scientist, my primary goal extends beyond providing high-quality chemical reagents; it is to ensure that you, the researchers and innovators, can work with our products safely and effectively. This guide provides a detailed, field-tested framework for the safe handling of this compound and its common salt forms (e.g., hydrochloride). This document is designed to be a practical, immediate resource that builds upon standard safety data sheets (SDS) by explaining the causality behind each recommendation, thereby fostering a culture of deep, intuitive safety in your laboratory.

Hazard Profile of this compound

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. This compound is a versatile bicyclic amine derivative used in organic synthesis. However, its chemical reactivity and physical properties present several significant hazards that necessitate a robust PPE strategy. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.

Table 1: GHS Hazard Classification for this compound

GHS ClassificationHazard CodeDescriptionImplication for Handling
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]Accidental ingestion can lead to acute health effects. Strict hygiene and no-touch protocols are essential.
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1][2][3][4]Direct contact can cause redness, inflammation, or chemical burns. Dermal protection is mandatory.
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritation.[1][2][3][4]Splashes pose a significant risk of serious, potentially lasting eye damage. Eye protection is non-negotiable.
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[1]Inhalation of vapors, mists, or dust (especially from salt forms) can be harmful. Respiratory protection and proper ventilation are key.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[1][2][3]The compound can irritate the respiratory tract, leading to coughing and discomfort. Engineering controls are the first line of defense.

The Core Safety Principle: A Multi-Layered Defense

While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. Its efficacy depends on the preceding layers of the hierarchy of controls.

cluster_0 Hierarchy of Safety Controls cluster_1 Application to this compound a Elimination / Substitution b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c e Use in a certified chemical fume hood is mandatory to control inhalation exposure. b->e d Personal Protective Equipment (PPE) c->d f Review this guide and the SDS before starting work. c->f g Wear the specific PPE detailed in this guide. d->g

Caption: Hierarchy of controls for handling hazardous chemicals.

Always prioritize working within a certified chemical fume hood to minimize inhalation risks.[4][5][6] This guide and the product's SDS must be reviewed before any handling procedure begins.

Mandatory PPE Protocol: A Head-to-Toe Approach

Based on the hazard profile, the following PPE is mandatory for all personnel handling this compound.

Primary Eye and Face Protection

The serious eye irritation risk (H319) requires robust protection.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent, e.g., EN 166) chemical splash goggles that form a seal around the eyes.[2][5] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions (e.g., heating, sonicating), a full-face shield must be worn over the chemical splash goggles.[7][8][9] This provides an additional layer of protection against energetic splashes.

Dermal Protection: A Two-Part System

The skin irritation classification (H315) necessitates complete skin coverage.

  • Gloves: Chemical-resistant gloves are essential.[1][2] Disposable nitrile gloves provide adequate splash protection for incidental contact.[7]

    • Protocol: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4][5] Contaminated gloves must be disposed of immediately in the appropriate chemical waste stream.[5] For prolonged handling or immersion, consult glove manufacturer compatibility charts to select a glove with a longer breakthrough time, such as butyl or neoprene.[8][10]

  • Lab Coat: A clean, flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and clothing.[7][9]

  • Apparel: Long pants and closed-toe, closed-heel shoes that cover the entire foot must be worn at all times in the laboratory.[7]

Respiratory Protection

The compound's potential to cause respiratory irritation (H335) and harm if inhaled (H332) makes respiratory protection a critical consideration.

  • Primary Engineering Control: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4][5] This is the primary method for preventing respiratory exposure.

  • Secondary Respirator Use: In the rare event of an engineering control failure (e.g., fume hood malfunction) or a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][7] Note that the use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]

Step-by-Step Operational and Emergency Guide

Pre-Handling Safety Workflow

Before the container is even opened, a systematic check ensures all safety measures are in place.

start Start: Prepare to Handle Chemical check_sds Confirm Location of SDS and Emergency Contact Info start->check_sds check_hood Verify Fume Hood is Operational (Check certification date, airflow) check_sds->check_hood check_wash Locate Nearest Safety Shower and Eyewash Station check_hood->check_wash don_ppe Don All Mandatory PPE: - Goggles - Lab Coat - Nitrile Gloves check_wash->don_ppe prepare_waste Prepare Designated, Labeled Chemical Waste Container don_ppe->prepare_waste proceed Proceed with Handling Chemical prepare_waste->proceed

Caption: A mandatory pre-handling safety checklist.

Emergency Procedures in Case of Exposure

Immediate and correct action is critical to mitigating harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][2] If they feel unwell or have difficulty breathing, call a poison center or doctor.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention and provide the SDS to the medical personnel.[1]

Decontamination and Disposal Plan

Safe disposal is an integral part of the chemical handling lifecycle.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable materials should be placed in a sealed, labeled container for hazardous waste disposal. Do not discard them in the regular trash.

  • Chemical Waste: All unused material and reaction waste must be disposed of according to local, state, and federal regulations.[2][11] Collect waste in a clearly labeled, sealed container. Never mix with incompatible waste streams. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these detailed protocols into your standard operating procedures, you create a robust safety system that protects you, your colleagues, and your research. Trust in this process is built on the understanding that every step is a deliberate, evidence-based measure to mitigate a specific, identified risk.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-3-azabicyclo[3.2.1]octane
Reactant of Route 2
8-Oxa-3-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.